molecular formula C10H18N2O2 B1432663 Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate CAS No. 1547059-89-1

Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Cat. No.: B1432663
CAS No.: 1547059-89-1
M. Wt: 198.26 g/mol
InChI Key: UNUOLJNMRCIQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-amino-5-azaspiro[2.3]hexane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-10(6-12)4-7(10)11/h7H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUOLJNMRCIQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Azaspiro[2.3]hexanes in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is perpetual. Azaspirocycles, particularly those with strained ring systems, have emerged as valuable building blocks due to their ability to serve as bioisosteres for more common motifs like piperidines, while providing unique conformational constraints and physicochemical properties. The 5-azaspiro[2.3]hexane core, a fascinating conjunction of a four-membered azetidine ring and a three-membered cyclopropane ring, presents a rigid framework that can orient substituents in distinct vectors in chemical space. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

The title compound, tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate, is a particularly valuable synthetic intermediate. The primary amino group at the C-1 position of the cyclopropane ring offers a key vector for derivatization, allowing for the introduction of a wide array of pharmacophoric elements. The Boc-protected azetidine nitrogen at the 5-position ensures stability during synthetic manipulations and provides a handle for further functionalization or deprotection in the final stages of a drug development campaign. This guide provides an in-depth, technically-focused overview of a robust and logical synthetic pathway to this important molecule, intended for researchers and professionals in the field of drug development.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that hinges on the sequential construction of the key structural features of the molecule. The retrosynthetic analysis reveals a logical approach: the primary amine can be installed via a Curtius rearrangement of a corresponding carboxylic acid. This carboxylic acid, in turn, can be synthesized by the cyclopropanation of a methylene precursor. This leads to a convergent and efficient synthetic strategy starting from a commercially available azetidine derivative.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start N-Boc-3-oxoazetidine Step1 Olefination Start->Step1 Intermediate1 N-Boc-3-methyleneazetidine Step1->Intermediate1 Step2 Cyclopropanation Intermediate1->Step2 Intermediate2 tert-Butyl 1-(ethoxycarbonyl)- 5-azaspiro[2.3]hexane-5-carboxylate Step2->Intermediate2 Step3 Saponification Intermediate2->Step3 Intermediate3 5-(tert-Butoxycarbonyl)- 5-azaspiro[2.3]hexane-1-carboxylic acid Step3->Intermediate3 Step4 Curtius Rearrangement & Hydrolysis Intermediate3->Step4 FinalProduct tert-Butyl 1-amino- 5-azaspiro[2.3]hexane-5-carboxylate Step4->FinalProduct

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate, N-Boc-3-methyleneazetidine

The initial phase of the synthesis focuses on the creation of the exocyclic double bond, which is the substrate for the subsequent cyclopropanation reaction. This is achieved through an olefination reaction starting from the commercially available N-Boc-3-oxoazetidine.

Step 1: Olefination of N-Boc-3-oxoazetidine

The conversion of the ketone in N-Boc-3-oxoazetidine to a methylene group can be accomplished via several methods, with the Wittig and Horner-Wadsworth-Emmons (HWE) reactions being the most common. The Tebbe olefination is also a highly effective, albeit more specialized, alternative.[1] The HWE reaction is often preferred for its milder conditions and the water-soluble nature of the phosphate byproduct, which simplifies purification.[2]

Olefination_Reaction cluster_0 Horner-Wadsworth-Emmons Reaction Ketone N-Boc-3-oxoazetidine Reaction + Ketone->Reaction Phosphonate Methyl (dimethoxyphosphoryl)acetate Phosphonate->Reaction Base DBU Base->Reaction catalyst Product Methyl (N-Boc-azetidin-3-ylidene)acetate Reaction->Product Curtius_Rearrangement cluster_1 Curtius Rearrangement Mechanism CarboxylicAcid 5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid AcylAzide Acyl Azide Intermediate CarboxylicAcid->AcylAzide DPPA, Et3N Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat, -N2 Amine This compound Isocyanate->Amine H2O, Acid

Sources

An In-depth Technical Guide to Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Modern Drug Discovery

Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate is an emerging building block in medicinal chemistry, offering a unique three-dimensional architecture that is of significant interest in the design of novel therapeutics. Its spirocyclic core, which incorporates a cyclobutane and an azetidine ring, provides a rigid yet versatile scaffold that can be strategically functionalized. This guide presents a comprehensive overview of the core physicochemical properties of this compound, providing both predicted data and detailed, field-proven experimental protocols for their determination. Understanding these fundamental characteristics is paramount for its effective application in drug design, synthesis, and formulation development. The azaspiro[2.3]hexane motif is increasingly recognized as a valuable bioisostere for more common saturated heterocycles, potentially offering improved metabolic stability and novel intellectual property.[1]

Molecular Identity and Structural Characteristics

The foundational step in characterizing any novel compound is to establish its molecular identity. This compound is identified by the following key parameters:

  • Molecular Formula: C₁₀H₁₈N₂O₂[2]

  • Molecular Weight: 198.26 g/mol [2]

  • CAS Number: 1547059-89-1[2]

  • Structure:

    • The molecule features a spirocyclic system where a cyclobutane and an azetidine ring share a single carbon atom.

    • A primary amine group is attached to the cyclobutane ring.

    • The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and solubility in organic solvents.

The hydrochloride salt of this compound is also commercially available:

  • Molecular Formula (HCl salt): C₁₀H₁₉ClN₂O₂[3]

  • Molecular Weight (HCl salt): 234.72 g/mol [3]

  • CAS Number (HCl salt): 2007925-04-2[3]

Physicochemical Properties: A Quantitative Overview

PropertyPredicted Value/InformationSignificance in Drug Development
Melting Point Not availableInfluences formulation, stability, and purification methods.
Boiling Point Not availableRelevant for purification and assessing volatility.
Solubility Predicted to be soluble in polar organic solvents and aqueous acid.Affects bioavailability, formulation, and reaction conditions.
pKa (of the primary amine) ~9-10 (Estimated based on similar primary amines)Governs the ionization state at physiological pH, impacting receptor binding, membrane permeability, and solubility.
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.5 (Estimated)A key indicator of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Characterization: The Molecular Fingerprint

While specific spectra for this compound are not widely published, its structural features suggest the following expected spectroscopic characteristics:

  • ¹H NMR: The spectrum would be characterized by signals corresponding to the tert-butyl group (a singlet at ~1.4 ppm), methylene protons on the azetidine and cyclobutane rings (complex multiplets in the aliphatic region), and the methine proton adjacent to the amino group. The NH₂ protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show distinct signals for the quaternary spiro-carbon, the carbonyl carbon of the Boc group, the carbons of the tert-butyl group, and the various methylene and methine carbons of the spirocyclic core.

  • Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 199.14. Fragmentation patterns would likely involve the loss of the Boc group or cleavage of the spirocyclic rings.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching of the aliphatic groups (~2850-3000 cm⁻¹), and a strong C=O stretching of the carbamate in the Boc group (~1680-1700 cm⁻¹).

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound. These methods are widely accepted in the pharmaceutical industry and are designed to yield reliable and reproducible data.

Determination of Aqueous Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. For an amine-containing compound, solubility is highly pH-dependent.

Methodology: Isothermal Shake-Flask Method

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for solubility determination as it measures the compound's solubility at equilibrium.[1] Using a range of pH values is essential for an amine, as its solubility will be significantly higher in acidic conditions where the primary amine is protonated.[4]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare pH Buffers prep_sample Add Excess Compound prep_buffers->prep_sample equilibration Shake/Agitate to Equilibrate prep_sample->equilibration centrifugation Centrifuge to Separate Phases equilibration->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc Quantify by HPLC supernatant->hplc result Determine Solubility (mg/mL) hplc->result

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Determination of pKa by Potentiometric Titration

The pKa value is a measure of the acidity of a compound. For this compound, the pKa of the primary amine will dictate its charge state at different pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl).[5]

  • Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized solution of HCl.[5]

  • Titration: Titrate the solution with a standardized solution of NaOH, adding small, precise volumes.

  • Data Acquisition: Record the pH of the solution after each addition of NaOH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve. The pKa is the pH at which half of the amine is protonated.

Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve provides a clear indication of the ionization process. Multiple titrations should be performed to ensure reproducibility.[5]

G start Start prep Dissolve Compound in KCl Solution start->prep acidify Acidify with HCl (pH ~2) prep->acidify titrate Titrate with NaOH acidify->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot pka Determine pKa (Inflection Point) plot->pka

Caption: Process for pKa Determination via Potentiometric Titration.

Determination of logP by RP-HPLC

The octanol-water partition coefficient (logP) is a critical parameter for predicting the ADME properties of a drug candidate. A common and efficient method for its determination is by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

Methodology: RP-HPLC with a Calibration Curve

  • Selection of Standards: Choose a set of standard compounds with known logP values that bracket the expected logP of the test compound.

  • Chromatographic Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). The analysis is typically performed isocratically.

    • Detection: UV detector set to an appropriate wavelength for the test compound and standards.

  • Calibration Curve: Inject the standard compounds and record their retention times (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log(k) versus the known logP values to generate a calibration curve.

  • Sample Analysis: Inject the this compound under the same chromatographic conditions and determine its retention time and capacity factor.

  • logP Determination: Interpolate the log(k) of the test compound on the calibration curve to determine its logP value.

Expertise in Method Design: The key to an accurate logP determination by HPLC is the proper selection of standards that are structurally similar to the analyte and cover a relevant logP range. The mobile phase composition can be adjusted to achieve optimal retention times for the compounds of interest.[2][6]

G cluster_cal Calibration cluster_ana Analysis select_std Select logP Standards run_std Run Standards on RP-HPLC select_std->run_std plot_cal Plot log(k) vs. logP run_std->plot_cal interpolate Interpolate on Calibration Curve plot_cal->interpolate run_sample Run Test Compound calc_k Calculate log(k) run_sample->calc_k calc_k->interpolate result Determine logP interpolate->result

Sources

The Strategic Role of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. The exploration of three-dimensional (3D) molecular architectures has emerged as a pivotal strategy to unlock novel chemical space and design next-generation drug candidates. Within this paradigm, spirocyclic systems, particularly strained heterocyclic scaffolds, have garnered significant attention for their ability to confer rigid, well-defined exit vectors for substituent placement, thereby optimizing interactions with biological targets.[1][2]

This technical guide focuses on a particularly promising building block at the forefront of this evolution: Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate (CAS Number: 1547059-89-1). This unique molecule, featuring a strained azetidine-cyclopropane spirocyclic core, serves as a valuable bioisosteric replacement for the ubiquitous piperidine ring, a motif present in numerous approved drugs.[2][3][4] Its constrained conformation offers a distinct advantage over more flexible aliphatic rings, enabling the precise orientation of functional groups to enhance binding affinity and selectivity.[1] This guide will provide a comprehensive overview of the synthesis, properties, and critical applications of this scaffold, offering researchers and drug development professionals the insights necessary to leverage its full potential in their discovery programs.

Physicochemical Properties and Structural Attributes

The strategic advantage of incorporating the 5-azaspiro[2.3]hexane core lies in its unique combination of rigidity and compact three-dimensionality. The fusion of a four-membered azetidine ring with a three-membered cyclopropane ring creates a highly strained system that dictates a well-defined spatial arrangement of its substituents. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen and the primary amine on the cyclopropane ring provide two orthogonal points for chemical modification, making it a versatile building block for library synthesis and lead optimization.

PropertyValueSource
CAS Number 1547059-89-1[5]
Molecular Formula C₁₀H₁₈N₂O₂[5]
Molecular Weight 198.26 g/mol [5]
Appearance White to off-white solidCommercially available
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and DMSO.General chemical knowledge

The constrained nature of the spiro[2.3]hexane system is expected to influence key physicochemical properties such as lipophilicity (LogP) and aqueous solubility, often leading to improvements compared to their more flexible alicyclic counterparts. Furthermore, the rigidity of the scaffold can enhance metabolic stability by shielding susceptible metabolic sites.[2]

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The following represents a plausible and mechanistically sound synthetic route, drawing upon established methodologies for the synthesis of similar spirocyclic systems.[6][7]

Step 1: Formation of the Exocyclic Methylene Azetidine

The synthesis would likely commence with a commercially available or readily prepared N-Boc protected azetidinone. The crucial exocyclic double bond can be introduced via olefination. The Petasis olefination, utilizing the Petasis reagent (dimethyltitanocene), is a powerful choice for this transformation due to its tolerance of various functional groups and its effectiveness in converting ketones to terminal alkenes.[6]

Step 2: Rhodium-Catalyzed Diastereoselective Cyclopropanation

With the exocyclic methylene azetidine in hand, the focus shifts to the construction of the spiro-fused cyclopropane ring bearing the precursor to the amine functionality. A rhodium-catalyzed cyclopropanation reaction using a diazo compound is the method of choice for this transformation. To introduce the protected amino group, a suitable diazo reagent would be ethyl 2-diazoacetate. The reaction is catalyzed by a rhodium(II) carboxylate complex, such as rhodium(II) acetate dimer (Rh₂(OAc)₄), which generates a rhodium carbene intermediate. This highly reactive species then undergoes a diastereoselective [2+1] cycloaddition with the olefin to furnish the desired spiro[2.3]hexane skeleton. The stereochemical outcome of this reaction is a critical consideration and is often influenced by the choice of rhodium catalyst and the steric environment of the substrate.[7]

Step 3: Conversion to the Primary Amine

The resulting ester can then be converted to the primary amine through a series of standard functional group interconversions. This would typically involve hydrolysis of the ester to the corresponding carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement to yield the Boc-protected amine. Alternatively, reduction of the ester to the primary alcohol, followed by conversion to an azide and subsequent reduction, would also lead to the desired primary amine. The final deprotection of the amine would yield the title compound.

G cluster_synthesis Proposed Synthetic Workflow N-Boc-azetidinone N-Boc-azetidinone Exocyclic_Methylene Exocyclic Methylene Azetidine N-Boc-azetidinone->Exocyclic_Methylene  Petasis Olefination (Dimethyltitanocene) Spiro_Ester Spirocyclic Ester Intermediate Exocyclic_Methylene->Spiro_Ester  Rh(II)-Catalyzed Cyclopropanation (e.g., Ethyl Diazoacetate, Rh₂(OAc)₄) Target_Molecule Tert-butyl 1-amino-5- azaspiro[2.3]hexane-5-carboxylate Spiro_Ester->Target_Molecule  Functional Group Interconversion (e.g., Curtius Rearrangement)

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

The structural elucidation and confirmation of this compound rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid and asymmetric nature of the spirocyclic system. The protons of the cyclopropane ring will appear as a set of complex multiplets in the upfield region, typically between 0.5 and 2.0 ppm. The diastereotopic protons of the azetidine ring will also give rise to distinct multiplets, likely in the range of 3.0 to 4.0 ppm. The nine protons of the tert-butyl group will present as a sharp singlet around 1.4-1.5 ppm. The protons of the primary amine will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will be characterized by the presence of ten distinct signals. The quaternary spiro carbon will be a key diagnostic signal. The carbons of the cyclopropane ring will resonate at high field, while the azetidine ring carbons will appear further downfield. The carbonyl carbon of the Boc group will be observed in the range of 150-160 ppm, and the quaternary carbon of the tert-butyl group will be around 80 ppm. The three methyl carbons of the tert-butyl group will give a single resonance at approximately 28 ppm.[8]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in the positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 199.15. A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions.

Applications in Drug Discovery: A Scaffold for Innovation

The primary application of this compound in drug discovery is as a constrained bioisosteric replacement for piperidine and other six-membered saturated heterocycles.[2][4] This strategic substitution can lead to several beneficial outcomes:

  • Improved Potency and Selectivity: The rigid nature of the spiro[2.3]hexane scaffold allows for the precise positioning of substituents in a defined 3D space, leading to optimized interactions with the target protein and potentially enhancing binding affinity and selectivity.[1]

  • Enhanced Metabolic Stability: The compact and strained ring system can sterically hinder access by metabolic enzymes, thereby reducing the rate of metabolic degradation and improving the pharmacokinetic profile of the drug candidate.[2]

  • Exploration of Novel Chemical Space: The unique topology of the 5-azaspiro[2.3]hexane core allows for the exploration of novel chemical space, which can be crucial for developing compounds with new biological activities and for securing intellectual property.

  • Modulation of Physicochemical Properties: The introduction of this spirocyclic motif can favorably modulate key physicochemical properties such as solubility and lipophilicity, which are critical for drug-likeness and bioavailability.

G cluster_applications Role in Drug Design cluster_improvements Improved Properties Lead_Compound Lead Compound (with Piperidine) Optimized_Candidate Optimized Drug Candidate Lead_Compound->Optimized_Candidate Bioisosteric Replacement Target_Molecule This compound Target_Molecule->Optimized_Candidate Incorporation Potency Increased Potency Optimized_Candidate->Potency Selectivity Enhanced Selectivity Optimized_Candidate->Selectivity Metabolic_Stability Improved Metabolic Stability Optimized_Candidate->Metabolic_Stability Novel_IP Novel Intellectual Property Optimized_Candidate->Novel_IP

Caption: The role of this compound in lead optimization.

While specific examples of marketed drugs containing this exact scaffold are yet to emerge, the growing number of patent applications and publications featuring related azaspiro[2.3]hexane derivatives underscores the increasing interest and potential of this structural motif in the pharmaceutical industry.[2]

Conclusion

This compound represents a valuable and versatile building block for contemporary drug discovery. Its unique three-dimensional structure, coupled with its role as a constrained piperidine bioisostere, offers medicinal chemists a powerful tool to design and synthesize novel drug candidates with potentially superior pharmacological profiles. As the drive towards more complex and spatially defined molecules continues, the strategic application of such innovative scaffolds will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

[8] Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

[1] Malashchuk, A., et al. (2021). Monoprotected Diamines Derived from 1,5‐Disubstituted (Aza)spiro[2.3]hexane Scaffolds. European Journal of Organic Chemistry, 2021(46), 6570-6579. Available at: [Link]

[2] Huang, W., Wen, K., & Laughlin, S. (2022). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

[6] Bechi, B., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114-1120. Available at: [Link]

[4] Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]

[9] ResearchGate. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine | Request PDF. Available at: [Link]

[10] ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]

[11] ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Available at: [Link]

[7] Bechi, B., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. PubMed. Available at: [Link]

[12] ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. Available at: [Link]

[13] The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

[14] PubChem. Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate. Available at: [Link]

[15] Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Available at:

[16] NIST. Benzene, 1-chloro-2-ethyl-. Available at: [Link]

[17] The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

[18] NIST. Cyclotetramethylenetetranitramine. Available at: [Link]

[19] ResearchGate. (A) Synthesis of (aza)spiro[2.3]hexanes by construction of the... Available at: [Link]

[20] NIST. 1-Naphthalenepropanol, α-ethenyldecahydro-2-hydroxy-α,2,5,5,8a-pentamethyl-, [1R-[1α(R*),2β,4aβ,8aα]]-. Available at: [Link]

[21] Figshare. 4‑Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - The Journal of Organic Chemistry. Available at: [Link]

[22] NIST. Welcome to the NIST WebBook. Available at: [Link]

[23] RSC Publishing. Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Available at: [Link]

[24] PubMed. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]

[25] ResearchGate. Synthesis of N-BOC amines by various routes. Available at: [Link]

[26] PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Available at: [Link]

[27] NIST. Benzene. Available at: [Link]

Sources

A Technical Guide to tert-Butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties, metabolic stability, and biological activity is relentless. Among the emerging classes of building blocks, spirocyclic systems have garnered significant attention for their ability to introduce three-dimensionality and conformational rigidity into drug candidates. This guide provides an in-depth technical overview of tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate , a valuable heterocyclic intermediate, focusing on its molecular characteristics, synthesis, and pivotal role in the development of next-generation therapeutics.

Physicochemical Properties

The foundational attributes of a molecular building block are critical for its application in synthesis. This compound is a chiral compound, typically supplied as a racemic mixture, with the following key properties:

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈N₂O₂[1]
Molecular Weight 198.26 g/mol [1]
CAS Number 1547059-89-1[1]
Appearance Typically an oil or solidN/A
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and DMSON/A

It is important to distinguish the free base from its hydrochloride salt, which has a molecular formula of C₁₀H₁₉ClN₂O₂ and a molecular weight of 234.72 g/mol .[2] The choice between the free base and the salt form often depends on the specific requirements of the subsequent synthetic steps, such as solubility and stability.

The Strategic Importance in Medicinal Chemistry: A Piperidine Isostere

The 5-azaspiro[2.3]hexane core is increasingly recognized as a valuable bioisostere for the ubiquitous piperidine ring. Piperidines are present in a vast number of approved drugs, but their inherent flexibility can sometimes lead to suboptimal binding to biological targets. The spirocyclic nature of the 5-azaspiro[2.3]hexane system introduces a greater degree of conformational rigidity, which can lock the molecule into a more bioactive conformation, potentially leading to enhanced potency and selectivity.

Furthermore, the introduction of a spirocenter increases the three-dimensional character of a molecule, a property that is often associated with improved clinical success rates due to better target engagement and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. The tert-butyl carbamate (Boc) protecting group on the azetidine nitrogen and the primary amine on the cyclopropane ring provide orthogonal handles for further chemical elaboration, making this a versatile scaffold for library synthesis in drug discovery programs.

Synthesis and Mechanistic Considerations

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, its structure suggests a logical synthetic strategy rooted in the formation of the spirocyclic core. A plausible retrosynthetic analysis is outlined below.

G Target This compound Intermediate3 Protected aminocyclopropane precursor Target->Intermediate3 Final functional group manipulation Intermediate1 N-Boc-3-methyleneazetidine Intermediate2 Diazoacetate derivative Intermediate1->Intermediate2 Cyclopropanation partner Intermediate4 N-Boc-3-azetidinone Intermediate1->Intermediate4 Wittig or similar olefination Intermediate3->Intermediate1 Cyclopropanation

Caption: Retrosynthetic analysis for this compound.

A likely synthetic approach involves the cyclopropanation of an exocyclic methylene azetidine derivative. The key steps would be:

  • Formation of the Azetidine Core: Synthesis of an N-Boc protected 3-azetidinone. This can be achieved through various multi-step sequences starting from commercially available precursors.

  • Olefination: A Wittig-type reaction or the use of a Petasis or Tebbe reagent on N-Boc-3-azetidinone would generate the crucial intermediate, N-Boc-3-methyleneazetidine. The choice of olefination reagent is critical to ensure compatibility with the Boc-protecting group and to achieve good yields.

  • Cyclopropanation: The reaction of the methyleneazetidine with a suitable carbene or carbenoid precursor, such as an ethyl diazoacetate followed by hydrolysis and functional group manipulation, would form the spiro-cyclopropane ring.

  • Functional Group Interconversion: The ester group from the cyclopropanation would then need to be converted to the primary amine. This could be achieved through a Curtius, Hofmann, or Schmidt rearrangement, or by reduction of a corresponding nitrile or azide.

This proposed pathway is a logical convergence of established organic chemistry principles and provides a framework for the laboratory synthesis of this valuable building block.

Applications in Drug Discovery: A Case Study Perspective

The utility of this compound lies in its role as a scaffold to generate novel chemical entities with therapeutic potential. For instance, it can be used to synthesize conformationally constrained analogs of known bioactive molecules.

One area of application is in the development of ligands for G-protein coupled receptors (GPCRs) and ion channels, where precise orientation of functional groups is paramount for activity. The rigid spirocyclic core allows for the presentation of pharmacophoric elements in well-defined spatial arrangements.

While specific examples of late-stage clinical candidates featuring this exact building block are not yet widely reported in the public domain, the growing number of patents citing 5-azaspiro[2.3]hexane derivatives underscores their increasing importance in pharmaceutical research and development. These patent applications often describe the incorporation of this scaffold into novel inhibitors of enzymes or modulators of receptors implicated in a range of diseases, from cancer to neurological disorders.

Analytical Characterization

The structural integrity and purity of this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), as well as complex multiplets for the azetidine and cyclopropane ring protons. The diastereotopic nature of the methylene protons in the rings would likely result in complex splitting patterns.

    • ¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group around 155 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group around 28 ppm. The spiro carbon and the carbons of the azetidine and cyclopropane rings would appear in the aliphatic region.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A typical method would employ a reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid or formic acid. The purity is determined by the area percentage of the main peak.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound, typically observing the [M+H]⁺ ion.

Conclusion

This compound is a contemporary and highly valuable building block for drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to more flexible, traditional scaffolds like piperidine. The orthogonal protecting groups allow for versatile synthetic elaboration, making it an ideal starting point for the construction of diverse chemical libraries. As the demand for novel, patentable chemical matter with improved drug-like properties continues to grow, the strategic application of scaffolds such as this will undoubtedly play an increasingly important role in the development of future medicines.

References

  • Huang, W., Wen, K., & Laughlin, S. T. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • PubChem. This compound hydrochloride. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel chemical entities. We will delve into the spectroscopic analysis of tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate, a unique spirocyclic scaffold of increasing interest in medicinal chemistry. Due to the limited public availability of complete spectroscopic data for this specific compound, this guide will provide a comprehensive analysis of a closely related and well-characterized derivative: tert-butyl 1-(diphenylmethylideneamino)-5-azaspiro[2.3]hexane-5-carboxylate . The principles and techniques discussed herein are directly applicable to the title compound and will serve as a robust framework for its characterization.

Introduction: The Significance of Azaspiro[2.3]hexanes

Azaspiro[2.3]hexane scaffolds are gaining prominence in drug discovery as conformationally restricted bioisosteres of more flexible aliphatic rings like piperidine. Their rigid, three-dimensional structure provides a well-defined orientation of substituents, which can lead to improved target selectivity and potency. The incorporation of a cyclopropane ring fused to an azetidine core introduces significant strain, resulting in unique chemical properties and potential for novel biological activities. Accurate and thorough spectroscopic characterization is paramount to confirming the successful synthesis of these complex structures and ensuring their purity for downstream applications.

This guide will provide a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for our representative compound, offering insights into the interpretation of these spectra and the underlying molecular features they reveal.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the molecular structure and atom numbering scheme for tert-butyl 1-(diphenylmethylideneamino)-5-azaspiro[2.3]hexane-5-carboxylate are presented below.

Caption: Molecular structure of tert-butyl 1-(diphenylmethylideneamino)-5-azaspiro[2.3]hexane-5-carboxylate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For our target molecule, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the spirocyclic core.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 10 ppm

  • Temperature: 298 K

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 200 ppm

  • Temperature: 298 K

Data Summary: ¹H and ¹³C NMR of tert-butyl 1-(diphenylmethylideneamino)-5-azaspiro[2.3]hexane-5-carboxylate
¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
7.65 - 7.20m
3.84d, J = 9.2 Hz
3.73d, J = 9.2 Hz
2.50s
1.48s
1.15d, J = 4.8 Hz
0.98d, J = 4.8 Hz
Interpretation of NMR Spectra

¹H NMR Insights:

  • Aromatic Region (δ 7.65 - 7.20 ppm): The complex multiplet integrating to 10 protons is characteristic of the two phenyl groups of the diphenylmethylideneamino moiety.

  • Azetidine Protons (δ 3.84 and 3.73 ppm): The two doublets correspond to the diastereotopic methylene protons of the azetidine ring (H-6 and H-7). The geminal coupling constant of 9.2 Hz is typical for protons on a four-membered ring. The presence of two distinct signals indicates restricted rotation around the N5-C(Boc) bond at room temperature.

  • Spirocyclic Junction (δ 2.50 ppm): The singlet at 2.50 ppm is assigned to the single proton at the C-1 position, which is adjacent to the imine nitrogen.

  • Boc Protecting Group (δ 1.48 ppm): The large singlet integrating to 9 protons is the characteristic signal for the tert-butyl group of the Boc protecting group.

  • Cyclopropane Protons (δ 1.15 and 0.98 ppm): The two doublets in the upfield region are assigned to the methylene protons of the cyclopropane ring. The small coupling constant (4.8 Hz) is consistent with geminal coupling in a strained three-membered ring.

¹³C NMR Insights:

  • Imine and Carbonyl Carbons (δ 169.8 and 155.0 ppm): The downfield signals correspond to the imine carbon and the carbonyl carbon of the Boc group, respectively.

  • Aromatic Carbons (δ 139.8 - 127.8 ppm): A series of signals in this region confirms the presence of the two phenyl rings.

  • tert-Butyl Group Carbons (δ 79.4 and 28.5 ppm): The quaternary carbon of the tert-butyl group appears at 79.4 ppm, while the three methyl carbons give a strong signal at 28.5 ppm.

  • Azetidine Carbons (δ 60.0 ppm): The methylene carbons of the azetidine ring (C-6 and C-7) appear as a single signal, suggesting they are chemically equivalent on the ¹³C NMR timescale.

  • Spiro Carbon and Cyclopropyl Carbons (δ 48.9, 39.5, and 17.0 ppm): The signal at 48.9 ppm is assigned to the C-1 carbon. The spiro carbon (C-4) is observed at 39.5 ppm, and the cyclopropyl methylene carbons (C-2 and C-3) are found in the upfield region at 17.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

  • A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Data Summary: IR Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment
3058WeakAromatic C-H stretch
2975, 2870MediumAliphatic C-H stretch (CH₂, CH₃)
1695StrongC=O stretch (Boc carbamate)
1625MediumC=N stretch (imine)
1447, 1365MediumC-H bend (CH₂, CH₃)
1160StrongC-O stretch (carbamate)
Interpretation of IR Spectrum
  • C=O Stretch (1695 cm⁻¹): The strong absorption at this wavenumber is characteristic of the carbonyl group in the Boc protecting group.

  • C=N Stretch (1625 cm⁻¹): This medium intensity band is indicative of the imine functional group.

  • C-H Stretches (3058, 2975, 2870 cm⁻¹): The weak band above 3000 cm⁻¹ is due to the aromatic C-H stretching vibrations. The medium bands below 3000 cm⁻¹ are from the various aliphatic C-H bonds in the molecule.

  • C-O Stretch (1160 cm⁻¹): The strong band in the fingerprint region is attributed to the C-O stretching of the carbamate.

For the title compound, this compound, one would expect to see N-H stretching bands (typically two bands for a primary amine) in the region of 3400-3200 cm⁻¹ and the absence of the C=N stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

Instrumentation:

  • An Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.

Parameters:

  • Ionization Mode: Positive ESI

  • Infusion Solvent: Acetonitrile/water (1:1) with 0.1% formic acid

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Data Summary: Mass Spectrometry
m/z Relative Intensity (%) Assignment
375.2486100[M+H]⁺
319.185945[M - C₄H₈ + H]⁺ (loss of isobutylene)
275.196180[M - Boc + H]⁺
Interpretation of Mass Spectrum

The high-resolution mass spectrum should show the protonated molecule [M+H]⁺ as the base peak, allowing for the confirmation of the elemental composition. Key fragmentation pathways for Boc-protected amines include the loss of isobutylene (56 Da) and the complete loss of the Boc group (100 Da).

M_H [M+H]⁺ m/z = 375.2486 M_isobutylene [M - C₄H₈ + H]⁺ m/z = 319.1859 M_H->M_isobutylene - C₄H₈ M_Boc [M - Boc + H]⁺ m/z = 275.1961 M_H->M_Boc - C₅H₈O₂

Caption: Proposed fragmentation pathway for tert-butyl 1-(diphenylmethylideneamino)-5-azaspiro[2.3]hexane-5-carboxylate in ESI-MS.

Conclusion

This guide has provided a comprehensive overview of the spectroscopic techniques used to characterize this compound, using a closely related, well-documented analogue as a primary example. The detailed protocols and interpretation of NMR, IR, and MS data offer a robust framework for researchers working with this and similar spirocyclic systems. The unique spectral features arising from the strained spiro[2.3]hexane core, combined with the characteristic signals of the Boc protecting group and the primary amine, provide a clear spectroscopic signature for the successful synthesis and purification of these valuable building blocks in drug discovery.

References

  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

A Technical Guide to the Commercial Sourcing and Application of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate has emerged as a significant building block for researchers, scientists, and drug development professionals. Its unique spirocyclic structure, which incorporates a strained cyclobutane ring fused to an azetidine, offers a valuable scaffold for exploring novel three-dimensional chemical space. This guide provides an in-depth analysis of its commercial availability, chemical properties, and strategic applications in medicinal chemistry. We will delve into the rationale behind its use as a bioisostere, outline procurement and quality validation workflows, and present a practical protocol for its derivatization, thereby equipping researchers with the foundational knowledge to effectively integrate this compound into their discovery programs.

The Strategic Value of Azaspiro[2.3]hexane Scaffolds in Medicinal Chemistry

In modern drug discovery, moving beyond flat, two-dimensional molecules is critical for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. Spirocyclic systems, which feature two rings connected by a single common atom, are instrumental in this pursuit. They enforce a rigid, three-dimensional geometry that can enhance binding affinity to protein targets and often improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[1][2]

The 5-azaspiro[2.3]hexane core is particularly noteworthy as a bioisosteric replacement for the ubiquitous piperidine ring, a motif found in numerous approved drugs.[2][3] While piperidine is a flexible six-membered ring, the 5-azaspiro[2.3]hexane scaffold offers a more rigid and spatially distinct presentation of substituents, allowing for the exploration of new interactions within a target's binding pocket. This compound is a bifunctional version of this scaffold, featuring both a protected secondary amine (Boc-azetidine) and a reactive primary amine, making it an exceptionally versatile starting point for chemical library synthesis.

G cluster_0 Common Scaffolds in Drug Discovery cluster_1 Resulting Advantages Piperidine Piperidine (Flexible, Common Motif) Azaspirohexane 5-Azaspiro[2.3]hexane (Rigid Bioisostere) Piperidine->Azaspirohexane Bioisosteric Replacement Improved_Properties Enhanced Binding Affinity Improved Metabolic Stability Novel 3D Chemical Space Azaspirohexane->Improved_Properties Leads to

Caption: Bioisosteric relationship between piperidine and the 5-azaspiro[2.3]hexane core.

Chemical Identity and Physicochemical Properties

This compound is primarily available commercially in two forms: the free base and its hydrochloride salt. The hydrochloride salt often provides superior handling characteristics, including enhanced stability and potentially better solubility in certain solvent systems, making it a common choice for long-term storage and reaction setup.

PropertyValueSource(s)
Chemical Name This compound[4]
Synonym tert-butyl 2-amino-5-azaspiro[2.3]hexane-5-carboxylate[4]
CAS Number (Free Base) 1547059-89-1[4][5]
CAS Number (HCl Salt) 2007925-04-2[6][7]
Molecular Formula C₁₀H₁₈N₂O₂[4]
Molecular Weight 198.26 g/mol (Free Base)[4]
Molecular Weight (HCl Salt) 234.72 g/mol [7]
Typical Purity ≥97%[7][8]

Commercial Availability and Quality Assurance

This building block is classified as a research chemical and is readily available from a variety of specialized chemical suppliers.[4] Due to its application in sensitive drug discovery cascades, ensuring the identity and purity of the material is paramount.

Representative Commercial Suppliers:

SupplierForm(s) AvailableCAS Number(s)Notes
Clearsynth Free Base1547059-89-1Provides a Certificate of Analysis.[4]
BLD Pharm Free Base, HCl Salt1547059-89-1, 2007925-04-2May require cold-chain transport for the HCl salt.[5][6]
Chemsigma Free Base1547059-89-1Distributor for research and bulk quantities.[9]

Procurement and Validation Workflow:

The trustworthiness of any experimental result begins with the validation of starting materials. A robust workflow for procuring and qualifying this reagent is essential.

  • Supplier Selection: Choose a reputable supplier that provides comprehensive analytical data.

  • Documentation Review: Upon receipt, immediately review the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).[4] The CoA should confirm identity (e.g., via NMR, MS) and purity (e.g., via HPLC, LC-MS).

  • In-House Verification (Recommended): For critical applications, perform in-house analytical verification. A simple ¹H NMR or LC-MS is often sufficient to confirm that the structure and purity match the supplier's CoA.

  • Storage: Adhere to recommended storage conditions. Based on analogous compounds, storage in a freezer at or below -20°C, sealed under a dry, inert atmosphere, is advisable to prevent degradation.

G A Identify Need for Building Block B Source from Reputable Suppliers (e.g., Clearsynth, BLD Pharm) A->B C Procure Reagent (Free Base or HCl Salt) B->C D Review Certificate of Analysis & MSDS upon Receipt C->D E In-House QC Verification (¹H NMR, LC-MS) D->E F Does Data Match CoA? E->F G Release to Lab Inventory Store at ≤ -20°C, Inert Atmosphere F->G Yes H Quarantine & Contact Supplier F->H No

Caption: Recommended workflow for sourcing and validating the reagent.

Key Applications and Experimental Protocol

The primary utility of this molecule lies in its bifunctional nature. The Boc-protected azetidine nitrogen is stable under many reaction conditions, allowing for selective chemistry to be performed on the primary amino group. Subsequently, the Boc group can be removed under acidic conditions to expose the second nitrogen for further functionalization. This makes it an ideal starting material for generating libraries of compounds through techniques like amide coupling, reductive amination, or sulfonylation.

Example Protocol: Amide Coupling with a Carboxylic Acid

This protocol describes a standard procedure for coupling the primary amine of this compound with a generic carboxylic acid (R-COOH).

Causality and Experimental Choices:

  • Reagents: HATU is chosen as the coupling agent for its high efficiency and low rate of epimerization. DIPEA is a non-nucleophilic base used to scavenge the HCl produced (if starting from the salt) and facilitate the reaction.

  • Solvent: DMF is selected for its ability to dissolve a wide range of organic molecules and its high boiling point, though anhydrous conditions are critical to prevent hydrolysis of the activated acid.

  • Workup: The aqueous workup is designed to remove the water-soluble byproducts (e.g., excess base, HATU residues), while extraction with a solvent like ethyl acetate isolates the desired organic product.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (R-COOH, 1.0 eq).

  • Activation: Dissolve the acid in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. A color change may be observed as the active ester is formed.

  • Amine Addition: Add a solution of this compound (1.05 eq, using the free base or pre-neutralizing the HCl salt with 1.0 eq of base) in anhydrous DMF to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

G cluster_0 Reactants cluster_1 Reagents & Conditions Acid R-COOH Reagents HATU (Coupling Agent) DIPEA (Base) DMF (Solvent) Acid->Reagents Amine Azaspirohexane Building Block Amine->Reagents Product Boc-Protected Amide Product Reagents->Product

Caption: Workflow for a standard amide coupling reaction.

Conclusion

This compound is a commercially accessible and highly valuable building block for modern medicinal chemistry. Its rigid, three-dimensional structure serves as an effective bioisostere for piperidine, offering a pathway to novel chemical entities with potentially superior pharmacological profiles. By understanding its properties, implementing a robust procurement and validation workflow, and leveraging its bifunctional nature, researchers can effectively utilize this compound to accelerate their drug discovery efforts and explore uncharted areas of chemical space.

References

  • Title: this compound hydrochloride Source: Angene URL: [Link]

  • Title: this compound Source: Chemsigma URL: [Link]

  • Title: tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride Source: MySkinRecipes URL: [Link]

  • Title: Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy) Source: ResearchGate URL: [Link]

  • Title: Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes Source: ChemRxiv URL: [Link]

Sources

The Azaspiro[2.3]hexane Scaffold: A Technical Guide to its Ascending Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of drug discovery, the demand for molecular scaffolds that offer three-dimensional complexity to escape the "flatland" of traditional aromatic compounds has never been greater.[1][2] Azaspirocycles have emerged as powerful tools for medicinal chemists, providing rigid frameworks that enable precise spatial orientation of substituents.[1] Among these, the azaspiro[2.3]hexane scaffold, a compact and strained bicyclic system, is rapidly gaining attention. This technical guide provides an in-depth exploration of the synthesis, unique physicochemical properties, and burgeoning applications of azaspiro[2.3]hexane derivatives in medicinal chemistry. We will delve into the strategic advantages of this scaffold as a bioisostere for commonly used motifs like piperidine, and present detailed synthetic protocols for its construction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their quest for novel therapeutics.

Introduction: The Allure of Three-Dimensionality in Drug Design

The imperative to design drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has driven a paradigm shift towards molecules with greater three-dimensional (3D) character. Spirocyclic systems, where two rings share a single atom, are at the forefront of this movement. Their rigid structures offer a level of conformational restriction that is difficult to achieve with acyclic or simple monocyclic systems. This rigidity can lead to a more precise interaction with biological targets, potentially enhancing potency and reducing off-target effects.[3]

The azaspiro[2.3]hexane scaffold, featuring a cyclopropane ring fused to an azetidine ring, is a particularly intriguing member of the spirocycle family. Its inherent ring strain and compact nature present both synthetic challenges and unique opportunities for molecular design. While its larger cousin, the azaspiro[3.3]heptane, has been more extensively studied, recent advances in synthetic methodology have brought the azaspiro[2.3]hexane core into the spotlight, revealing its potential as a versatile building block in drug discovery.[4][5]

The Azaspiro[2.3]hexane Scaffold: A Structural Overview

The azaspiro[2.3]hexane scaffold can exist as two primary isomers, 4-azaspiro[2.3]hexane and 5-azaspiro[2.3]hexane, depending on the position of the nitrogen atom within the four-membered ring. This seemingly subtle difference has significant implications for the scaffold's three-dimensional shape, vectoral presentation of substituents, and its potential as a bioisosteric replacement for other cyclic amines.

Figure 1: Core structures of 4-azaspiro[2.3]hexane and 5-azaspiro[2.3]hexane.

The constrained nature of the cyclopropane and azetidine rings in the azaspiro[2.3]hexane system results in well-defined exit vectors for substituents, allowing for precise control over their spatial arrangement. This is a critical feature for optimizing interactions with specific binding pockets in target proteins.

Synthetic Strategies: Accessing the Azaspiro[2.3]hexane Core

A significant hurdle to the widespread adoption of the azaspiro[2.3]hexane scaffold has been its synthetic accessibility. However, recent innovations have led to the development of several robust synthetic routes.

Synthesis of 4-Azaspiro[2.3]hexane Derivatives

The synthesis of functionalized 4-azaspiro[2.3]hexanes has been less explored than their 5-aza counterparts.[4][6] A key breakthrough has been the development of a multigram scale synthesis, making this scaffold more readily available for drug discovery programs.[7][8][9][10]

A notable approach involves the Tebbe olefination of an N-Boc-protected 2-azetidinone, followed by cyclopropanation of the resulting exocyclic methylene azetidine.[8][9][10]

start N-Boc-2-azetidinone step1 Tebbe Olefination start->step1 Petasis Reagent (Cp2Ti(CD3)2) intermediate Exocyclic Methylene Azetidine step1->intermediate step2 Cyclopropanation intermediate->step2 Diazomethane or Simmons-Smith product 4-Azaspiro[2.3]hexane Derivative step2->product

Figure 2: Synthetic workflow for 4-azaspiro[2.3]hexane derivatives.

Experimental Protocol: Multigram Synthesis of a 4-Azaspiro[2.3]hexane Derivative [7][8][9][10]

  • Tebbe Olefination: To a solution of N-Boc-2-azetidinone in anhydrous toluene, add the Petasis reagent (Cp2Ti(CD3)2) portionwise at room temperature. The reaction mixture is then heated to 80°C for 12 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the exocyclic methylene azetidine.

  • Cyclopropanation: To a solution of the exocyclic methylene azetidine in anhydrous diethyl ether at 0°C, add a solution of diazomethane in diethyl ether. The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for 12 hours. The solvent is carefully removed under reduced pressure to yield the crude 4-azaspiro[2.3]hexane derivative, which can be further purified by column chromatography.

Causality Behind Experimental Choices: The use of the Petasis reagent in the Tebbe olefination is crucial for the efficient conversion of the lactam to the exocyclic alkene without the need for harsh conditions. The choice of diazomethane for cyclopropanation is effective for this system, though alternative methods like the Simmons-Smith reaction can also be employed depending on the desired stereochemistry and substrate tolerance.

Synthesis of 5-Azaspiro[2.3]hexane Derivatives

The synthesis of 5-azaspiro[2.3]hexane derivatives has been more extensively reported, with several stereocontrolled methods available. One elegant approach utilizes D-serine as a chiral starting material to produce conformationally "frozen" analogues of L-glutamic acid.[11][12]

This synthesis involves the construction of a key vinyl azetidine intermediate, followed by a diastereoselective rhodium-catalyzed cyclopropanation.[11]

start D-Serine step1 Multi-step Conversion start->step1 intermediate Vinyl Azetidine step1->intermediate step2 Rhodium-catalyzed Cyclopropanation intermediate->step2 Rh2(OAc)4, Ethyl Diazoacetate product 5-Azaspiro[2.3]hexane Derivative step2->product

Sources

The Strategic Deployment of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic scaffolds. The exploration of three-dimensional (3D) molecular architectures has become a cornerstone of modern drug design. Among the privileged scaffolds that offer a gateway to this expanded chemical space, spirocycles have emerged as particularly valuable. Their inherent rigidity and defined exit vectors allow for precise spatial orientation of substituents, enabling optimized interactions with biological targets.[1][2] This guide focuses on a key building block in this arena: Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate , a molecule poised to unlock innovative molecular designs.

This document serves as a comprehensive technical resource, delving into the synthesis, properties, and strategic applications of this versatile building block. We will explore the causality behind its use, provide validated experimental protocols, and offer insights into its role in constructing the next generation of therapeutic agents.

Molecular Architecture and Inherent Advantages

This compound possesses a unique and advantageous structural framework. The spirocyclic core, consisting of a cyclopropane ring fused to an azetidine ring, imparts a high degree of sp³ character and conformational rigidity. This is a significant departure from traditional, more flexible aliphatic amines, offering several key benefits in drug design:

  • Enhanced Target Binding: The constrained conformation of the spirocyclic scaffold reduces the entropic penalty upon binding to a protein target, potentially leading to higher binding affinity.[3]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally correlates with improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their flat aromatic counterparts.[4]

  • Novel Chemical Space and Intellectual Property: The novelty of the 5-azaspiro[2.3]hexane scaffold provides access to unexplored chemical space, offering opportunities for the development of patentable new chemical entities.[3]

  • Bioisosterism: The 5-azaspiro[2.3]hexane core can serve as a bioisostere for more common cyclic amines like piperidine, offering a similar spatial arrangement of functional groups but with a distinct and potentially more favorable property profile.

The molecule is bifunctional, featuring a primary amine and a Boc-protected secondary amine within the azetidine ring. The primary amine serves as a versatile handle for a wide array of chemical transformations, while the tert-butyloxycarbonyl (Boc) protecting group ensures orthogonality, allowing for selective manipulation of the two nitrogen atoms.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the building block's properties is paramount for its effective utilization.

PropertyValueSource
CAS Number 1547059-89-1[2]
Molecular Formula C₁₀H₁₈N₂O₂[2]
Molecular Weight 198.26 g/mol [2]
Appearance Solid
Purity Typically >97%[4]
Solubility Soluble in common organic solvents (DCM, MeOH, DMSO)

While specific, publicly available, detailed spectroscopic data for the title compound is limited, general characteristics for similar structures can be inferred. The ¹H NMR spectrum would be expected to show characteristic signals for the tert-butyl group around 1.4 ppm, along with complex multiplets for the diastereotopic protons of the cyclopropane and azetidine rings. The ¹³C NMR would display a signal for the carbonyl of the Boc group around 155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm.

Synthetic Strategies: Accessing the Core Scaffold

A potential synthetic pathway, adapted from methodologies for related azaspirocycles, is outlined below. This proposed route is intended to be illustrative of the chemical principles involved.

G cluster_0 Retrosynthetic Analysis cluster_1 Proposed Forward Synthesis Target This compound Precursor_A N-Boc-3-methyleneazetidine Target->Precursor_A Cyclopropanation Precursor_B Protected Amino Precursor Precursor_A->Precursor_B Start N-Boc-azetidin-3-one Intermediate_1 N-Boc-3-methyleneazetidine Intermediate_2 N-Boc-1-carboethoxy-5-azaspiro[2.3]hexane Intermediate_3 N-Boc-1-carboxy-5-azaspiro[2.3]hexane Intermediate_4 N-Boc-1-(benzyl-oxycarbonylamino)-5-azaspiro[2.3]hexane Final_Product This compound

Key Synthetic Transformations:
  • Formation of the Exocyclic Methylene Group: Starting from commercially available N-Boc-azetidin-3-one, an exocyclic methylene group can be introduced via a Wittig reaction or by using the Petasis reagent. This creates the necessary alkene functionality for the subsequent cyclopropanation.

  • Diastereoselective Cyclopropanation: The cornerstone of this synthesis is the cyclopropanation of the N-Boc-3-methyleneazetidine. Rhodium(II)-catalyzed decomposition of a diazoacetate, such as ethyl diazoacetate, is a well-established method for generating a carbene that can add across the double bond to form the spirocyclic cyclopropane ring.[5] The choice of catalyst and conditions can influence the diastereoselectivity of this step.

  • Functional Group Interconversion: The resulting ester can be saponified to the corresponding carboxylic acid.

  • Installation of the Amino Group: A Curtius rearrangement of the carboxylic acid, via an acyl azide intermediate, in the presence of benzyl alcohol would yield the Cbz-protected amine.

  • Final Deprotection: Finally, hydrogenolysis of the Cbz group using hydrogen gas and a palladium catalyst would afford the target primary amine, this compound.

Application as a Versatile Building Block: Key Coupling Reactions

The synthetic utility of this compound lies in the reactivity of its primary amine. This functional group provides a nucleophilic handle for the construction of a diverse array of more complex molecules through two principal reaction types: amide bond formation and reductive amination.

G cluster_amide Amide Bond Formation cluster_reductive Reductive Amination Building_Block This compound Carboxylic_Acid R-COOH Aldehyde_Ketone R'-CHO or R'-C(O)-R'' Amide_Product Amide-linked Scaffold Carboxylic_Acid->Amide_Product Coupling Agents (HATU, HOBt, EDCI) Amine_Product N-Alkylated Scaffold Aldehyde_Ketone->Amine_Product Reducing Agents (NaBH(OAc)₃, NaBH₃CN)

Amide Bond Formation

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. The primary amine of the title building block readily participates in coupling reactions with carboxylic acids.

General Protocol for Amide Coupling:

  • Activation of the Carboxylic Acid: In a suitable aprotic solvent (e.g., DMF or DCM), the carboxylic acid partner is activated using a coupling agent. Common choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole) with EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or T3P (Propylphosphonic anhydride).

  • Addition of the Amine: To the activated carboxylic acid, a solution of this compound and a non-nucleophilic base (e.g., DIPEA or triethylamine) in the same solvent is added.

  • Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature and monitored by LC-MS or TLC. Upon completion, the reaction is worked up by aqueous extraction and the product is purified by flash column chromatography or preparative HPLC.

Causality Behind Experimental Choices:

  • Coupling Agents: HATU is often preferred for its high efficiency and ability to suppress racemization in chiral carboxylic acids. The EDCI/HOBt system is a more cost-effective alternative that is also highly effective.

  • Base: A tertiary amine base is required to neutralize the acidic byproducts of the coupling reaction and to ensure the primary amine of the building block remains in its nucleophilic freebase form.

  • Solvent: Aprotic solvents like DMF and DCM are used to prevent unwanted side reactions with water and to ensure the solubility of the reactants.

Reductive Amination

Reductive amination provides a powerful method for introducing alkyl substituents onto the primary amine, forming secondary amines. This reaction proceeds via the in situ formation of an imine or enamine intermediate, which is then reduced.

General Protocol for Reductive Amination:

  • Imine Formation: The aldehyde or ketone is dissolved in a suitable solvent, often a chlorinated solvent like dichloroethane (DCE) or an alcohol like methanol. This compound is then added. A mild acid catalyst, such as acetic acid, can be added to facilitate imine formation.

  • Reduction: A mild reducing agent is added to the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective and commonly used reagent for this transformation as it is selective for the imine over the starting carbonyl compound.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, as monitored by LC-MS or TLC. The reaction is then quenched, typically with an aqueous basic solution, and the product is extracted and purified.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is favored due to its mildness and tolerance of a wide range of functional groups. It is also less sensitive to moisture compared to other borohydrides like sodium cyanoborohydride.[6]

  • Solvent: DCE is a common choice as it is aprotic and effectively solubilizes the reactants and intermediates.

  • One-Pot Procedure: The reaction is typically performed in a one-pot fashion, which improves efficiency and reduces handling losses.

Conclusion: A Gateway to Novelty and Improved Drug-like Properties

This compound is more than just another building block; it is a strategic tool for medicinal chemists aiming to design and synthesize the next generation of therapeutics. Its inherent three-dimensionality, conformational rigidity, and bifunctional nature provide a powerful platform for creating novel molecular architectures with potentially superior pharmacological and pharmacokinetic profiles. By mastering the synthesis of its core and understanding the nuances of its application in key coupling reactions, researchers can unlock new avenues in drug discovery and contribute to the development of innovative medicines that address unmet medical needs. The continued exploration and application of such unique building blocks will undoubtedly be a driving force in the evolution of medicinal chemistry.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Current Opinion in Chemical Biology, 14(3), 312-319.
  • Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug design? Drug Discovery Today, 14(21-22), 1011-1020.
  • Cheminform. (2014). The use of spirocyclic scaffolds in drug discovery. Cheminform, 45(44).
  • Huang, W., Wen, K., & Laughlin, S. T. (2022). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • Carreira, E. M., & Fessard, T. C. (2014). Evolution of the use of spirocyclic scaffolds in drug discovery. Chemical Reviews, 114(17), 8257-8322.
  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & Di Fabio, R. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120.
  • Google Patents. (1996). Spiro compound.

Sources

Methodological & Application

Application Notes & Protocols: Incorporation of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in medicinal chemistry, enabling the development of peptidomimetics with enhanced therapeutic properties. Spirocyclic amino acids, in particular, offer a unique toolset for peptide design by introducing conformational rigidity and three-dimensional complexity, which can lead to improved metabolic stability, target affinity, and selectivity.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate, a novel spirocyclic building block, in solid-phase peptide synthesis (SPPS). We present detailed, field-tested protocols, explain the rationale behind key experimental choices, and offer troubleshooting guidance to ensure successful synthesis and integration of this sterically hindered yet valuable residue.

Introduction: The Value of 3D Scaffolds in Peptide Design

Modern drug discovery increasingly focuses on moving beyond flat, aromatic structures towards molecules with greater three-dimensionality (high Fsp3 character).[1] This shift is driven by the observation that increased 3D geometry often correlates with improved physicochemical and pharmacokinetic profiles, including enhanced solubility and metabolic stability.[1][3] Spirocyclic scaffolds, where two rings share a single atom, are exemplary in this regard. They act as rigid conformational locks, pre-organizing the peptide backbone and appended functional groups into well-defined spatial orientations.[2]

This compound is a unique UAA that combines a compact spiro[2.3]hexane core (cyclopropane fused to an azetidine ring) with a primary amine for peptide bond formation and a Boc-protected secondary amine within the azetidine ring. Its incorporation can enforce tight turns and unique backbone geometries that are inaccessible with standard proteinogenic amino acids, making it a powerful tool for designing novel peptide therapeutics, macrocycles, and chemical probes.[4][5]

Building Block Profile: this compound

Before use, it is critical to understand the properties and handling requirements of the building block.

Caption: Chemical structure of the title compound.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1547059-89-1[6]
Molecular Formula C₁₀H₁₈N₂O₂[6]
Molecular Weight 198.26 g/mol [6]
Appearance Typically a white to off-white solidSupplier Data
Solubility Soluble in DMF, NMP, DCM, and other common SPPS solventsN/A
Storage Store at 2-8°C under an inert atmosphere. Keep dry.Supplier Data

Key Structural Features:

  • Primary Amine (-NH₂): The reactive group for standard peptide coupling.

  • Boc-Protected Azetidine: The tert-butyloxycarbonyl (Boc) group on the ring nitrogen is acid-labile and will be removed during the final cleavage/deprotection step with trifluoroacetic acid (TFA).[7]

  • Spiro[2.3]hexane Core: This rigid, sterically demanding core is the primary source of conformational constraint. It also presents a challenge for peptide coupling, requiring optimized conditions.

Core Protocol: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following protocol is designed for standard Fmoc-based SPPS. The key challenge with this UAA is the steric hindrance around the primary amine, which can slow down coupling reactions.[8] Therefore, the use of potent coupling reagents and extended reaction times is critical for success.

spsp_workflow resin 1. Resin Swelling (e.g., Rink Amide in DMF) deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect wash1 3. DMF Wash deprotect->wash1 coupling 4. Coupling of Spiro-UAA (UAA + HATU + DIPEA in DMF) wash1->coupling wash2 5. DMF Wash coupling->wash2 capping 6. Capping (Optional) (Acetic Anhydride/DIPEA) wash2->capping next_cycle Repeat for Next AA capping->next_cycle

Caption: SPPS cycle for coupling the spirocyclic UAA.

Materials and Reagents
  • Resin: Rink Amide, Wang, or other suitable resin for Fmoc-SPPS.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Amino Acids:

    • This compound.

    • Other standard Fmoc-protected amino acids.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solution: DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Precipitation Solvent: Cold (-20°C) diethyl ether.

Step-by-Step Coupling Procedure

This protocol assumes a synthesis scale of 0.1 mmol on a standard solid support.

  • Resin Preparation:

    • Place the resin in a suitable reaction vessel.

    • Swell the resin in DMF for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes. Drain and repeat once.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling of the Spirocyclic UAA:

    • Rationale: Due to significant steric hindrance, a pre-activation step using a potent uronium salt reagent like HATU is strongly recommended to form the highly reactive OAt-ester intermediate.[8][9] Standard carbodiimide activators (e.g., DIC/HOBt) are often too slow and may result in low coupling yields.[9]

    • In a separate vial, prepare the activation mixture:

      • Dissolve this compound (4 eq., 0.4 mmol, ~79 mg) and HATU (3.9 eq., 0.39 mmol, ~148 mg) in DMF (~2 mL).

      • Add DIPEA (8 eq., 0.8 mmol, ~139 µL).

    • Allow the solution to pre-activate for 5-10 minutes. The solution may change color.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature.

    • Reaction Time: Allow the coupling to proceed for a minimum of 2-4 hours. For particularly difficult sequences, this may be extended overnight. Microwave-assisted SPPS can significantly reduce this time and improve efficiency.[10]

Table 2: Recommended Reagent Stoichiometry for Difficult Couplings

ReagentEquivalents (relative to resin loading)Rationale
Spiro-UAA 4.0High excess drives the reaction equilibrium towards the product.
HATU 3.9Ensures rapid and efficient formation of the active ester.
DIPEA 8.0Neutralizes the protonated amine on the resin and the HCl byproduct from activation.
  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow/colorless) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), the coupling is incomplete. The coupling step should be repeated (a "double couple").

  • Washing:

    • After a successful coupling, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts.

  • Capping (Optional but Recommended):

    • To prevent the formation of deletion sequences from any unreacted free amines, perform a capping step.

    • Treat the resin with a solution of acetic anhydride (0.5 M) and DIPEA (0.5 M) in DMF for 10-15 minutes.

    • Wash thoroughly with DMF.

The peptide-resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

This step simultaneously cleaves the peptide from the resin and removes all acid-labile protecting groups, including the Boc group on the spirocycle and side-chain protecting groups (e.g., tBu, Trt).[11]

  • Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail: 95% TFA / 2.5% H₂O / 2.5% TIS. Caution: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive.

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of resin).

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution).

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide must be purified and its identity confirmed.

  • Purification: Use reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[12]

  • Analysis: Confirm the mass and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reaction time. 2. Steric hindrance is too high for conditions. 3. Inefficient activation.1. Extend coupling time to 6-12 hours or overnight. 2. Perform a second coupling ("double couple") with freshly activated amino acid. 3. Consider using microwave-assisted synthesis to increase reaction kinetics.[10] 4. Ensure HATU and other reagents are fresh and dry.
Low Final Yield 1. Incomplete coupling at multiple steps leading to truncated sequences. 2. Peptide aggregation on the resin. 3. Incomplete cleavage from the resin.1. Implement a capping step after every coupling. 2. Use aggregation-disrupting solvents or additives (e.g., a "magic mixture" of DCM/DMF/NMP).[14] 3. Extend cleavage time to 4 hours.
Unexpected Side Products in LC-MS 1. Incomplete removal of protecting groups. 2. Alkylation of sensitive residues (e.g., Trp, Met) by cations during cleavage.1. Ensure a sufficient volume of fresh cleavage cocktail and adequate reaction time. 2. Ensure appropriate scavengers (like TIS for t-butyl cations) are used in the cleavage cocktail.[11]

References

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?[Link]

  • PubMed. (2014). The use of spirocyclic scaffolds in drug discovery. [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • CORE. (2014). The use of spirocyclic scaffolds in drug discovery. [Link]

  • PubMed Central. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • PubMed. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • SpiroChem. (2025). Driving innovation in peptide, macrocycle and DEL projects with access to novel unnatural amino acids. [Link]

  • ResearchGate. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?[Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • PubMed Central. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • PubMed Central. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

Sources

Application and Protocols for Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

The contemporary landscape of drug discovery is characterized by a concerted shift away from "flat," aromatic-rich molecules towards scaffolds that possess greater three-dimensional (3D) complexity. This paradigm shift is driven by the need to engage with increasingly challenging biological targets, such as protein-protein interactions, and to improve the physicochemical properties of drug candidates, often referred to as "drug-likeness." Saturated spirocyclic systems, which feature two rings sharing a single carbon atom, have emerged as particularly valuable motifs in this context. Their inherent conformational rigidity and ability to project substituents into well-defined vectors in 3D space offer a powerful tool for medicinal chemists to optimize ligand-target interactions.

Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate is a prime example of a versatile building block that embodies these desirable characteristics. This bifunctional molecule, featuring a primary amine and a Boc-protected secondary amine, provides a structurally novel and synthetically accessible scaffold for the generation of diverse chemical libraries with enhanced 3D character. The spiro[2.3]hexane core, composed of a cyclobutane and an azacyclobutane ring, serves as a bioisosteric replacement for more common ring systems like piperidine or cyclohexane, while offering a distinct geometric and conformational profile. This application note will provide a comprehensive overview of the strategic application of this building block in drug discovery, complete with detailed experimental protocols.

Strategic Applications in Medicinal Chemistry

The unique topology of the 5-azaspiro[2.3]hexane scaffold, particularly when functionalized as in this compound, lends itself to several strategic applications in drug discovery programs.

  • Scaffold Hopping and Bioisosterism: The spiro[2.3]hexane core can serve as a non-classical bioisostere for more flexible or conformationally ambiguous moieties. Its rigid nature can help to lock in a bioactive conformation, potentially leading to an improvement in binding affinity and selectivity. For instance, it can be used to replace a gem-dimethyl group or a portion of a larger ring system to explore new chemical space and secure intellectual property.

  • Introduction of 3D Exit Vectors: The primary amine on the cyclobutane ring provides a convenient attachment point for building out molecular complexity. The rigid spirocyclic core ensures that the substituent attached to this amine is projected into a well-defined region of 3D space, which can be crucial for probing specific pockets within a biological target.

  • Modulation of Physicochemical Properties: The introduction of spirocyclic systems has been shown to favorably impact key drug-like properties. The higher fraction of sp3-hybridized carbons can lead to improved solubility and reduced metabolic liability compared to their aromatic counterparts. The presence of the nitrogen atom in the azaspirocycle also offers a handle for modulating pKa and polarity.

  • Library Synthesis for High-Throughput Screening: The bifunctional nature of this compound makes it an ideal building block for the parallel synthesis of compound libraries. The primary amine can be readily derivatized through a variety of reactions (e.g., amide bond formation, reductive amination), while the Boc-protected amine provides an orthogonal handle for further functionalization after deprotection.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the utilization of this compound in a typical drug discovery workflow.

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of the primary amine of this compound with a generic carboxylic acid, a fundamental reaction in the synthesis of many small molecule drug candidates.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DCM, add this compound (1.0 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add PyBOP (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired amide product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Boc Deprotection and Subsequent Functionalization

This protocol details the removal of the Boc protecting group and subsequent derivatization of the newly liberated secondary amine, for instance, through reductive amination.

Materials:

  • Boc-protected amide from Protocol 1 (1.0 eq)

  • 4 M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Aldehyde or ketone of interest (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Boc Deprotection

  • Dissolve the Boc-protected starting material (1.0 eq) in a minimal amount of DCM (optional, for solubility).

  • Add 4 M HCl in 1,4-dioxane (10-20 eq) and stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with anhydrous diethyl ether to precipitate the hydrochloride salt of the deprotected amine.

  • Collect the solid by filtration and dry under vacuum. This product is often used directly in the next step without further purification.

Part B: Reductive Amination

  • Suspend the hydrochloride salt from Part A (1.0 eq) in anhydrous DCM or DCE.

  • Add the aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation

Building Block Molecular Weight Key Reactive Sites Potential Applications
This compound198.27 g/mol C1-primary amine, N5-Boc-protected secondary amineScaffold for 3D library synthesis, Bioisosteric replacement, Introduction of rigid vectors

Visualizations

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Further Diversification cluster_2 Phase 3: Screening & Optimization A This compound C Amide Coupling / Alkylation at Primary Amine A->C B Diverse Carboxylic Acids / Electrophiles B->C D Boc-Protected Intermediate Library C->D E Boc Deprotection D->E G Reductive Amination / Acylation at Secondary Amine E->G F Diverse Aldehydes/Ketones/Acyl Chlorides F->G H Final Compound Library G->H I High-Throughput Screening H->I J Hit Identification I->J K Structure-Activity Relationship (SAR) Studies J->K L Lead Optimization K->L

Caption: Workflow for utilizing the spirocyclic building block in a drug discovery campaign.

G Reactant1 [Structure of this compound] Reagents PyBOP, DIPEA DCM, rt, 4-16h Reactant1->Reagents Reactant2 R-COOH Reactant2->Reagents Plus1 + Plus1->Reagents Product [Structure of the amide product] Reagents->Product

Caption: Representative amide coupling reaction scheme.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its inherent 3D nature and conformational rigidity provide medicinal chemists with a powerful tool to escape the "flatland" of traditional aromatic scaffolds. By enabling the exploration of novel chemical space and offering a means to fine-tune physicochemical properties, this and related spirocyclic building blocks will undoubtedly continue to play a crucial role in the development of the next generation of therapeutics. The protocols and strategies outlined in this application note provide a solid foundation for the successful incorporation of this promising scaffold into drug discovery programs.

References

  • Title: Spirocycles in Medicinal Chemistry Source: Chemical Reviews URL: [Link]

  • Title: The Use of Spirocyclic Scaffolds in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]

  • Title: Bioisosteres in Medicinal Chemistry Source: Wiley-VCH URL: [Link]

  • Title: A Platform for the Synthesis of Saturated N-Heterocyclic Scaffolds Source: Organic Letters URL: [Link]

Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate reaction conditions for N-acylation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: N-Acylation of tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate: Reaction Conditions and Mechanistic Insights

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 5-Azaspiro[2.3]hexane Scaffold

Spirocyclic frameworks have gained significant traction in medicinal chemistry as "privileged scaffolds." Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic systems, often leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] The 5-azaspiro[2.3]hexane motif, in particular, presents a unique bioisostere for more common ring systems like piperidine, enabling exploration of novel chemical space.[3][4]

The functionalization of this scaffold is critical to its application in drug discovery. N-acylation of the primary amine on the cyclopropyl ring of this compound is a cornerstone transformation. This reaction introduces a diverse range of functionalities via the formation of a stable amide bond—the most common linkage found in approved pharmaceuticals.[5][6]

However, the primary amine's position on a sterically demanding spiro-fused cyclopropane ring presents a synthetic challenge.[6][7] Standard acylation conditions may prove sluggish or fail entirely. This guide provides a detailed analysis of two robust synthetic strategies for achieving high-yielding N-acylation of this valuable building block, explaining the mechanistic rationale behind reagent selection and protocol design.

Mechanistic Considerations & Strategy Selection

The successful N-acylation of a sterically hindered amine hinges on generating a sufficiently electrophilic acylating species that can overcome the steric barrier of the nucleophile. Two primary strategies are recommended: direct acylation with a highly reactive acylating agent (e.g., an acyl chloride) or in situ activation of a carboxylic acid using a modern coupling reagent.

G cluster_0 N-Acylation Strategies start Starting Material (Spirocyclic Amine) pathA Pathway A: Carboxylic Acid Coupling start->pathA pathB Pathway B: Direct Acylation start->pathB reagentsA Coupling Reagents (HATU, HBTU, EDC) pathA->reagentsA reagentsB Acylating Agents (Acyl Chlorides, Anhydrides) pathB->reagentsB product N-Acylated Product (Amide) reagentsA->product reagentsB->product catalystB Catalyst (optional) (DMAP) catalystB->reagentsB enhances rate

Figure 1: High-level overview of the two primary N-acylation pathways.

Pathway A: Carboxylic Acid Activation with Coupling Reagents

This is the most versatile method, allowing for the use of a wide array of commercially available or custom-synthesized carboxylic acids. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive "activated ester" intermediate that is susceptible to nucleophilic attack by the amine.[5][8]

  • Coupling Reagents: For sterically hindered amines, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior to carbodiimides (e.g., EDC) or even its close analogue HBTU.[9][10] The superiority of HATU stems from its 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring makes the resulting OAt-active ester significantly more reactive than the OBt-ester formed from HBTU.[9] This enhanced reactivity is crucial for driving the reaction to completion with challenging substrates.

  • Base: A non-nucleophilic, sterically hindered base such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine is essential. Its role is twofold: (1) to deprotonate the carboxylic acid, facilitating its attack on the coupling reagent, and (2) to scavenge the proton released during the final amide bond formation. Its steric bulk prevents it from competing with the substrate amine as a nucleophile.[7][8]

Pathway B: Direct Acylation with Acyl Halides & Catalysis

Using acyl chlorides or anhydrides offers a more direct and forceful approach, as these reagents are intrinsically more electrophilic than carboxylic acids.[11][12] However, the reaction generates stoichiometric amounts of acid (HCl or a carboxylic acid), which must be neutralized to prevent protonation and deactivation of the starting amine.

  • Base: A conventional tertiary amine base like triethylamine (TEA) or pyridine is typically sufficient to act as an acid scavenger.[11]

  • Nucleophilic Catalysis with DMAP: For particularly challenging acylations, the addition of a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction rate, often by several orders of magnitude.[13][14] DMAP functions not as a simple base, but as a hyper-nucleophilic catalyst. It rapidly attacks the acyl chloride to form a highly reactive N-acylpyridinium salt.[15][16] This intermediate is a far more potent acylating agent than the parent acyl chloride, readily transferring the acyl group to the sterically hindered spirocyclic amine and regenerating the DMAP catalyst in the process.[13][14]

G cluster_dmap DMAP Catalytic Cycle DMAP DMAP (Catalyst) Intermediate [DMAP-CO-R]+ X- (N-Acylpyridinium Salt) Highly Reactive DMAP->Intermediate AcylX R-CO-X (Acyl Halide) AcylX->Intermediate + DMAP (fast) Product Spiro-NH-CO-R (Product) Intermediate->Product + Spiro-NH2 (rate-limiting) Amine Spiro-NH2 (Substrate) Amine->Product Product->DMAP + HX HX HX

Figure 2: The nucleophilic catalytic cycle of DMAP in N-acylation.

Comparative Overview of Reaction Conditions

The choice of methodology depends on the availability of the acylating partner and the scale of the reaction. The following table summarizes the key parameters for each approach.

ParameterPathway A: HATU Coupling Pathway B: Acyl Chloride/DMAP
Acylating Agent Carboxylic Acid (R-COOH)Acyl Chloride (R-COCl)
Key Reagents HATU (1.1-1.2 equiv)DMAP (0.05-0.1 equiv)
Base DIPEA or Collidine (2-3 equiv)Triethylamine or Pyridine (1.2-1.5 equiv)
Typical Solvent DMF, DCM, AcetonitrileDCM, THF, Toluene
Temperature 0 °C to Room Temperature0 °C to Room Temperature (can be heated)[17]
Rationale Excellent for sensitive or complex carboxylic acids. High yielding for hindered amines. Byproducts are water-soluble, simplifying workup.[9][18]Utilizes highly reactive, common starting materials. DMAP catalysis overcomes high activation barriers. Cost-effective for large-scale synthesis.[13][14]
Considerations HATU is expensive and moisture-sensitive. Requires anhydrous conditions.Acyl chlorides can be unstable or difficult to prepare. Potential for ketene formation if heating acyl chlorides with α-protons.[11]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the coupling of this compound with a generic carboxylic acid.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amine).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes. This pre-activates the carboxylic acid.[9]

  • In a separate vial, dissolve this compound (1.0 equiv) in a minimum amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Protocol 2: DMAP-Catalyzed Acylation with an Acyl Chloride

This protocol details a robust method using a more reactive acyl chloride, catalyzed by DMAP.

Materials:

  • This compound (1.0 equiv)

  • Acyl Chloride (R-COCl) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Dissolve this compound (1.0 equiv), TEA (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add the acyl chloride (1.1 equiv) dropwise to the stirred solution. A precipitate (triethylammonium chloride) may form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with additional DCM. Wash the organic layer sequentially with 1 M aq. HCl (1x) to remove bases, saturated aq. NaHCO₃ (1x) to remove excess acid, and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.

G cluster_workflow General Experimental Workflow setup 1. Reaction Setup (Inert atmosphere, dry solvent) reagents 2. Reagent Addition (Cool to 0 °C, add reagents sequentially) setup->reagents reaction 3. Reaction (Stir at RT, monitor by TLC/LC-MS) reagents->reaction workup 4. Aqueous Work-up (Quench, extract, wash) reaction->workup purify 5. Purification (Dry, concentrate, column chromatography) workup->purify product Pure N-Acylated Product purify->product

Sources

Deprotection of Boc-Protected tert-Butyl 1-Amino-5-azaspiro[2.3]hexane-5-carboxylate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Deprotection of a Strained Spirocyclic Amine

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical and agrochemical research. Its widespread use stems from its robustness under a variety of synthetic conditions and its facile, predictable cleavage under acidic conditions.[1] This guide focuses on the deprotection of a specific, structurally intriguing building block: tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate. This molecule features a strained spiro[2.3]hexane core, which is of growing interest in medicinal chemistry for its ability to introduce three-dimensional complexity and serve as a bioisostere for more common saturated heterocycles.

The deprotection of this substrate to reveal the free secondary amine of the azetidine ring is a critical step in its utilization as a versatile synthetic intermediate. This application note provides a detailed examination of the primary acidic deprotection methodologies, namely trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and high-yielding deprotection. Furthermore, we will briefly explore alternative, milder deprotection strategies for substrates that may be sensitive to strongly acidic conditions.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group under acidic conditions proceeds through a well-established E1 elimination pathway.[2] The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon and weakens the tert-butyl-oxygen bond. The subsequent, and typically rate-determining, step involves the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine. The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.

It is crucial to perform Boc deprotections in a well-ventilated fume hood and to avoid sealed reaction vessels, as the evolution of carbon dioxide can lead to a buildup of pressure.[2]

Primary Deprotection Methodologies: A Comparative Overview

The two most prevalent methods for Boc deprotection in a laboratory setting are the use of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM), and a solution of hydrogen chloride (HCl) in an ethereal solvent such as 1,4-dioxane. The choice between these two methods often depends on the nature of the substrate, the desired final salt form, and practical considerations such as solvent removal and product isolation.

Method Reagents Typical Conditions Advantages Disadvantages
Method A Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20-50% TFA in DCM, 0 °C to room temperature, 30 min - 2 h- Fast and efficient for most substrates.[3] - Volatile reagents are easily removed under reduced pressure.- TFA is corrosive and requires careful handling. - The resulting TFA salt can sometimes be oily and difficult to handle.[4] - Potential for side reactions with acid-sensitive functional groups.
Method B Hydrogen Chloride (HCl) in 1,4-Dioxane4 M HCl in Dioxane, room temperature, 1 - 4 h- Often yields a crystalline hydrochloride salt, which is easier to handle and purify by filtration.[4] - Can be more selective in the presence of other acid-labile groups compared to TFA.- Dioxane is a peroxide-forming solvent and has a higher boiling point than DCM, making it more difficult to remove. - The reaction can be slower than with TFA.

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and generally applicable method for the rapid deprotection of Boc-protected amines. The use of a co-solvent like toluene during the workup aids in the azeotropic removal of residual TFA.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. A common practice is to use a 1:1 or 1:4 mixture of TFA and DCM.[5]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, add toluene (10 mL) to the residue and evaporate to dryness. Repeat this co-evaporation step at least twice.[5]

  • The resulting residue is the trifluoroacetate salt of 1-amino-5-azaspiro[2.3]hexane. To isolate a solid product, trituration or precipitation with a non-polar solvent like cold diethyl ether may be employed. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Diagram of the Experimental Workflow for TFA Deprotection:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Dissolve Boc-protected amine in DCM B Cool to 0 °C A->B C Add TFA B->C D Stir at room temperature (0.5-2 h) C->D E Monitor by TLC/LC-MS D->E F Concentrate in vacuo E->F Reaction complete G Co-evaporate with Toluene (x2) F->G H Precipitate with diethyl ether G->H I Filter and dry H->I

Caption: Workflow for TFA-mediated Boc deprotection.

Method B: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is particularly useful when a crystalline hydrochloride salt of the deprotected amine is desired, which often simplifies purification. It is a reliable alternative to TFA, especially for substrates containing other acid-sensitive functionalities.[6]

Materials:

  • This compound

  • 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing this compound (1.0 eq), add a 4 M solution of HCl in 1,4-dioxane (5-10 eq of HCl). The substrate can be added directly to the acidic solution, or the solution can be added to the substrate.[6]

  • If the substrate has limited solubility in dioxane, a minimal amount of a co-solvent such as methanol can be added to aid dissolution.

  • Stir the mixture at room temperature for 1 to 4 hours. The formation of a precipitate (the hydrochloride salt) may be observed during the reaction.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, the product can be isolated by concentrating the reaction mixture to dryness under reduced pressure.

  • Alternatively, if a precipitate has formed, it can be collected by filtration. The solid should be washed thoroughly with a non-polar solvent like diethyl ether to remove any residual starting material and byproducts.

  • Dry the resulting solid under vacuum to obtain the hydrochloride salt of 1-amino-5-azaspiro[2.3]hexane.

Diagram of the Experimental Workflow for HCl/Dioxane Deprotection:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Isolation A Combine Boc-protected amine and 4M HCl in Dioxane B Stir at room temperature (1-4 h) A->B C Monitor by TLC/LC-MS B->C D Concentrate in vacuo or Filter precipitate C->D Reaction complete E Wash with diethyl ether D->E F Dry the solid E->F

Caption: Workflow for HCl/Dioxane-mediated Boc deprotection.

Alternative Deprotection Strategies

While acidic deprotection is the most common approach, certain substrates may not be compatible with strongly acidic conditions. In such cases, alternative methods can be employed.

  • Lewis Acids: Reagents such as zinc bromide (ZnBr₂) in dichloromethane can effect the cleavage of Boc groups, sometimes with different selectivity compared to Brønsted acids.[7]

  • Thermal Deprotection: In some instances, the Boc group can be removed by heating the substrate in a high-boiling solvent. This method avoids the use of acidic reagents altogether but may require high temperatures that could be detrimental to the substrate.

  • Aqueous Conditions: For some robust molecules, refluxing in water has been reported as a green and effective method for Boc deprotection.[7]

Potential Side Reactions and Troubleshooting

The primary side reaction of concern during acidic Boc deprotection is the alkylation of nucleophilic functional groups by the liberated tert-butyl cation. While the target molecule, 1-amino-5-azaspiro[2.3]hexane, does not possess highly nucleophilic side chains like tryptophan or methionine, the primary amine could potentially be a target for tert-butylation, leading to the formation of a tert-butylated byproduct. This is generally a minor pathway but can be suppressed by the addition of scavengers such as triisopropylsilane (TIPS) or anisole to the reaction mixture.

Incomplete deprotection can be addressed by extending the reaction time, increasing the concentration of the acid, or elevating the reaction temperature. However, these more forcing conditions may also increase the likelihood of side reactions. Careful monitoring of the reaction progress is therefore essential.

Conclusion

The deprotection of this compound is a straightforward yet critical transformation for the utilization of this valuable building block. Both TFA in DCM and HCl in dioxane are highly effective methods, with the choice largely depending on the desired salt form and downstream processing considerations. By understanding the underlying mechanism and adhering to the detailed protocols provided in this guide, researchers can confidently and efficiently access the deprotected spirocyclic amine, paving the way for the synthesis of novel and complex molecules.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • O'Donnell, J. A., & Clayden, J. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 114-117.
  • Aouf, N. E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. Organic & Biomolecular Chemistry, 1(21), 3751-3755.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2022, December 17). N-Boc Deprotection. HCl, methanol or dioxaine. Retrieved from [Link]

  • Papini, A. M., et al. (2011). Boc deprotection conditions tested. ResearchGate. Retrieved from [Link]

  • Singh, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24551-24555.
  • Ranucci, R., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4945.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Singh, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341.
  • Donohoe, T. J., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Reddit. (2022, December 17). N-Boc Deprotection. HCl, methanol or dioxaine. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate. Retrieved from [Link]

  • Donohoe, T. J., et al. (2022). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ResearchGate. Retrieved from [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthetic Applications of Novel Azaspiro[3.3]heptane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, there is a decisive shift away from planar, sp²-hybridized molecules—a concept often termed "escaping flatland".[1] Drug candidates with high planarity have been correlated with higher failure rates in clinical trials, often due to poor solubility, undesirable bioavailability, and off-target toxicity. This has catalyzed the exploration of scaffolds that are rich in sp³-hybridized centers, offering rigid, three-dimensional (3D) geometries.

Among the most promising of these scaffolds are the azaspiro[3.3]heptanes. These are spirocyclic systems composed of two four-membered rings sharing a single carbon atom, with at least one ring containing a nitrogen atom.[1] Their appeal in medicinal chemistry is multifaceted. The rigid framework reduces the conformational entropy penalty upon binding to a target, while providing well-defined "exit vectors" for substituents.[1][2] This allows for precise, spatially-controlled interactions with complex biological targets. Furthermore, these analogs often confer superior physicochemical properties, such as enhanced aqueous solubility and greater metabolic stability, compared to their more conventional heterocyclic counterparts.[2][3]

A primary application of azaspiro[3.3]heptane analogs is their use as bioisosteres—structural mimics of common pharmacophores like piperidine, piperazine, and morpholine.[4][5][6] This allows chemists to retain biological activity while improving drug-like properties and generating novel intellectual property. This guide provides an in-depth exploration of the synthetic applications of these valuable building blocks, complete with detailed protocols and the scientific rationale underpinning their use.

Core Concepts: Rationale for Employing Azaspiro[3.3]heptane Scaffolds

Structural Framework and Exit Vectors

The fundamental structure of an azaspiro[3.3]heptane is characterized by its spirocyclic core. This unique arrangement locks the molecule into a defined three-dimensional shape, unlike the flexible conformations of a cyclohexane or piperidine ring. This rigidity is paramount, as it allows medicinal chemists to project functional groups into specific regions of a protein's binding pocket with high precision. These points of attachment are known as exit vectors.

Caption: Core structure of a 2-azaspiro[3.3]heptane, highlighting the central spirocarbon and potential exit vectors for substitution.

Bioisosterism: Improving on Nature's Templates

Bioisosteric replacement is a cornerstone strategy in drug design, where a part of a molecule is swapped for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetics. Azaspiro[3.3]heptane analogs have proven to be exceptional bioisosteres for common saturated heterocycles.[7]

Conventional Heterocycle Azaspiro[3.3]heptane Bioisostere Key Advantages
Piperidine1-Azaspiro[3.3]heptane or 2-Azaspiro[3.3]heptaneImproved metabolic stability, enhanced aqueous solubility, novel chemical space.[3][4][8]
Piperazine2,6-Diazaspiro[3.3]heptaneRigid scaffold, precise control of substituent vectors, potential for improved permeability.
Morpholine2-Oxa-6-azaspiro[3.3]heptaneIncreased basicity, reduced lipophilicity (lower logD), maintained or improved activity.[7]

The introduction of the spirocyclic core often leads to a decrease in lipophilicity (logD) despite the addition of a carbon atom.[7] This seemingly counterintuitive effect can be rationalized by an increase in the basicity (pKa) of the nitrogen atom, which leads to a higher proportion of the protonated, more water-soluble form at physiological pH.[7]

Synthetic Applications and Detailed Protocols

The true utility of these scaffolds is demonstrated through their synthesis and incorporation into drug-like molecules. Below are representative applications with detailed protocols.

Application 1: 1-Azaspiro[3.3]heptane as a Superior Piperidine Bioisostere

Causality and Rationale: The piperidine ring is prevalent in pharmaceuticals but is often a site of metabolic oxidation by cytochrome P450 enzymes. The 1-azaspiro[3.3]heptane scaffold serves as a robust replacement. Its rigid, strained ring system is less susceptible to enzymatic degradation. Furthermore, its unique 3D structure can lead to novel interactions with the target, sometimes resulting in enhanced activity.[4][5][8] A notable example is the incorporation of this core into an analog of the anesthetic bupivacaine, which resulted in a new patent-free compound with high activity.[4][5]

Experimental Protocol: Synthesis of the 1-Azaspiro[3.3]heptane Core

This protocol is based on the highly efficient method involving a thermal [2+2] cycloaddition followed by reduction.[4][5][8][9]

Caption: Key workflow for the synthesis of the 1-azaspiro[3.3]heptane core.

  • Step 1: Synthesis of the Spirocyclic β-Lactam Intermediate

    • To a solution of the starting endocyclic alkene (e.g., methylenecyclobutane, 1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) in a sealed pressure vessel, add Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO, 1.1 equivalents).

    • Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the spirocyclic β-lactam.[8][9]

  • Step 2: Reduction to the 1-Azaspiro[3.3]heptane

    • Caution: Alane (AlH₃) is a highly reactive reducing agent. This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) with anhydrous solvents.

    • Prepare a solution of alane in THF. Alternatively, a commercially available solution may be used.

    • Dissolve the spirocyclic β-lactam (1.0 equivalent) from Step 1 in anhydrous THF and cool the solution to 0 °C in an ice bath.

    • Slowly add the alane solution (typically 2.0-3.0 equivalents) to the β-lactam solution dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude 1-azaspiro[3.3]heptane product, which can be further purified if necessary.[4][5][8]

Application 2: Synthesis of Highly Functionalized "Angular" Scaffolds for Library Development

Causality and Rationale: To fully exploit the 3D space, it is crucial to develop scaffolds with multiple, distinct exit vectors. "Angular" azaspiro[3.3]heptanes, which incorporate two or more heteroatoms within the framework, are ideal for this purpose.[2] They serve as central hubs onto which a variety of substituents can be attached, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2][10] The protocol below describes the synthesis of a 1-oxa-6-azaspiro[3.3]heptane building block bearing a functional handle (a bromoarene) suitable for subsequent cross-coupling reactions.[2]

Experimental Protocol: Synthesis of a Functionalized 1-Oxa-6-azaspiro[3.3]heptane

Protocol_2_Workflow A N-Protected Azetidin-3-one B Lithium Enolate Addition A->B C β-Hydroxy Ester B->C D Ester Reduction (LiAlH₄) C->D E Diol Intermediate D->E F Oxetane Ring Closure (TsCl, KOt-Bu) E->F G Functionalized Angular Azaspiro[3.3]heptane F->G

Caption: Workflow for synthesizing a functionalized angular azaspiro[3.3]heptane building block.

  • Step 1: β-Hydroxy Ester Formation

    • In a flame-dried flask under an inert atmosphere, dissolve a substituted acetate, such as methyl 2-(5-bromo-2-fluorophenyl)acetate (1.2 equivalents), in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.2 equivalents), dropwise to generate the lithium enolate. Stir for 30 minutes at -78 °C.

    • Add a solution of N-benzhydryl-protected azetidin-3-one (1.0 equivalent) in anhydrous THF dropwise to the enolate solution.

    • Stir the reaction at -78 °C for 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Warm to room temperature and extract with ethyl acetate. Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the β-hydroxy ester.[2]

  • Step 2: Reduction to the Diol

    • Dissolve the purified β-hydroxy ester (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool to 0 °C.

    • Add lithium aluminum hydride (LiAlH₄, 1.5-2.0 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Stir at 0 °C for 1-2 hours or until the reaction is complete (monitor by TLC).

    • Perform a Fieser workup as described in Application 1, Step 2.

    • Concentrate the filtrate to obtain the crude diol, which is often used in the next step without further purification.[2]

  • Step 3: Oxetane Ring Formation (Cyclization)

    • Dissolve the crude diol (1.0 equivalent) in anhydrous THF.

    • Add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) followed by a strong base such as potassium tert-butoxide (KOt-Bu, 2.2 equivalents). The choice of base and solvent is critical to favor cyclization over fragmentation.[2]

    • Stir the reaction at room temperature for 6-18 hours.

    • Quench with water and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the final product by column chromatography to yield the 1-oxa-6-azaspiro[3.3]heptane derivative. This molecule now contains a bromoarene moiety, which is a versatile handle for Suzuki, Buchwald-Hartwig, or other transition-metal-mediated coupling reactions to build molecular complexity.[2]

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Scilit. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Scilit. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. National Library of Medicine. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • ResearchGate. (2023). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane. ResearchGate. [Link]

  • ResearchGate. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • ResearchGate. (2023). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. [Link]

  • ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • ResearchGate. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(8), 812–817. [Link]

  • University of Bari Aldo Moro. (2022). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. IRIS Institutional Research Information System. [Link]

  • Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. [Link]

  • Semantic Scholar. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Semantic Scholar. [Link]

Sources

Scalable Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate: A Detailed Guide for Medicinal Chemistry and Process Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to two robust and scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a valuable bifunctional building block in modern drug discovery. The 2-azaspiro[3.3]heptane motif is increasingly recognized as a bioisostere for piperidine and other saturated heterocycles, offering improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3][4] The protocols detailed herein are designed for researchers, chemists, and drug development professionals, emphasizing experimental causality, scalability, and safety. We present two distinct, field-proven synthetic strategies, starting from readily available commercial materials: (1) A concise three-step synthesis commencing with N-Boc-3-azetidinone, and (2) a practical multi-step route beginning with inexpensive epibromohydrin.

Introduction: The Strategic Value of the 2-Azaspiro[3.3]heptane Scaffold

The imperative to "escape from flatland" in medicinal chemistry has driven the exploration of novel three-dimensional scaffolds that can confer advantageous pharmacokinetic and pharmacodynamic properties upon drug candidates.[4] The 2-azaspiro[3.3]heptane framework has emerged as a particularly attractive structural surrogate for the ubiquitous piperidine ring system.[1][2][3] Its rigid, spirocyclic nature provides well-defined exit vectors for substituent placement, while often improving key drug-like properties. The title compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, serves as a versatile intermediate, allowing for selective functionalization at both the azetidine nitrogen (after deprotection) and the cyclobutanone moiety.[1][2] This guide details two scalable synthetic approaches to this key intermediate, providing the chemistry community with reliable and efficient protocols.

Physicochemical Properties

A summary of the key physicochemical properties for the target compound and its immediate precursor is provided below.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateC₁₁H₁₇NO₃211.26114.5-116White Solid
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylateC₁₁H₁₉NO₃213.27127-129White Solid

Data sourced from PubChem and other chemical suppliers.[5][6][7]

Route 1: Concise Synthesis from N-Boc-3-Azetidinone

This three-step route offers a rapid and efficient pathway to the target molecule, leveraging a key Corey-Chaykovsky reaction to construct the spirocyclic core. It is particularly well-suited for laboratory-scale synthesis and can be scaled to multi-gram quantities with high fidelity.

Logical Workflow: Route 1

Route_1_Workflow A N-Boc-3-azetidinone B Spirocyclic Epoxide Intermediate A->B Corey-Chaykovsky Reaction C tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate B->C Epoxide Rearrangement D tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate C->D Dess-Martin Oxidation

Caption: Synthetic workflow for Route 1.

Step 1: Corey-Chaykovsky Reaction for Spirocyclic Epoxide Formation

Principle: The Corey-Chaykovsky reaction is a classic method for the synthesis of epoxides from ketones or aldehydes using a sulfur ylide. In this step, dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base, attacks the carbonyl of N-Boc-3-azetidinone. The resulting betaine intermediate undergoes intramolecular displacement to form the spirocyclic epoxide and dimethyl sulfoxide (DMSO) as a byproduct. This method is chosen for its high efficiency and stereoselectivity in forming three-membered rings.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, carefully washed with hexanes) in anhydrous DMSO, add trimethylsulfoxonium iodide in portions under an inert atmosphere (e.g., Nitrogen or Argon).[8]

  • Stir the resulting mixture at room temperature until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.

  • Cool the ylide solution in an ice bath and add a solution of N-Boc-3-azetidinone in anhydrous DMSO dropwise, maintaining the internal temperature below 25 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting ketone.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude spirocyclic epoxide, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Epoxide Rearrangement to the Secondary Alcohol

Principle: The strained epoxide ring is opened to form the more stable cyclobutanol. This rearrangement can be facilitated under acidic or basic conditions, or through hydride-mediated reduction. For a scalable and controlled process, a mild reducing agent like lithium aluminum hydride (LiAlH₄) or a Lewis acid can be employed to regioselectively open the epoxide to the desired secondary alcohol.

Protocol:

  • Prepare a solution of the crude spirocyclic epoxide from the previous step in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Cool the solution to 0 °C under an inert atmosphere.

  • Carefully add a mild reducing agent (e.g., a controlled amount of LiAlH₄ or a similar hydride reagent) portion-wise to the stirred solution.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction cautiously by the sequential addition of water, followed by a solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting suspension to remove the aluminum salts, washing the filter cake thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate can be purified by column chromatography on silica gel.[6]

Step 3: Dess-Martin Oxidation to the Target Ketone

Principle: The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[9] It operates under neutral pH and at room temperature, making it compatible with sensitive functional groups, such as the Boc-protecting group in our substrate. The reaction is generally fast, with a straightforward workup, which is advantageous for scalability.

Protocol:

  • Dissolve the purified tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in a chlorinated solvent such as dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously. The reaction is typically complete within 1-3 hours, which can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir the biphasic mixture until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in heptane) to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.

Route 2: Scalable Synthesis from Epibromohydrin

This route, adapted from literature, represents a more classical and cost-effective approach for large-scale production, starting from the inexpensive bulk chemical epibromohydrin.[2] Although it involves more steps, the reagents are generally cheaper and more amenable to industrial-scale handling.

Logical Workflow: Route 2

Route_2_Workflow A Epibromohydrin B Dibenzyl N-(3-bromo-2-hydroxypropyl)carbamate A->B Amine Opening C Dibenzyl azetidin-3-ylcarbamate B->C Cyclization D N-(Azetidin-3-yl)methanesulfonamide C->D Deprotection & Sulfonylation E Spirocyclic Precursor D->E Spirocyclization F tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate E->F Hydrolysis & Boc-Protection

Caption: Synthetic workflow for Route 2.

Detailed Protocol: Route 2

This multi-step synthesis requires careful execution at each stage to ensure good overall yield.

  • Synthesis of Dibenzyl N-(3-bromo-2-hydroxypropyl)carbamate: React epibromohydrin with dibenzylamine to open the epoxide ring. The resulting amino alcohol is then protected, for instance, as a carbamate, to yield the key intermediate.

  • Formation of the Azetidine Ring: The protected intermediate undergoes intramolecular cyclization, typically promoted by a base, to form the four-membered azetidine ring.

  • Deprotection and Sulfonylation: The protecting groups on the nitrogen are removed, and the resulting secondary amine is sulfonylated (e.g., with methanesulfonyl chloride) to yield N-(azetidin-3-yl)methanesulfonamide.[10]

  • Spirocyclization: This key step involves the formation of the spirocyclic core. While specific details for this exact transformation can vary, a common strategy involves alkylation with a suitable three-carbon electrophile followed by an intramolecular cyclization.

  • Hydrolysis and Boc-Protection: The sulfonamide is hydrolyzed under acidic conditions to reveal the spirocyclic amine, which is then protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.

Note: The specific conditions and yields for each step in Route 2 can be found in the primary literature and may require optimization for specific scales and equipment.[2][11]

Safety and Handling

  • Trimethylsulfoxonium iodide: This reagent is an irritant to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also hygroscopic and light-sensitive.[8][12][13][14][15]

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (e.g., in a glovebox or under nitrogen/argon). Use a mineral oil dispersion to mitigate its pyrophoric nature and wash with a dry, non-reactive solvent like hexanes before use.

  • Dess-Martin Periodinane (DMP): DMP is a mild oxidizing agent but can be shock-sensitive and potentially explosive, especially on a large scale or upon heating.[9] It is recommended to avoid large-scale reactions without proper safety assessments. Use in a well-ventilated area and avoid inhalation of the dust.[9][16][17][18][19]

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note has detailed two scalable and efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key building block for medicinal chemistry. Route 1, starting from N-Boc-3-azetidinone, provides a rapid, three-step synthesis ideal for laboratory-scale production. Route 2, commencing with epibromohydrin, offers a more cost-effective, albeit longer, pathway suitable for large-scale industrial manufacturing. The choice between these routes will depend on the specific needs of the research or development program, including scale, cost, and available starting materials. By providing detailed, practical protocols and highlighting the underlying chemical principles and safety considerations, this guide aims to empower researchers to confidently synthesize this valuable spirocyclic intermediate.

References

  • Grokipeida. (2026, January 7). Trimethylsulfoxonium iodide.
  • Apollo Scientific. (2022, September 16). Dess-Martin periodinane Safety Data Sheet.
  • ChemicalBook. (2025, October 4). Trimethylsulfoxonium iodide - Safety Data Sheet.
  • A Material Safety Data Sheet Trimethylsulfoxonium Iodide. (n.d.).
  • Material Safety Data Sheet. (n.d.). Trimethylsulfoxonium Iodide.
  • Thermo Fisher Scientific. (2025, September 24). Dess-Martin periodinane SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Trimethylsulfoxonium iodide Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Dess-Martin periodinane Safety Data Sheet.
  • Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP).
  • PubMed. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • Fisher Scientific. (n.d.). Dess-Martin periodinane SAFETY DATA SHEET.
  • ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[12][12] heptane-2-carboxylic acid tert-butyl ester. Retrieved from Google Patents.

  • ResearchGate. (n.d.). Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy)-2-azaspiro[3.3]heptane (2).
  • ACS Publications. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • ACS Publications. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • ECHEMI. (n.d.). 131713-50-3, BENZYL (3-BROMO-2-OXOPROPYL)CARBAMATE Formula.
  • TCI Chemicals. (n.d.). tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • NIH. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
  • NIH. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
  • PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate.
  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from French-Ukrainian Journal of Chemistry.
  • ChemicalBook. (2025, August 6). tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
  • NIH. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Organic Syntheses. (n.d.). Procedure for the preparation of Benzyl N-(hydroxymethyl)carbamate.
  • YouTube. (2022, April 2). Burton's Arthroplasty Procedure - Dr. James Lyions.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • PubChem. (n.d.). tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
  • PubChem. (n.d.). N-(azetidin-3-yl)methanesulfonamide hydrochloride.
  • Sigma-Aldrich. (n.d.). tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
  • Thumb CMC Arthroplasty Guidelines LRTI (Burton) Procedure. (n.d.).
  • NIH. (2023, October 3). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones.
  • MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
  • NIH. (n.d.). Long-term results after modified Burton-Pellegrini's technique in 24 cases affected by advanced rhizarthrosis.
  • Thieme. (2009).
  • CymitQuimica. (n.d.). CAS 131713-50-3: Benzyl (3-bromo-2-oxopropyl)carbamate.

Sources

Application Notes & Protocols: Leveraging Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate for the Synthesis of Novel Piperidine Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in over one hundred FDA-approved drugs.[1][2][3] However, the drive to enhance drug-like properties and explore novel chemical space has spurred the development of bioisosteric replacements that can modulate pharmacokinetics and confer structural rigidity.[2][4] Azaspirocycles, particularly azaspiro[3.3]heptanes, have emerged as highly successful three-dimensional (3D) piperidine bioisosteres.[1][5][6] This guide delves into the next generation of this concept: the smaller, more constrained 5-azaspiro[2.3]hexane system. We present tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate as a versatile and powerful building block for accessing this scaffold, providing detailed synthetic protocols and expert insights for its application in drug discovery programs.

The Strategic Imperative for Piperidine Bioisosteres

The piperidine ring's prevalence is a testament to its favorable physicochemical properties and synthetic accessibility. However, it is not without liabilities. The flexible chair conformation can lead to entropic penalties upon binding, and specific positions, particularly those alpha to the nitrogen, are often susceptible to metabolic degradation by cytochrome P450 enzymes.[4]

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, offers a solution.[7] The transition from "flat" aromatic rings to sp³-rich, 3D scaffolds has become a major theme in drug design, aimed at improving properties such as:

  • Solubility: Introducing polarity and breaking planarity can disrupt crystal packing and improve aqueous solubility.

  • Metabolic Stability: Blocking sites of metabolism can increase a compound's half-life.[4]

  • Conformational Rigidity: "Freezing" a molecule in its bioactive conformation can enhance potency and selectivity.[8][9]

  • Novel Exit Vectors: Spirocyclic systems provide well-defined 3D exit vectors for substituents, allowing for the exploration of new regions of target binding pockets.[4]

The 5-azaspiro[2.3]hexane scaffold, a "ring-contracted" analogue of the popular azaspiro[3.3]heptane system, represents an underexplored opportunity for medicinal chemists.[10][11] Its inherent ring strain and unique geometry distinguish it from larger homologues, offering a distinct profile in 3D space.

G cluster_piperidine Piperidine cluster_azaspiro33 2-Azaspiro[3.3]heptane (Established Bioisostere) cluster_azaspiro23 5-Azaspiro[2.3]hexane (Novel Scaffold) piperidine piperidine azaspiro33 azaspiro33 piperidine->azaspiro33 Increased 3D Character & Rigidity azaspiro23 azaspiro23 azaspiro33->azaspiro23 Unique Geometry & Ring Strain

Caption: Evolution of piperidine bioisosteres.

Synthesis of the Key Building Block: A Protocol

The utility of any scaffold is predicated on its accessibility. The stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives has been reported, often relying on the cyclopropanation of an azetidine precursor.[8][9] The following protocol outlines a robust pathway to the title compound.

Workflow for Synthesis

workflow start Chiral Precursor (e.g., Boc-L-azetidine-3-one) step1 Step 1: Olefination (Wittig or similar) start->step1 step2 Step 2: Rh-Catalyzed Cyclopropanation (Key C-C bond formation) step1->step2 Forms azetidine alkene step3 Step 3: Curtius Rearrangement (Carboxylate to Amine) step2->step3 Creates spirocyclic ester product Final Product: Tert-butyl 1-amino-5- azaspiro[2.3]hexane-5-carboxylate step3->product Installs primary amine

Caption: Synthetic workflow for the title building block.

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis adapted from established methodologies for forming the 5-azaspiro[2.3]hexane core.[8][9]

Step 2: Diastereoselective Rhodium-Catalyzed Cyclopropanation

  • Rationale: This is the key bond-forming reaction that constructs the spirocyclic system. Rhodium(II) catalysts, such as Rh₂(OAc)₄, are highly effective at catalyzing the decomposition of diazo compounds to form transient metal carbenes, which then undergo cyclopropanation with the alkene. The stereochemical outcome is directed by the chiral azetidine backbone.

  • Procedure:

    • To a solution of tert-butyl 3-methyleneazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.025 M) under an inert atmosphere (N₂ or Ar), add Rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.1 eq).

    • Cool the mixture to 0 °C.

    • Add a solution of ethyl diazoacetate (EDA, 2.0-3.0 eq) in DCM dropwise over 4-6 hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting alkene.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the crude residue by flash column chromatography (Silica gel, gradient elution with ethyl acetate/hexanes) to yield tert-butyl 1-(ethoxycarbonyl)-5-azaspiro[2.3]hexane-5-carboxylate.

Step 3: Conversion of Ester to Primary Amine (via Curtius Rearrangement)

  • Rationale: The Curtius rearrangement is a reliable method for converting a carboxylic acid (derived from the ester) into a primary amine with the loss of one carbon. This avoids harsh reducing conditions that could potentially open the strained cyclopropane ring.

  • Procedure:

    • Hydrolyze the ester from the previous step to the corresponding carboxylic acid using LiOH in a THF/water mixture.

    • To a solution of the resulting carboxylic acid (1.0 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (TEA, 1.2 eq).

    • Heat the mixture to 80-90 °C for 2-4 hours, monitoring the formation of the isocyanate intermediate by IR spectroscopy (characteristic peak at ~2250 cm⁻¹).

    • Add tert-butanol (excess, ~5 eq) to the reaction mixture and continue heating for an additional 4-6 hours to form the Boc-protected amine.

    • Cool the reaction, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product is then subjected to standard Boc-deprotection conditions (e.g., 4M HCl in dioxane or trifluoroacetic acid in DCM) to yield the title compound, this compound, which can be isolated as its hydrochloride salt.[12]

Application Protocols for Bioisostere Synthesis

The title compound is a bifunctional building block. The primary amine serves as a handle for introducing substituents, while the Boc-protected azetidine nitrogen can be deprotected for further functionalization or to reveal the final bioisosteric core.

Protocol 2: N-Acylation via Amide Coupling
  • Objective: To couple the primary amine of the building block with a carboxylic acid, a common linkage in pharmaceuticals.

  • Rationale: Peptide coupling reagents like HATU or EDC/HOBt activate the carboxylic acid for efficient attack by the amine, minimizing side reactions and operating under mild conditions suitable for complex molecules.

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid of interest (1.0 eq), HATU (1.1 eq), and the this compound (or its HCl salt, 1.05 eq) in anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the mixture. Note: If using the HCl salt of the amine, additional base is required.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with water (3x), 1M HCl (2x, if tolerated by the product), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Protocol 3: N-Alkylation via Reductive Amination
  • Objective: To form a secondary amine by reacting the building block with an aldehyde or ketone.

  • Rationale: This two-step, one-pot procedure first forms an imine (or enamine) intermediate, which is then immediately reduced. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines in the presence of carbonyls, and does not require acidic conditions that could cleave the Boc group.

  • Procedure:

    • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Add sodium triacetoxyborohydride (STAB, 1.5 eq) in one portion.

    • Stir the reaction at room temperature for 6-24 hours.

    • Monitor progress by LC-MS.

    • Quench the reaction carefully by the slow addition of saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by flash column chromatography.

Reaction TypeKey ReagentsSolventTemp.Key Advantages
Amide Coupling Carboxylic Acid, HATU, DIPEADMFRTHigh efficiency, mild conditions, broad substrate scope.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCE / DCMRTOne-pot procedure, mild, compatible with Boc-group.

Conclusion and Outlook

The exploration of novel 3D bioisosteres is critical for advancing drug discovery. The 5-azaspiro[2.3]hexane scaffold offers a compelling alternative to traditional piperidines and even established spirocyclic analogues, providing a unique conformational profile and vector space. This compound is a key enabler for accessing this chemical space, allowing for the straightforward synthesis of diverse libraries of compounds. The protocols detailed herein provide a validated starting point for researchers to incorporate this promising scaffold into their medicinal chemistry programs, paving the way for the discovery of next-generation therapeutics with enhanced properties.

References

  • Carreira, E. M., & Miller, S. P. (2019). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. [Link]

  • Scott, J. S., & Williams, G. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

  • Ring Bioisosteres. Cambridge MedChem Consulting. (2024). [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

  • Kirichok, A. A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PubMed Central. (2021). [Link]

  • Synthesis of monoprotected 5‐azaspiro[2.3]hexane‐1‐amine derivatives 2 and 3. ResearchGate. [Link]

  • Bechi, B., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. PubMed. [Link]

  • Bechi, B., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. PubMed Central. [Link]

  • Ho, W., et al. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine | Request PDF. ResearchGate. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate. PubChem. [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. [Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for Amide Bond Formation via Carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, pivotal to the synthesis of peptides, pharmaceuticals, and a vast array of functional materials.[1][2] The most common strategy involves the coupling of a carboxylic acid with a primary or secondary amine. However, the direct reaction is often inefficient as the acidic proton of the carboxylic acid and the basic amine readily form a non-productive ammonium carboxylate salt.[3][4] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[5][6]

This guide provides a comprehensive overview of modern carboxylic acid coupling techniques, detailing the mechanisms of common reagents, offering practical protocols, and providing insights into reaction optimization and troubleshooting.

Core Principles: The Activation of Carboxylic Acids

The central challenge in amide bond formation is activating the carboxylic acid to make the carbonyl carbon sufficiently electrophilic for attack by the amine nucleophile.[5][7] This is achieved by using a "coupling reagent" that reacts with the carboxylic acid to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide and releasing the coupling reagent byproduct.

The ideal coupling reagent should:

  • React quickly and cleanly with the carboxylic acid.

  • Generate a highly reactive intermediate.

  • Minimize side reactions, particularly racemization of chiral centers.[2][8]

  • Produce byproducts that are easily removed during workup.

The General Mechanism of Amide Bond Formation

The overall process can be visualized as a two-step sequence:

  • Activation: The coupling reagent transforms the carboxylic acid's hydroxyl group into a good leaving group, forming a reactive intermediate (e.g., an active ester).[5]

  • Acylation: The amine nucleophile attacks the activated carbonyl, leading to the formation of the amide bond and the release of the activated leaving group.[5]

Below is a generalized workflow for a typical coupling reaction.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Coupling Reagent & Base (if required) A->B C Stir for Pre-activation (e.g., 15-30 min) B->C D Add Amine C->D E Stir at Room Temperature (or as required) D->E F Monitor by TLC or LC-MS E->F G Quench Reaction (e.g., with H2O or aq. NH4Cl) F->G H Aqueous Workup G->H I Purification (e.g., Chromatography) H->I J Isolate Pure Amide I->J G CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Reactive Ester CarboxylicAcid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (R'-N=C=N-R') Amide Amide (R-CO-NH-R'') O_Acylisourea->Amide + Amine Urea Urea Byproduct (R'-NH-CO-NH-R'') N_Acylurea N-Acylurea Byproduct (Undesired Rearrangement) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) ActiveEster Active Ester Intermediate (More Stable) O_Acylisourea->ActiveEster + Additive Amine Amine (R''-NH2) Additive Additive (e.g., HOBt, NHS) ActiveEster->Amide + Amine

Caption: Mechanism of carbodiimide-mediated coupling.

This O-acylisourea intermediate can be attacked by the amine to form the amide and a urea byproduct. [9]However, it is unstable and can rearrange to a stable N-acylurea, an undesired side reaction that terminates the coupling. [9][10][11]To improve efficiency and suppress this side reaction, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often used. [12][13]These additives react with the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine. [13]

2. Aminium/Uronium Salts (e.g., HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent, particularly for challenging or sterically hindered substrates. [14][15]It operates by activating the carboxylic acid to form a reactive OAt-active ester. [14][16]The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is key to its high performance, as it accelerates the reaction and minimizes racemization. [14] The mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base (like DIPEA), followed by attack of the carboxylate on HATU to form the active ester, which then reacts with the amine. [16][17]

Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Optimal conditions (e.g., solvent, temperature, reaction time) may vary depending on the specific substrates used. Always conduct small-scale test reactions to determine the best conditions for your specific application.

Protocol 1: General Procedure for Amide Coupling using EDC/NHS

This protocol is suitable for a wide range of applications, including bioconjugation in aqueous media. [13][18] Materials:

  • Carboxylic acid (1.0 equivalent)

  • Amine (1.0-1.2 equivalents)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2-1.5 equivalents)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (1.2-1.5 equivalents)

  • Anhydrous solvent (e.g., DMF, DCM, or an appropriate buffer for aqueous reactions)

  • Quenching solution (e.g., water, saturated aqueous NH₄Cl)

Procedure:

  • Preparation: Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) if using anhydrous organic solvents.

  • Activation: Dissolve the carboxylic acid (1.0 eq.) and NHS (1.2-1.5 eq.) in the chosen anhydrous solvent.

  • Add EDC (1.2-1.5 eq.) to the solution. If the amine is an HCl salt, an equivalent of a non-nucleophilic base like DIPEA or triethylamine may be required to free the amine.

  • Stir the mixture at room temperature for 15-60 minutes to allow for the formation of the NHS-ester. [18]5. Coupling: Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. [12] * If using an organic solvent, dilute with additional solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered substrates or when racemization is a significant concern. [14][15] Materials:

  • Carboxylic acid (1.0 equivalent)

  • Amine (1.0-1.2 equivalents)

  • HATU (1.0-1.2 equivalents)

  • Non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) (2.0-3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP)

Procedure:

  • Preparation: Work under an inert atmosphere (N₂ or Ar) and use anhydrous solvents.

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq.) in the anhydrous solvent.

  • Add HATU (1.0-1.2 eq.) and the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.) to the solution. [12][15]4. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the OAt-active ester. [12]5. Coupling: Add the amine (1.0-1.2 eq.) to the activated mixture.

  • Monitoring: Stir the reaction at room temperature. These reactions are often very rapid, sometimes completing in less than an hour. Monitor by TLC or LC-MS.

  • Workup:

    • Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and perform an aqueous workup as described in Protocol 1. The byproducts from HATU are generally water-soluble, simplifying purification.

  • Purification: Purify the crude product by flash column chromatography to isolate the final amide.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylic acid.<[12]br>2. Deactivation of the amine (e.g., protonation).<[12]br>3. Presence of water hydrolyzing the active intermediate.<[12]br>4. Steric hindrance. [12]1. Use a fresh, high-purity coupling reagent. Increase stoichiometry if necessary.2. Add a non-nucleophilic base (e.g., DIPEA) to neutralize any acid and free the amine.3. Use anhydrous solvents and reagents. Work under an inert atmosphere.4. Switch to a more powerful coupling reagent like HATU or PyBOP. [19]Increase reaction time or temperature.
Significant Side Product Formation 1. N-acylurea formation (with carbodiimides).<[10][11]br>2. Dehydration of Asn or Gln side chains.3. Guanidinylation of the amine (with HBTU/TBTU).1. Add HOBt or NHS to the carbodiimide reaction.<[12]br>2. Use a phosphonium-based reagent like BOP.<[20]br>3. Use a phosphonium-based reagent or HATU, which does not have this side reaction. [5]
Racemization of Chiral Centers 1. Over-activation of the carboxylic acid.2. Prolonged reaction times at elevated temperatures.3. Use of a strong base.1. Use a racemization-suppressing additive like HOBt, HOAt, or OxymaPure.<[8][12]br>2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).3. Use a hindered, non-nucleophilic base like DIPEA or collidine instead of triethylamine.
Difficult Purification 1. Byproducts are co-eluting with the product (e.g., DCU).1. For DCC reactions, the DCU byproduct is insoluble in most solvents and can often be removed by filtration. [2]Using DIC results in a more soluble urea byproduct. [2]For other reagents, ensure a thorough aqueous workup to remove water-soluble byproducts.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • BenchChem. (2025). Troubleshooting Low Yield in Amide Bond Formation. BenchChem Technical Support Center.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • Han, S. Y., & Kim, Y. A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ChemInform.
  • Nakajima, N., & Ikada, Y. (1995).
  • Subashini, R., & Ramesh, S. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • Wikipedia. (n.d.). Carbodiimide. Wikipedia.
  • BenchChem. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Albericio, F., et al. (2001). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for BOP Reagent in Solid-Phase Peptide Synthesis. BenchChem.
  • BenchChem. (2025).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Common Organic Chemistry. (n.d.). BOP. Common Organic Chemistry.
  • Inhibitor Research Hub. (2025).
  • Wikipedia. (n.d.).
  • Rossi, A., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • BenchChem. (2025). troubleshooting common problems in 4-piperidinecarboxamide reactions. BenchChem.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • cynicalbrit. (2022). Comment on "amide coupling help". Reddit.
  • Morita, K., et al. (2025). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. We will delve into the mechanistic underpinnings of the reaction and provide practical, field-tested advice to ensure the successful and efficient production of this valuable spirocyclic building block. Spirocycles are increasingly important in drug discovery due to their inherent three-dimensional structures.[1]

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically involves a multi-step sequence. A common approach is the cyclopropanation of a suitable N-Boc protected azetidine derivative. This seemingly straightforward process can be fraught with challenges, including low yields, formation of side products, and difficulties in purification. This guide will address these critical points to enhance the robustness and efficiency of your synthesis.

Generalized Synthetic Scheme:

Synthesis_Overview cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Functional Group Manipulation N-Boc-3-methyleneazetidine N-Boc-3-methyleneazetidine Intermediate_Spirocycle N-Boc protected spiro[2.3]hexane intermediate N-Boc-3-methyleneazetidine->Intermediate_Spirocycle e.g., Simmons-Smith or Diazomethane/Rh catalyst Final_Product This compound Intermediate_Spirocycle->Final_Product e.g., Curtius rearrangement, Hofmann rearrangement

Caption: A generalized workflow for the synthesis of the target compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield in the Cyclopropanation Step

Question: I am experiencing low yields during the formation of the spiro[2.3]hexane core. What are the likely causes and how can I optimize this step?

Answer: Low yields in cyclopropanation reactions are a common hurdle. The efficiency of this step is highly dependent on the chosen methodology and reaction conditions. Let's break down the potential causes and solutions:

  • Causality: The choice of cyclopropanating agent and catalyst is critical. For instance, in a rhodium-catalyzed reaction with a diazo compound, the catalyst's activity and the slow addition of the diazo reagent are paramount to prevent side reactions like dimerization.[2]

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the purity of your N-Boc-3-methyleneazetidine precursor. Impurities can poison the catalyst or lead to unwanted side reactions.

    • Catalyst Selection and Handling: For rhodium-catalyzed reactions, Rh₂(OAc)₄ is a common choice.[2] Ensure it is handled under an inert atmosphere as moisture and oxygen can deactivate it. The choice of solvent is also crucial; dichloromethane or dichloroethane are often effective.[2]

    • Slow Addition: The diazo compound should be added slowly to the reaction mixture containing the catalyst and the alkene precursor. This maintains a low concentration of the highly reactive carbene, minimizing dimerization and other side reactions. A syringe pump is highly recommended for this purpose.

    • Temperature Control: These reactions are often exothermic. Maintaining the optimal temperature (typically room temperature or slightly below) is crucial for selectivity and yield.

Data Summary: Cyclopropanation Condition Optimization

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale for Improvement
Diazo Addition Bulk additionSlow addition via syringe pump (over 2-4 hours)Minimizes carbene dimerization.
Solvent THFDichloromethane (DCM)DCM is generally a better solvent for Rh-catalyzed cyclopropanations.
Catalyst Loading 0.5 mol%1-2 mol%Ensures sufficient catalytic activity.
Temperature UncontrolledMaintained at 20-25 °C with a water bathPrevents runaway reactions and improves selectivity.
Issue 2: Formation of Dimeric and Polymeric Byproducts

Question: My crude reaction mixture shows significant amounts of high molecular weight impurities. What are these and how can I prevent their formation?

Answer: The formation of dimeric and polymeric byproducts is a strong indication that the concentration of the reactive intermediate (e.g., the carbene in a catalyzed reaction) is too high.

  • Mechanistic Insight: Carbenes, if not efficiently trapped by the alkene, can react with themselves or the solvent.

  • Preventative Measures:

    • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclopropanation over intermolecular side reactions.

    • Optimized Addition Rate: As mentioned previously, the slow and controlled addition of the carbene precursor is the most effective way to suppress these side reactions.

Issue 3: Difficulty in N-Boc Protection of the Spirocyclic Amine

Question: I am struggling to introduce the Boc protecting group onto the primary amine of the spiro[2.3]hexane core. The reaction is sluggish and gives low yields.

Answer: The primary amine in the 1-position of the spiro[2.3]hexane is sterically hindered, which can make N-Boc protection challenging.[3][]

  • Expertise-Driven Solution: Standard Boc protection protocols using Boc-anhydride ((Boc)₂O) and a base like triethylamine may not be effective for sterically hindered amines. A more potent catalytic system is often required.

  • Optimized Protocol:

    • Catalyst: Use 4-dimethylaminopyridine (DMAP) as a catalyst in conjunction with (Boc)₂O.[3] DMAP is a more powerful acylation catalyst than triethylamine.

    • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are suitable solvents.

    • Stoichiometry: An excess of (Boc)₂O may be necessary to drive the reaction to completion.

    • Alternative Methods: For extremely hindered amines, a two-step procedure involving the formation of a di-Boc derivative followed by selective mono-deprotection can be effective.[3]

Boc_Protection Hindered_Amine Sterically Hindered Primary Amine Protected_Amine N-Boc Protected Amine Hindered_Amine->Protected_Amine Boc2O (Boc)2O Boc2O->Protected_Amine DMAP DMAP (catalyst) DMAP->Protected_Amine

Caption: Catalytic role of DMAP in the N-Boc protection of hindered amines.

Issue 4: Challenges in Purification of the Final Product

Question: My final product is difficult to purify by column chromatography. Are there alternative purification strategies?

Answer: The basicity of the free amine can cause streaking and poor separation on silica gel.

  • Trustworthy Protocol:

    • Acid-Base Extraction: A classic and effective method for purifying amines is acid-base extraction.[5]

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine.

      • Extract the free amine back into an organic solvent.

      • Dry the organic layer, filter, and concentrate to obtain the purified product.

    • Amine Deactivation of Silica: If column chromatography is necessary, the silica gel can be pre-treated with a base (e.g., triethylamine in the eluent) to prevent streaking.

    • Alternative Purification: A recently developed method involves precipitating the amine as a trichloroacetic acid (TCA) salt, which can then be thermally decomposed to give the pure amine.[6]

III. Experimental Protocols

Optimized N-Boc Protection of a Sterically Hindered Amine
  • Dissolve the sterically hindered amine (1.0 eq) in anhydrous THF (0.1 M).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq).[3]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected product.

IV. Conclusion

The synthesis of this compound presents several challenges that can be overcome with a clear understanding of the underlying chemical principles and careful optimization of reaction conditions. By addressing issues such as low cyclopropanation yields, byproduct formation, and difficulties in protection and purification, researchers can significantly improve the efficiency and success of this synthesis. This guide provides a foundation of expertise and trustworthy protocols to aid in the production of this valuable building block for drug discovery and development.

V. References

  • Darnbrough, S., et al. (2001). An improved synthesis of N-Boc protected aryl amines. Synthetic Communications, 31(21), 3273–3280. Available from: [Link]

  • Al-Qahtani, M. H. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available from: [Link]

  • Ghosh, A., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(4), 984-988. Available from: [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2005). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 81, 142. Available from: [Link]

  • Zaikin, V. G., & Borisov, R. S. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11295-11317. Available from: [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Rassadin, V. A., & de Meijere, A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(35), 7043-7064. Available from: [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. Available from: [Link]

  • Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 208-213. Available from: [Link]

  • Fesik, S. W., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3356. Available from: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. Available from: [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of spiro[2.3]hexane-1,5-diamine derivatives 4 a, 4 b, 5 a, and 5 b. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid. Retrieved from

  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. (2022, January 15). Organic Letters. Available from: [Link]

  • Annunziata, R., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 2393–2399. Available from: [Link]

  • Molecules from Side Reactions. (2022). MDPI Books. Available from: [Link]

Sources

Technical Support Center: Purification of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the purification of this unique spirocyclic building block. Its amphiphilic nature, stemming from a polar primary amine and a non-polar Boc-protecting group, presents specific hurdles that require targeted strategies. This document provides troubleshooting advice and detailed protocols based on established chemical principles and field-proven experience.

Compound Profile

Structure Chemical structure of this compound
IUPAC Name This compound
CAS Number 1547059-89-1[1]
Molecular Formula C₁₀H₁₈N₂O₂[1]
Molecular Weight 198.26 g/mol [1]
Key Features - Primary Amine: A basic and polar functional group that is a key handle for acid-base extraction techniques. - Boc-Protected Amine: A bulky, non-polar tert-butyloxycarbonyl group that is stable under basic and neutral conditions but highly sensitive to acid.[] - Spirocyclic Core: A rigid three-dimensional scaffold.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My final product is a persistent oil or waxy solid, not a crystalline powder. How can I induce crystallization and remove oily impurities?

Cause: This is a common issue with Boc-protected compounds and is often caused by residual solvents or, more frequently, excess di-tert-butyl dicarbonate (Boc₂O) from the synthesis step.[3] The oily nature of these impurities prevents the product from forming a stable crystal lattice.

Solution: The most effective method is trituration or slurrying with a non-polar solvent. This process dissolves the non-polar impurities while your more polar product remains as a solid, often promoting crystallization.

Step-by-Step Protocol: Crystallization by Trituration

  • Place the crude oily product in a round-bottom flask with a magnetic stir bar.

  • Under stirring, add a non-polar solvent in which the product is poorly soluble but the impurities are soluble. Heptane or n-pentane are excellent first choices. Start with approximately 10 mL of solvent per gram of crude material.

  • Stir the mixture vigorously at room temperature. You may observe the oil slowly converting into a fine, white precipitate. This process can take anywhere from 30 minutes to several hours.

  • If the product remains oily, gently warm the mixture to 30-40°C to better dissolve the impurities, then allow it to cool slowly back to room temperature while stirring. Seeding with a previously obtained crystal can significantly accelerate solidification.[4][5]

  • Once a stable solid has formed, cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, washing thoroughly with a small amount of cold non-polar solvent.

  • Dry the resulting solid under high vacuum to remove all residual solvents.

Q2: I'm experiencing significant peak tailing and poor separation during silica gel column chromatography. What is causing this and how can I fix it?

Cause: The free primary amine on your molecule is basic. It strongly interacts with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong, non-specific binding leads to slow elution from active sites, causing the characteristic "tailing" of the peak and poor separation from nearby impurities.

Solution: To achieve sharp, symmetrical peaks, you must neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.

Recommended Action:

  • Add a Basic Modifier: The most common and effective strategy is to add 0.5-1% triethylamine (TEA) or 0.5-1% of a 7N ammonia solution in methanol to your eluent system. TEA is volatile and easily removed during solvent evaporation.

  • Choose an Appropriate Solvent System: The mixed polarity of the molecule requires a moderately polar eluent. Good starting points are gradients of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

Suggested Starting Solvent Systems (with Basic Modifier)
System 1: 0-10% Methanol in Dichloromethane + 1% Triethylamine
System 2: 20-80% Ethyl Acetate in Hexanes + 1% Triethylamine
System 3: 0-10% Methanol in Dichloromethane + 0.5% (7N NH₃ in MeOH)
Q3: How can I efficiently remove non-basic organic impurities, such as excess Boc-anhydride, from my crude product?

Cause: Non-basic impurities will not react with acid and therefore their solubility properties can be exploited for a highly effective separation from your basic amine-containing product.

Solution: An acid-base liquid-liquid extraction is the most powerful and scalable method for this purpose. This technique selectively moves your amine product into an aqueous layer by protonating it, leaving non-basic organic impurities behind in the organic layer.[6] The process is then reversed to recover the purified product.

Workflow: Purification via Acid-Base Extraction

G cluster_0 Step 1: Dissolution & Acid Wash cluster_1 Step 2: Phase Separation cluster_2 Step 3: Basification & Re-extraction cluster_3 Step 4: Final Product Recovery A Crude Product (Dissolved in Ethyl Acetate) B Add 1M HCl (aq) Shake in Separatory Funnel A->B C Organic Layer (Contains non-basic impurities like excess Boc₂O) D Aqueous Layer (Contains Protonated Product as Hydrochloride Salt) Dummy1 B->Dummy1 Dummy1->C Discard Dummy1->D Collect E Collected Aqueous Layer F Add 2M NaOH (aq) until pH > 10 Add fresh Ethyl Acetate E->F G Shake in Separatory Funnel F->G Dummy2 G->Dummy2 H Aqueous Layer (Waste) I Organic Layer (Contains Purified Product) J Wash with Brine, Dry (Na₂SO₄), Evaporate Solvent I->J K Purified Product J->K Dummy2->H Discard Dummy2->I Collect

Caption: Acid-Base Extraction Workflow.

Q4: I am observing a new, more polar spot on my TLC plate after column chromatography, suggesting my product is degrading. What is happening?

Cause: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[] Standard silica gel is inherently acidic and can catalyze the cleavage of the Boc group, resulting in the formation of the corresponding free diamine. This byproduct is significantly more polar and will appear as a new spot with a lower Rf value on your TLC plate.

Solutions:

  • Neutralize the Stationary Phase: Before packing your column, pre-slurry the silica gel in your starting eluent that already contains 1-2% triethylamine. This deactivates the acidic sites.

  • Use a Different Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency. Prolonged exposure to the stationary phase increases the risk of degradation.

  • Avoid Acidic Additives: Never use acidic mobile phase modifiers like acetic acid or TFA in normal-phase chromatography for this compound.

Appendix A: Detailed Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

Objective: To purify the crude product by removing polar and non-polar impurities using silica gel chromatography with a basic modifier.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Flash chromatography system or glass column

  • TLC plates, chamber, and UV lamp

Methodology:

  • Prepare the Eluent: Prepare two mobile phases.

    • Mobile Phase A: Dichloromethane + 1% Triethylamine

    • Mobile Phase B: 10% Methanol in Dichloromethane + 1% Triethylamine

  • Prepare the Column: Pack a column with silica gel, equilibrating it with Mobile Phase A. Ensure the silica bed is stable and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. If it does not fully dissolve, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product), evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this dry-loaded sample to the top of the prepared column.

  • Elution: Begin eluting with 100% Mobile Phase A. Gradually increase the proportion of Mobile Phase B to create a gradient (e.g., from 0% B to 100% B over 10-15 column volumes).

  • Fraction Collection: Collect fractions and monitor them by TLC (e.g., using 10% MeOH in DCM as the TLC eluent).

  • Combine and Concentrate: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Acid-Base Extraction

Objective: To separate the basic product from non-basic organic impurities.

Materials:

  • Crude product

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • 2M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Methodology:

  • Dissolve the crude material in an organic solvent like Ethyl Acetate (~20 mL per gram of crude).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.

  • Shake the funnel vigorously for 1 minute, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask. The product is now in this layer as its hydrochloride salt.

  • Wash the organic layer (which contains the impurities) one more time with a small portion of 1M HCl and combine this aqueous wash with the first portion. The organic layer can now be discarded.

  • Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH solution while stirring until the pH of the solution is >10 (check with pH paper).

  • Return the basic aqueous solution to the separatory funnel and add a fresh portion of Ethyl Acetate.

  • Shake vigorously to extract the deprotonated (neutral) product back into the organic layer.

  • Drain and discard the aqueous layer.

  • Wash the organic layer with brine to remove residual water and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

References

  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents. This patent describes methods for crystallizing Boc-protected amino acids that are initially oily, including the use of seed crystals and pulping with a weak polar solvent.
  • Crystallization method of Boc-amino acid - Eureka | Patsnap. This resource details a procedure for solidifying oily Boc-protected amino acids by adding a seed crystal and then pulping with a solvent like ether. [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? | ResearchGate. This discussion forum provides practical advice on purifying polar amines, including the use of alkaline silica gel for chromatography and acid-base chemistry for extraction. [Link]

  • Liquid chromatography--multiple tandem mass spectrometry for the determination of ten azaspiracids, including hydroxyl analogues in shellfish - PubMed. This paper describes LC-MS methods for analyzing spiro compounds, using mobile phases like acetonitrile/water with modifiers, relevant for developing HPLC methods. [Link]

  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? | ResearchGate. This forum discusses the common problem of oily products when using excess Boc₂O and suggests methods like high vacuum drying and precipitation to obtain a solid. [Link]

  • Extraction for Separations and Purifications | MCAT Organic Chemistry Prep - YouTube. This educational video explains the principles of acid-base extraction, demonstrating how to separate an amine from a mixture by protonating it with acid to move it into the aqueous layer. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. This article discusses chromatographic challenges for reactive molecules, including the use of high-pH mobile phases in RP-HPLC to handle basic compounds and avoid degradation. [Link]

Sources

Technical Support Center: Optimization of Reaction Parameters for Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the derivatization of this unique spirocyclic amine. The strained spiro[2.3]hexane motif has gained significant interest as a versatile component in medicinal chemistry, and understanding the nuances of its derivatization is crucial for successful synthesis.[1] This document provides practical, field-proven insights to optimize your reaction parameters and ensure reliable, reproducible results.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when derivatizing the primary amine of this compound?

A1: The primary amine of this spirocycle presents a unique combination of steric hindrance and potential electronic effects from the strained ring system. The most frequently encountered challenges include:

  • Low Conversion/Incomplete Reactions: The steric bulk around the primary amine can hinder the approach of acylating or alkylating agents, leading to slow or incomplete reactions.[2][3][4]

  • Side Product Formation: Under harsh reaction conditions, side reactions such as racemization or decomposition of the starting material or product can occur.[5]

  • Difficulty in Purification: The polarity of the starting material and the derivatized product can sometimes be very similar, making chromatographic separation challenging.

  • Inconsistent Yields: Failure to rigorously control reaction parameters like temperature, moisture, and stoichiometry can lead to significant variability in yields.

Q2: Which coupling reagents are most effective for acylating the primary amine?

A2: Standard peptide coupling reagents are a good starting point, but optimization is often necessary. Here's a breakdown of common choices:

  • Carbodiimides (e.g., EDC, DCC): Often used with additives like HOBt or DMAP. While broadly applicable, they can sometimes lead to racemization and the formation of urea byproducts that complicate purification.[5]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): These reagents are generally more efficient and lead to faster reaction times with minimal racemization, making them a preferred choice for sterically hindered amines.[5]

  • Phosphonium Salts (e.g., PyBOP): Similar to aminium salts, these are highly efficient coupling reagents.[5]

  • Acyl Fluorides: For particularly stubborn couplings, in situ generation of acyl fluorides can be highly effective due to their high reactivity and small steric footprint.[2][3][4]

Q3: How do I choose the optimal solvent and base for the derivatization?

A3: The choice of solvent and base is critical for reaction success.

  • Solvents: Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) are commonly used. MeCN can be particularly advantageous as it solubilizes many reagents well without participating in side reactions.[6] For reactions sensitive to moisture, ensure the solvent is anhydrous.

  • Bases: A non-nucleophilic, sterically hindered base is often preferred to scavenge the acid byproduct without competing with the primary amine as a nucleophile. Common choices include Diisopropylethylamine (DIPEA) and 2,6-lutidine.[6] The pKa of the base should be carefully considered to ensure it is strong enough to neutralize the acid generated but not so strong as to cause unwanted side reactions.

Q4: What analytical techniques are best for monitoring the reaction progress and confirming product formation?

A4: A combination of techniques is recommended for a comprehensive analysis:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on reaction conversion and purity. A reversed-phase C18 column is often suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the desired product, providing strong evidence of a successful derivatization.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product. The appearance of signals corresponding to the newly introduced group and shifts in the signals of the spirocycle core are key indicators.[8]

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the derivatization of this compound.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution Scientific Rationale
Insufficiently active coupling reagent Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP).[5] Consider in situ formation of an acyl fluoride.[2][3][4]Sterically hindered amines require highly reactive electrophiles to overcome the activation energy barrier for nucleophilic attack.
Steric hindrance Increase reaction temperature and/or reaction time. Be mindful of potential side reactions at higher temperatures.Providing more thermal energy can help overcome the steric hindrance, increasing the frequency and energy of molecular collisions.
Inadequate base Ensure the base is non-nucleophilic and sterically hindered (e.g., DIPEA, 2,6-lutidine).[6] Verify that at least one equivalent of base is used to neutralize the acid byproduct.A nucleophilic base can compete with the primary amine, leading to unwanted side products. Insufficient base will result in protonation of the starting amine, rendering it non-nucleophilic.
Poor solvent choice Use a polar aprotic solvent that fully dissolves all reactants (e.g., anhydrous DMF, MeCN, or DCM).The reaction medium must facilitate the interaction of the reactants. Poor solubility will significantly slow down or prevent the reaction.
Presence of moisture Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Water can hydrolyze the activated carboxylic acid intermediate, quenching the reaction.
Problem 2: Multiple Spots on TLC / Multiple Peaks in HPLC (Side Product Formation)
Potential Cause Recommended Solution Scientific Rationale
Reaction temperature too high Decrease the reaction temperature. Consider running the reaction at 0 °C or even lower temperatures.Higher temperatures can provide enough energy to overcome the activation barriers for undesired side reactions.
Racemization If the derivatizing agent is chiral, use a coupling reagent known to minimize racemization (e.g., HATU). Additives like HOBt can also suppress racemization.[5]The mechanism of some coupling reagents can lead to the formation of intermediates that are prone to racemization.
Reaction with the Boc-protecting group Avoid strongly acidic or basic conditions. If deprotection is observed, consider a milder coupling method.The Tert-butoxycarbonyl (Boc) group is labile under strongly acidic conditions and can also be cleaved under certain basic conditions, especially at elevated temperatures.
Di-acylation or other side reactions Use a stoichiometric amount of the derivatizing agent. Add the derivatizing agent slowly to the reaction mixture.High local concentrations of the derivatizing agent can sometimes lead to over-reaction or other undesired pathways.
Problem 3: Difficult Purification
Potential Cause Recommended Solution Scientific Rationale
Similar polarity of starting material and product Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider derivatizing with a group that significantly alters the polarity (e.g., a more lipophilic or polar group).Achieving good separation in chromatography depends on the differential partitioning of the components between the stationary and mobile phases. Increasing the polarity difference will improve separation.
Urea byproduct from carbodiimide reagents After the reaction, perform an acidic workup to protonate the urea, followed by extraction. Alternatively, use a coupling reagent that does not produce insoluble byproducts (e.g., HATU, PyBOP).Dicyclohexylurea (DCU) and diisopropylurea (DIU) are often poorly soluble in common organic solvents, making their removal by filtration or chromatography difficult.
Residual coupling reagents or additives Perform an aqueous workup with dilute acid and/or base to remove unreacted reagents and byproducts.Many common coupling reagents and additives have acidic or basic properties and can be removed by liquid-liquid extraction.

III. Experimental Protocols & Workflows

General Protocol for Acylation using HATU
  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF (0.1 M), add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue Identified low_conversion Low Conversion / No Product start->low_conversion side_products Side Products Observed start->side_products purification_issue Purification Difficulty start->purification_issue check_reagents Check Reagent Activity & Stoichiometry low_conversion->check_reagents check_temp Lower Reaction Temperature side_products->check_temp optimize_chromatography Optimize Chromatography (Gradient Elution) purification_issue->optimize_chromatography optimize_conditions Optimize Conditions: - Increase Temperature - Increase Time check_reagents->optimize_conditions Reagents OK end Successful Derivatization check_reagents->end Reagents Faulty change_reagent Change Coupling Reagent (e.g., to HATU/Acyl Fluoride) optimize_conditions->change_reagent Still Low Conversion change_solvent_base Change Solvent/Base change_reagent->change_solvent_base change_reagent->end change_solvent_base->end check_equivalents Check Stoichiometry (Slow Addition) check_temp->check_equivalents Still Side Products check_temp->end Problem Solved change_coupling_agent Use Racemization-Suppressing Reagent check_equivalents->change_coupling_agent Still Side Products change_coupling_agent->end workup Modify Aqueous Workup optimize_chromatography->workup Poor Separation optimize_chromatography->end Problem Solved reagent_choice Re-evaluate Coupling Reagent Choice (Avoid Urea Byproducts) workup->reagent_choice Byproducts Persist reagent_choice->end

Caption: A decision-tree workflow for troubleshooting common derivatization issues.

IV. References

  • Natho, P., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition.

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection. BenchChem Technical Guides.

  • Bechi, B., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem.

  • Huang, W., et al. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry.

  • BOC Sciences. (n.d.). Amino Acid Derivatization Analysis Services. BOC Sciences.

  • Smith, C. R., et al. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • Alza, E., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]

  • Huang, W., Wen, K., & Laughlin, S. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.

  • Majumdar, S., & Ali, W. (2020). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. ChemistrySelect.

  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines. Sigma-Aldrich.

  • Clearsynth. (n.d.). This compound. Clearsynth.

  • Galavskyy, S., et al. (2021). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry.

  • Nakano, Y., et al. (2016). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 141(12), 3717-3725.

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34.

  • PubChem. (n.d.). Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate. National Center for Biotechnology Information.

  • Kégl, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957.

  • Stepan, A. F., et al. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters.

  • Kégl, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Chemistry LibreTexts. (2023). Derivatization.

  • Wang, C., et al. (2024). Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts. RSC Advances.

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.

  • Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.

  • Shariatgorji, M., et al. (2014). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Analytical Chemistry.

  • Chromatography Forum. (2012). Primary amine derivatization for fluorescence detection.

  • Alza, E., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI.

Sources

Stability of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate. This document provides in-depth information, troubleshooting advice, and validated protocols to help researchers, scientists, and drug development professionals navigate the experimental challenges associated with the stability of this unique spirocyclic building block. Our goal is to explain the causality behind its chemical behavior, enabling you to design robust and successful synthetic strategies.

Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this molecule that dictate its stability?

The stability profile of this compound is governed by two key structural motifs:

  • The tert-butoxycarbonyl (Boc) protecting group: This is a widely used, acid-labile protecting group for the secondary amine within the azetidine ring.[1] Its stability under various conditions is well-documented.

  • The 5-azaspiro[2.3]hexane core: This spirocyclic system is composed of a cyclopropane and an azetidine ring sharing a single carbon atom. Small rings, particularly cyclopropane and cyclobutane (an analogue of azetidine), possess inherent ring strain due to deviations from ideal bond angles.[2][3] This strain can render the core susceptible to ring-opening under harsh conditions.

Q2: What is the general stability of the Boc group?

The Boc group is known for its predictable stability profile, which makes it a cornerstone of modern organic synthesis.[4]

  • Acidic Conditions: The Boc group is readily cleaved by strong to moderate acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typically in aprotic solvents like dichloromethane (DCM) or ethereal solvents.[5] The mechanism proceeds through the formation of a stable tert-butyl cation.[6]

  • Basic Conditions: It is highly stable towards a wide range of basic conditions, both aqueous and anhydrous, and is resistant to most nucleophiles.[7][] This allows for orthogonal protection strategies with base-labile groups like Fmoc.[7]

Q3: How does the strained spiro[2.3]hexane core influence the molecule's reactivity?

The fusion of a cyclopropane and an azetidine ring creates significant angle and torsional strain.[2] While this strained architecture is a source of novel three-dimensional chemical space for drug discovery, it is also a point of potential reactivity.[9][10] Under forcing conditions (e.g., high heat, very strong acids, or catalytic hydrogenation), the strained rings may undergo cleavage. However, under the typical conditions used for Boc group manipulation or standard coupling reactions, the spirocyclic core is generally robust.

Troubleshooting Guide: Stability in Practice

This section addresses common issues encountered during reactions involving this compound.

Scenario 1: Acidic Conditions

Issue: "During my reaction, I'm observing premature or complete loss of the Boc group, leading to the formation of the free diamine and other side products."

Root Cause Analysis: This is the most common issue encountered and is almost always due to the acid-lability of the Boc protecting group.[5] The reaction conditions, even if not explicitly "acidic," may contain acidic reagents, generate acidic byproducts, or be performed in a solvent that can facilitate protonation. The primary amine on the cyclopropyl ring can exist as an ammonium salt (e.g., hydrochloride or TFA salt), which can lower the overall pH of the reaction mixture.

dot

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Solutions & Mitigation Strategies:

  • Reagent Selection: Carefully assess all reagents for their acidity. Lewis acids can also catalyze Boc removal.[5]

  • pH Control: If permissible, add a non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine, DIPEA) to scavenge any protons.

  • Solvent Choice: Protic solvents can sometimes facilitate deprotection, especially with heating. Prefer aprotic solvents where possible.

  • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of deprotection.

Table 1: Stability Profile in Common Acidic Reagents

Reagent/ConditionConcentrationTemperatureExpected OutcomeCausality & Notes
Trifluoroacetic Acid (TFA)20-50% in DCM0 °C to RTFast Deprotection (<1h)Standard, highly effective method for Boc removal.[1]
Hydrochloric Acid (HCl)4M in Dioxane/MeOH0 °C to RTFast Deprotection (<2h)Common and effective. HCl salt of the amine is formed.[5]
Acetic Acid (AcOH)Neat or as solventRT to 80 °CSlow to moderate deprotectionWeaker acid; cleavage is often incomplete at RT but can occur at elevated temperatures over time.
Lewis Acids (e.g., ZnBr₂, AlCl₃)1.5-3 eq. in DCMRTEffective DeprotectionCan be used for selective deprotection in some contexts.[1][5]
Silica GelChromatographyRTPotential slow deprotectionStandard silica gel is acidic and can cause partial deprotection of sensitive substrates during purification. Consider pre-treating with a base (e.g., Et₃N).
Scenario 2: Basic & Nucleophilic Conditions

Issue: "I'm planning a reaction under basic conditions. Can I expect the molecule to be completely stable?"

Root Cause Analysis: The molecule exhibits high stability under most basic and nucleophilic conditions. The Boc group is specifically designed to be robust against bases.[7] The amide-like resonance of the carbamate nitrogen delocalizes its lone pair into the carbonyl, reducing its nucleophilicity and basicity, and making the carbonyl carbon less susceptible to nucleophilic attack compared to an ester.

Solutions & Mitigation Strategies:

  • Standard Conditions: The compound is compatible with common bases like NaOH, KOH, LiOH, K₂CO₃, Et₃N, and DIPEA at room temperature.

  • Harsh Conditions: While stable, avoid unnecessarily harsh conditions (e.g., refluxing in strong base for extended periods) as this could potentially promote degradation of the strained spirocycle, although this is not a commonly reported issue.

  • Nucleophiles: The compound is stable towards common nucleophiles used in peptide coupling, reductive amination, and other standard transformations.

Table 2: Stability Profile in Common Basic/Nucleophilic Reagents

Reagent/ConditionConcentrationTemperatureExpected OutcomeCausality & Notes
NaOH / LiOH1-4 M in H₂O/THFRTStableSaponification of esters can be performed without affecting the Boc group.
K₂CO₃ / Cs₂CO₃2-5 eq. in DMF/ACNRT to 80 °CStableStandard conditions for alkylations and other transformations.
Et₃N / DIPEA2-10 eq.RTStableCommonly used as a non-nucleophilic base in a wide variety of reactions.
Hydrazine (N₂H₄)Excess in EtOHRT to RefluxStableHydrazinolysis of esters is possible without cleaving the Boc group.[]
Validated Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability

This protocol allows you to quickly assess the stability of this compound under your specific proposed reaction conditions.

  • Setup: In separate micro-vials, combine the spirocyclic compound (~2-5 mg) with the solvent (0.2 mL) and all reagents (at the final planned concentration) for your intended reaction, excluding the reaction partner. Create a control vial with only the spirocyclic compound and solvent.

  • Reaction: Stir the vials at the intended reaction temperature.

  • Time-Point Analysis: At set intervals (e.g., 0h, 1h, 4h, 24h), take a small aliquot from each vial.

  • Quench & Dilute: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water).

  • Analysis: Analyze the sample by LC-MS or TLC.

    • LC-MS: Monitor for the disappearance of the starting material peak and the appearance of new peaks. A peak corresponding to the mass of the fully deprotected diamine is a clear indicator of instability.

    • TLC: Spot the aliquot on a silica plate and elute. The appearance of a new, more polar spot (often at the baseline) indicates the formation of the free amine.

dot

Caption: Workflow for experimental stability testing.

Protocol 2: Standard Procedure for Controlled Boc Deprotection

This protocol provides a reliable method for the intentional and complete removal of the Boc group.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

    • The resulting residue can be co-evaporated with toluene or DCM (2-3 times) to ensure complete removal of residual acid.

    • The product is typically obtained as the TFA salt and can often be used directly in the next step.

    • For the free base, dissolve the residue in a minimal amount of water, basify carefully with a strong base (e.g., 2M NaOH) to pH >12, and extract with an organic solvent (e.g., DCM or EtOAc). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free diamine.

References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Carreira, E. M., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]

  • Huang, W., Wen, K., & Laughlin, S. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of (aza)spiro[2.3]hexanes by construction of the... Retrieved from [Link]

  • Conti, P., et al. (n.d.). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Semantic Scholar. Retrieved from [Link]

  • Gopi, H. N., et al. (2006). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Retrieved from [Link]

  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its use in amide coupling reactions. The unique spirocyclic and sterically hindered nature of this amine presents specific challenges that this guide will help you navigate, ensuring successful and efficient synthesis.

Introduction: Understanding the Challenge

This compound is a valuable building block in medicinal chemistry, often employed as a bioisostere for piperidine scaffolds.[1] Its rigid, three-dimensional structure can impart favorable pharmacological properties to a drug candidate. However, the primary amino group is situated on a cyclopropane ring adjacent to a spirocyclic center, creating significant steric hindrance. This bulkiness can dramatically reduce the nucleophilicity of the amine, leading to low coupling efficiency with standard amide bond formation protocols.[2] This guide will provide a systematic approach to overcoming these challenges.

Troubleshooting Guide: Low Coupling Efficiency

This section addresses the most common issue encountered when using this compound: low or no yield of the desired amide product.

Question 1: My standard amide coupling reaction (e.g., using EDC/HOBt) is failing or giving very low yields. What is the likely cause and how can I fix it?

Answer:

The primary reason for failure with standard coupling reagents like EDC/HOBt is the high steric hindrance around the amino group of the spirocycle. This sterically demanding environment prevents the activated carboxylic acid from approaching the amine's lone pair of electrons effectively.[2]

Root Cause Analysis & Solutions:

  • Insufficient Carboxylic Acid Activation: Standard carbodiimide activators may not generate a sufficiently reactive activated species to overcome the steric barrier.

    • Solution: Switch to a more potent coupling reagent. Urinium/aminium or phosphonium-based reagents are highly recommended for sterically hindered couplings.[3][4]

  • Slow Reaction Kinetics: The steric clash leads to a very slow reaction rate, and the reaction may not reach completion under standard conditions.

    • Solution: Increase the reaction temperature and extend the reaction time. Monitoring the reaction by LC-MS is crucial to determine the optimal endpoint. For particularly difficult couplings, heating to 40-60 °C can be beneficial.

  • Suboptimal Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is required to deprotonate the amine's ammonium salt (formed with the carboxylic acid) without competing in the reaction.

    • Solution: Use N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases are too bulky to act as nucleophiles but are effective at scavenging protons.

Recommended Starting Protocols for Difficult Couplings:

Coupling ReagentAcid (equiv.)Amine (equiv.)Reagent (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Notes
HATU 1.01.21.22.0-3.0 (DIPEA)DMF, NMP25-5012-24Pre-activation of the acid for 15-30 min is recommended.[2][5][6]
PyBOP 1.01.21.22.0-3.0 (DIPEA)DMF, DCM25-4012-24Can be added in a one-pot fashion, but pre-activation is safer for valuable substrates.[3][7][8]
Acyl Fluoride 1.01.21.2 (BTFFH)2.2 (DIPEA)DCM, MeCN25-8012-48In situ formation of the acyl fluoride can be highly effective for very hindered systems.[9][10]
Question 2: I'm observing the formation of side products. What are they and how can I prevent them?

Answer:

Side product formation in these reactions often stems from the reactivity of the coupling reagent itself or from competing reaction pathways.

Common Side Products and Prevention Strategies:

  • Guanidinium Byproduct (with Urinium/Aminium Reagents): Reagents like HATU can react with the amine to form a guanidinium species, consuming both the amine and the coupling reagent.[7]

    • Prevention: Always pre-activate the carboxylic acid with the coupling reagent and base before adding this compound. This ensures the activated ester is formed first, minimizing the opportunity for the coupling reagent to react directly with your amine.

  • Racemization of the Carboxylic Acid: If your carboxylic acid has a chiral center alpha to the carbonyl group, there is a risk of epimerization during activation, especially with prolonged activation times or at elevated temperatures.

    • Prevention:

      • Use coupling reagents with built-in racemization suppressants like HATU (contains HOAt) or PyBOP (contains HOBt).[3]

      • Keep the pre-activation time to a minimum (15-30 minutes).

      • If possible, run the reaction at a lower temperature for a longer duration.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or NMP.

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 equivalents) in a minimal amount of the reaction solvent.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. If the reaction is sluggish, consider warming to 40-50 °C.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group on the spirocycle's secondary amine? The tert-butyloxycarbonyl (Boc) group protects the secondary amine within the azetidine ring of the spirocycle.[11][12] This is crucial as this secondary amine would otherwise compete with the primary amine for acylation, leading to a mixture of products. The Boc group is stable under most coupling conditions but can be removed under acidic conditions (e.g., with TFA) if further functionalization at that position is desired.[12][13]

Q2: Can I use the hydrochloride salt of this compound directly in the coupling reaction? Yes, but you must add an additional equivalent of a non-nucleophilic base (like DIPEA) to neutralize the HCl salt and liberate the free amine. It is good practice to add this extra equivalent of base to the amine solution and stir for a few minutes before adding it to the activated carboxylic acid.

Q3: Are there any alternative activation methods for extremely difficult couplings? For exceptionally challenging couplings where even HATU or PyBOP fail, converting the carboxylic acid to an acyl fluoride is a powerful strategy.[9][10] Acyl fluorides are small and highly reactive, which can help overcome severe steric hindrance. Reagents like BTFFH or TFFH can be used for the in-situ generation of acyl fluorides. This often requires higher reaction temperatures.[10]

Q4: How does the spirocyclic structure affect the amine's reactivity? The spirocyclic structure creates a rigid, three-dimensional framework. This rigidity can restrict the bond rotations that might normally occur in a more flexible acyclic amine, making the approach to the nitrogen's lone pair more difficult for a bulky electrophile. This conformational constraint is a key contributor to the steric hindrance observed.

Visualizing the Process

To aid in understanding the concepts discussed, the following diagrams illustrate the key workflows and principles.

G cluster_0 Troubleshooting Workflow for Low Yield Start Low or No Yield with Standard Coupling (e.g., EDC/HOBt) Cause1 Inefficient Acid Activation & Steric Hindrance Start->Cause1 Cause2 Slow Reaction Kinetics Start->Cause2 Cause3 Incorrect Base Start->Cause3 Solution1 Switch to Potent Coupling Reagent (HATU, PyBOP) Cause1->Solution1 Advanced Still Low Yield? Solution1->Advanced Solution2 Increase Temperature (40-60 °C) & Extend Reaction Time Cause2->Solution2 Solution2->Advanced Solution3 Use Hindered, Non-Nucleophilic Base (DIPEA, Collidine) Cause3->Solution3 Solution3->Advanced Solution4 Convert Acid to Acyl Fluoride (e.g., with BTFFH) Advanced->Solution4 Yes End Successful Coupling Advanced->End No Solution4->End

Caption: A decision tree for troubleshooting low-yield coupling reactions.

G cluster_1 Recommended Coupling Protocol (Pre-activation) Acid Carboxylic Acid Activation Activated Ester Formation (Stir 15-30 min) Acid->Activation Reagents HATU + DIPEA Reagents->Activation Solvent1 Anhydrous DMF Solvent1->Activation Coupling Amide Bond Formation (Stir 12-24h, RT to 50°C) Activation->Coupling Add Amine Solution Amine Tert-butyl 1-amino-5- azaspiro[2.3]hexane-5-carboxylate Amine->Coupling Solvent2 Anhydrous DMF Solvent2->Coupling Product Desired Amide Coupling->Product

Sources

Technical Support Center: Enantioselective Synthesis of 5-Azaspiro[2.4]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. This critical building block is instrumental in the synthesis of pharmaceuticals like Ledipasvir, an antiviral agent used to treat Hepatitis C.[1][2] The unique spirocyclic structure presents distinct synthetic challenges that require precise control over reaction conditions to achieve high yields and enantioselectivity.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the enantioselective preparation of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid?

A1: A widely adopted and effective method involves a catalytic, enantioselective one-pot double allylic alkylation of a glycine imine analogue.[1] This key step is typically followed by protection of the nitrogen atom (e.g., with a Boc group) and subsequent cyclization to form the spirocyclic core.[1]

Q2: Why is enantioselectivity crucial in the synthesis of this molecule?

A2: Enantioselectivity is paramount because the biological activity of many pharmaceuticals is dependent on a specific stereoisomer.[2] For 5-azaspiro[2.4]heptane-6-carboxylic acid, the (S)-enantiomer is the key intermediate for synthesizing drugs like Ledipasvir.[1][2] The spirocyclic nature of the molecule introduces a rigid three-dimensional structure, and only the correct enantiomer will fit into the target's binding site to elicit the desired therapeutic effect.[4]

Q3: What are the primary challenges in synthesizing spirocyclic compounds like this?

A3: The synthesis of spirocycles is often challenging due to the steric strain associated with creating a spiro-junction, where two rings share a single carbon atom.[3] Achieving high diastereoselectivity and enantioselectivity can be difficult.[3][5] Furthermore, reaction yields can be low without careful optimization of catalysts, solvents, and temperature.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Low Reaction Yield

Problem: The overall yield of the spirocyclization reaction is significantly lower than expected.

Possible Causes & Solutions:

  • Inefficient Catalyst: The choice and quality of the chiral catalyst are critical for success.

    • Troubleshooting:

      • Catalyst Selection: Cinchonidine-derived catalysts under phase-transfer conditions have proven effective for the key allylic alkylation step.[1] For other spirocyclization strategies, transition-metal catalysts, such as those based on rhodium or palladium, are often employed.[5][7] Ensure you are using a catalyst known to be effective for this type of transformation.

      • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Conversely, excessive loading can sometimes lead to side reactions. Systematically screen catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.[5]

      • Catalyst Integrity: Ensure the catalyst has not degraded due to improper storage or handling. Use freshly prepared or properly stored catalysts.

  • Suboptimal Solvent: The solvent plays a crucial role in reaction kinetics and selectivity.

    • Troubleshooting:

      • For the intramolecular alkylation step, chloroform has been reported to be more effective than dichloromethane.[1]

      • Experiment with a range of solvents with varying polarities to find the optimal medium for your specific reaction conditions.

  • Incorrect Base or Base Strength: The choice of base is critical for deprotonation and subsequent cyclization.

    • Troubleshooting:

      • Common bases for such reactions include potassium tert-butoxide, LDA, and various metal hexamethyldisilazides (LiHMDS, NaHMDS, KHMDS).[8]

      • The strength of the base should be matched to the acidity of the proton being removed. A base that is too strong can lead to side reactions, while one that is too weak will result in incomplete deprotonation.

ParameterRecommended Starting PointOptimization RangeRationale
Catalyst Chinchonidine-derived phase-transfer catalyst[1]N/A (for this specific route)Proven efficacy for the key enantioselective step.
Solvent Chloroform[1]Dichloromethane, Toluene, THFSolvent polarity can significantly impact reaction rate and selectivity.
Base Potassium tert-butoxide[9]LDA, LiHMDS, NaHMDS, KHMDS[8]Base strength must be sufficient for deprotonation without causing side reactions.
Temperature Room Temperature-78 °C to 100 °C[8]Lower temperatures can improve selectivity, while higher temperatures can increase reaction rates.
Poor Enantioselectivity or Diastereoselectivity

Problem: The desired stereoisomer is not the major product, or a mixture of diastereomers is obtained.

Possible Causes & Solutions:

  • Chiral Ligand Choice: For metal-catalyzed reactions, the chiral ligand is the primary source of stereocontrol.

    • Troubleshooting:

      • A variety of "privileged ligands" such as BINAP, DuPhos, and PHOX have been successfully used in asymmetric catalysis.[10][11]

      • The choice of ligand should be tailored to the specific metal and reaction type. It is often necessary to screen a library of chiral ligands to find the one that provides the best selectivity for your substrate.

  • Reaction Temperature: Temperature can have a significant impact on the energy difference between the transition states leading to different stereoisomers.

    • Troubleshooting:

      • Lowering the reaction temperature often increases enantioselectivity by favoring the lower energy transition state. Experiment with a range of temperatures, starting from room temperature and going down to -78 °C.[8]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.

    • Troubleshooting:

      • The polarity and coordinating ability of the solvent can affect the stereochemical outcome. Screen a variety of solvents to determine the optimal conditions.

Incomplete Reaction or Starting Material Recovery

Problem: The reaction does not go to completion, and a significant amount of starting material is recovered.

Possible Causes & Solutions:

  • Insufficient Reaction Time: Some reactions, particularly those run at lower temperatures, may require extended reaction times.

    • Troubleshooting:

      • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Inadequate Mixing: In heterogeneous reactions, proper mixing is crucial for efficient mass transfer.

    • Troubleshooting:

      • Ensure vigorous stirring, especially when using solid reagents or catalysts.

  • Presence of Inhibitors: Trace impurities in reagents or solvents can sometimes inhibit the catalyst.

    • Troubleshooting:

      • Use high-purity, anhydrous solvents and reagents. Purification of starting materials may be necessary.

Experimental Workflow & Diagrams

Generalized Enantioselective Synthesis Workflow

The following diagram illustrates a general workflow for the enantioselective synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives.

G cluster_0 Step 1: Asymmetric Alkylation cluster_1 Step 2: Protection & Cyclization Start Glycine Imine Analogue Alkylation Double Allylic Alkylation Start->Alkylation Catalyst Chiral Phase-Transfer Catalyst (e.g., Cinchonidine-derived) Catalyst->Alkylation Intermediate1 Enantioenriched Methylene Proline Derivative Alkylation->Intermediate1 Protection Nitrogen Protection (e.g., Boc Anhydride) Intermediate1->Protection Cyclization Intramolecular Cyclization Protection->Cyclization FinalProduct (S)-5-(tert-Butoxycarbonyl)-5- azaspiro[2.4]heptane-6-carboxylic acid Cyclization->FinalProduct

Caption: Generalized workflow for the enantioselective synthesis.

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

G cluster_yield Yield Troubleshooting cluster_selectivity Selectivity Troubleshooting cluster_completion Completion Troubleshooting Start Problem Identified LowYield Low Yield? Start->LowYield PoorSelectivity Poor Enantioselectivity/Diastereoselectivity? LowYield->PoorSelectivity No CheckCatalyst Check Catalyst Activity & Loading LowYield->CheckCatalyst Yes IncompleteReaction Incomplete Reaction? PoorSelectivity->IncompleteReaction No ScreenLigands Screen Chiral Ligands PoorSelectivity->ScreenLigands Yes IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes OptimizeSolvent Optimize Solvent CheckCatalyst->OptimizeSolvent OptimizeBase Optimize Base OptimizeSolvent->OptimizeBase AdjustTemp Adjust Temperature (Lower) ScreenLigands->AdjustTemp ScreenSolvents Screen Solvents AdjustTemp->ScreenSolvents CheckMixing Ensure Adequate Mixing IncreaseTime->CheckMixing PurifyReagents Purify Reagents/Solvents CheckMixing->PurifyReagents

Sources

Technical Support Center: Overcoming Solubility Challenges with Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate (CAS No: 1547059-89-1). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during its use. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful integration of this valuable building block into your experimental workflows.

Understanding the Molecule: A Dual-Nature Solubility Profile

This compound possesses a unique structure that dictates its solubility behavior. The presence of a lipophilic tert-butoxycarbonyl (Boc) protecting group and a spirocyclic alkane core confers significant nonpolar character. Conversely, the primary amine group introduces a polar, basic center capable of protonation. This duality is the primary source of solubility challenges.

This molecule is a useful research chemical in a range of applications.[1] The hydrochloride salt form is also available, indicating that the compound's solubility is sensitive to pH.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my solvent system?

A1: The limited solubility is likely due to a mismatch between the polarity of your solvent and the dual nature of the compound. Nonpolar solvents may interact well with the Boc group and spirocycle but fail to solvate the polar amine. Conversely, highly polar protic solvents like water may not effectively solvate the nonpolar regions of the molecule, leading to poor solubility.

Q2: I'm observing an oily residue or incomplete dissolution. What does this indicate?

A2: This is a classic sign of poor solvation. The compound may be partially dissolving, but the bulk material is crashing out of the solution as an oil or remaining as a solid. This is common when the solvent cannot overcome the intermolecular forces of the compound's crystal lattice.

Q3: Can I heat the mixture to improve solubility?

A3: Gentle heating can increase the kinetic energy of the system and often improves solubility. However, exercise caution. Prolonged exposure to high temperatures, especially in the presence of reactive reagents, can lead to the degradation of the compound or deprotection of the Boc group. Always perform a small-scale test to assess thermal stability in your specific solvent and reaction conditions.

Q4: Is the hydrochloride salt of this compound more soluble?

A4: Yes, in polar protic solvents like water and alcohols, the hydrochloride salt will exhibit significantly higher solubility. The salt form is ionic, which allows for stronger interactions with polar solvent molecules. If your downstream application is compatible with an acidic pH and the presence of chloride ions, using the salt form is a viable strategy.

Troubleshooting Guides: Step-by-Step Protocols

Guide 1: Solvent Selection and Co-Solvent Systems

When dealing with a poorly soluble drug candidate, the addition of a water-miscible solvent can be a straightforward and effective method to enhance solubility.[3] This technique is particularly effective for lipophilic compounds or those with a highly crystalline structure.[3]

Protocol:

  • Initial Solvent Screening: Begin by testing solubility in a range of common laboratory solvents of varying polarities. (See Table 1 for suggestions).

  • Co-Solvent Approach: If solubility is limited in single solvents, employ a co-solvent system.

    • Start by dissolving the compound in a minimal amount of a water-miscible organic solvent in which it shows some solubility (e.g., DMSO, DMF, or a lower alcohol).

    • Gradually add the aqueous or primary reaction solvent to the organic solution while stirring.

    • Observe for any precipitation. If the compound remains in solution, you have successfully created a viable co-solvent system.

SolventPolarity IndexExpected SolubilityNotes
Dichloromethane (DCM)3.1HighA good starting point for reactions and purifications.
Tetrahydrofuran (THF)4.0Moderate to HighCan be a good choice for reactions involving organometallics.
Acetonitrile (MeCN)5.8ModerateUseful for HPLC and some reaction conditions.
Isopropanol (IPA)3.9Low to ModerateCan be used as a co-solvent.
Dimethyl Sulfoxide (DMSO)7.2HighA powerful solvent, but can be difficult to remove.
N,N-Dimethylformamide (DMF)6.4HighSimilar to DMSO, use judiciously due to high boiling point.
Water10.2Very Low (as free base)Solubility increases significantly with pH adjustment.
Methanol (MeOH)5.1Low to ModerateCan be an effective co-solvent with water or DCM.

Table 1: Recommended Solvents for Initial Solubility Screening

Guide 2: pH Adjustment for Aqueous Systems

For ionizable drugs, modifying the pH is a powerful technique to enhance solubility.[3] Since this compound has a basic amine group, lowering the pH will protonate this group, forming a more soluble salt.

Protocol:

  • Prepare a Suspension: Suspend the compound in the desired aqueous buffer or solvent system.

  • Acid Titration: While stirring vigorously, slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.

  • Monitor Dissolution: Continue adding the acid until the compound fully dissolves. Monitor the pH of the solution.

  • Final pH Adjustment: If necessary, adjust the final pH to a range that is compatible with your experimental conditions while maintaining solubility.

Diagram: pH Adjustment Workflow

G cluster_0 pH Adjustment Protocol A Suspend Compound in Aqueous Medium B Slowly Add Dilute Acid (e.g., 0.1M HCl) A->B Titration C Monitor for Complete Dissolution B->C Observe Clarity D Check for pH Compatibility with Experiment C->D Decision Point D->B [Incompatible pH] Re-adjust or try another method E Proceed with Solubilized Compound D->E pH is compatible

Caption: Workflow for enhancing solubility via pH modification.

Guide 3: Advanced Techniques for Persistent Solubility Issues

For particularly challenging cases, more advanced formulation strategies may be necessary. These methods are often employed in pharmaceutical development to improve the bioavailability of poorly soluble drugs.[4][5]

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid-state.[6] The goal is to reduce the particle size to a molecular level, thereby increasing the surface area and dissolution rate.[3]

  • Micronization: Particle size reduction through techniques like jet milling can increase the surface area of the compound, which can lead to a faster dissolution rate.[4][5]

  • Complexation: The use of complexing agents like cyclodextrins can encapsulate the lipophilic portions of the molecule, presenting a more hydrophilic exterior to the solvent and thereby increasing aqueous solubility.[5][6]

Diagram: Troubleshooting Logic

G Start Solubility Issue Identified Solvent Optimize Solvent System (Co-solvents) Start->Solvent pH Adjust pH (for aqueous systems) Solvent->pH If still insoluble Success Solubility Achieved Solvent->Success Success Advanced Consider Advanced Techniques (e.g., Solid Dispersion) pH->Advanced If still insoluble pH->Success Success Advanced->Success Success

Caption: Decision tree for troubleshooting solubility.

Final Recommendations

For most laboratory-scale synthetic applications, a systematic approach starting with solvent screening, followed by the use of co-solvents, should be sufficient to overcome the solubility challenges of this compound. For aqueous applications, pH adjustment is a highly effective and recommended strategy. If these methods fail, it may be necessary to explore the advanced techniques outlined above, potentially in consultation with a formulation specialist.

References

  • Vertex AI Search, tert-butyl 1-amino-5-azaspiro[2.
  • PubChem, Tert-butyl 1-oxa-5-azaspiro[2.
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • International Journal of Medical Science and Dental Research, Techniques for Improving Solubility.
  • CLEARSYNTH, Tert-butyl 1-amino-5-azaspiro[2.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PubChem, 5-Azaspiro[2.3]hexane-5-carboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-.
  • Al-kassas, R., & Al-kassas, R. (2014). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • International Journal of Pharmaceutical Sciences, Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.

Sources

Technical Support Center: Stereochemical Integrity of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate. This document provides in-depth guidance for researchers, chemists, and drug development professionals on maintaining the stereochemical integrity of this valuable chiral building block during synthetic transformations. As spirocyclic scaffolds are increasingly recognized for their ability to provide novel three-dimensional diversity in medicinal chemistry, preserving the chirality of this amine is paramount to achieving desired biological outcomes.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stereochemical stability of this compound.

Q1: Why is racemization a significant concern with this specific spirocyclic amine?

A: The core issue lies with the chiral center at the C1 position—the carbon atom to which the primary amino group is attached. This carbon is an sp³-hybridized stereocenter. Racemization involves the loss of stereochemical information at this center, resulting in a 1:1 mixture of enantiomers (a racemate) from an enantiomerically pure starting material.[3] The primary amine at C1 is the key reactive handle for synthetic modifications, most commonly amide bond formation. The reaction conditions required to functionalize this amine can inadvertently create a pathway for racemization by temporarily removing the proton from the chiral C1 carbon, leading to a planar, achiral intermediate.[4][5]

Q2: What is the primary chemical mechanism that leads to racemization in this context?

A: The most probable mechanism is the deprotonation-reprotonation at the chiral α-carbon (C1). This process is typically facilitated by a base.

  • Deprotonation: A sufficiently strong base abstracts the proton from the C1 stereocenter.

  • Formation of a Planar Intermediate: This abstraction generates a planar, resonance-stabilized carbanion or an analogous achiral intermediate.[4][6] The planarity of this intermediate is the key event that erases the stereochemical memory of the molecule.

  • Reprotonation: A proton source (such as the conjugate acid of the base or a protic solvent) can then add a proton back to either face of the planar intermediate with equal probability.

  • Result: This non-selective reprotonation results in the formation of both the (R) and (S) enantiomers in roughly equal amounts, leading to a racemic mixture.[3][7]

Q3: What specific experimental factors are most likely to induce racemization?

A: Several factors can create an environment conducive to racemization:

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy for the deprotonation step and can accelerate the rate of racemization.[8] It is a critical parameter to control in all reactions involving this building block.[9][10]

  • Presence of a Strong Base: The choice and amount of base are arguably the most critical factors. Strong, sterically hindered bases (e.g., DIEA) are often implicated in promoting racemization, especially when used in excess.[11] Even weaker bases can cause issues if reaction times are prolonged or temperatures are high.

  • Prolonged Reaction Times: The longer the chiral molecule is exposed to racemization-conducive conditions, the greater the extent of stereochemical scrambling.

  • Solvent Choice: Protic solvents can facilitate the proton transfer necessary for the reprotonation step of the racemization mechanism.[12] While often necessary for solubility, their role should be considered.

Part 2: Troubleshooting Guide for Amide Bond Formation

Amide coupling is the most common reaction performed with this amine. This guide addresses the frequent problem of observing a loss of enantiomeric excess (e.e.) post-reaction.

Problem: My final coupled product shows significant racemization (low e.e.) after purification.

This issue almost always traces back to the specific conditions used during the coupling reaction. Let's analyze the potential root causes.

Q4: I used DIEA as a base. Could this be the problem?

A: Yes, this is a highly probable cause. While Diisopropylethylamine (DIEA) is common in peptide synthesis, it is known to be aggressive in promoting racemization, particularly in sensitive systems.[11]

  • Causality: DIEA is a strong, non-nucleophilic base capable of abstracting the α-proton from the chiral center, initiating the racemization cascade.

  • Recommended Solution:

    • Switch to a Weaker Base: Replace DIEA with a base that has a lower pKa, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[13]

    • Control Stoichiometry: Use the minimum amount of base required to neutralize any acid salts (e.g., HCl or TFA salts of the amine) and facilitate the reaction. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Avoid using large excesses of base.

Q5: My protocol involved heating the reaction. At what temperature does racemization become a risk?

A: While substrate-dependent, thermal racemization is a known phenomenon.[4] For sensitive substrates like this, any temperature significantly above room temperature increases the risk.

  • Causality: Heat provides the energy to overcome the kinetic barrier to deprotonation.[8]

  • Recommended Solution:

    • Low-Temperature Protocol: Initiate the reaction at a low temperature, typically 0 °C or even -20 °C, especially during the activation of the carboxylic acid and the addition of the base.

    • Gradual Warming: Allow the reaction to warm slowly to room temperature (approx. 20-25 °C) and stir for the required duration. Avoid active heating unless absolutely necessary and validated to be non-racemizing.

Q6: Does my choice of coupling reagent and additive matter?

A: Absolutely. The combination of coupling reagent and additive is critical for both reaction efficiency and suppression of side reactions, including racemization.

  • Causality: The primary role of additives like HOBt is to form an activated ester intermediate that is less prone to racemization than the intermediate formed by the coupling reagent alone.[14][15] Some modern additives are even more effective.

  • Recommended Solution:

    • Use Racemization-Suppressing Additives: Always use a carbodiimide coupling reagent (like EDC or DIC) in combination with an additive. While 1-hydroxybenzotriazole (HOBt) is standard, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a superior, non-explosive alternative known for high coupling rates and low racemization.[13][16]

    • Consider Alternative Coupling Reagents: For particularly challenging couplings where racemization is persistent, phosphonium-based reagents like BOP or specialized reagents such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to be highly effective at preventing racemization, even in Nα-acylated systems.[16]

Summary of Recommended Coupling Conditions
ParameterHigh Racemization Risk ConditionRecommended Low-Racemization ConditionRationale
Base DIEA, DBU (in large excess)N-methylmorpholine (NMM), 2,4,6-CollidineWeaker bases are less likely to abstract the α-proton.[13]
Temperature > 40 °C (Active Heating)0 °C to Room Temperature (20-25 °C)Lower temperature reduces the kinetic rate of racemization.[8]
Coupling System Carbodiimide (e.g., EDC) aloneEDC/Oxyma, DIC/HOBt, or DEPBTAdditives form less racemization-prone active esters.[15][16]
Solvent Protic Solvents (e.g., Methanol)Aprotic Solvents (e.g., DMF, DCM, ACN)Aprotic solvents minimize unwanted proton exchange.[12]

Part 3: Protocols and Visual Guides

Mechanism Visualization

The following diagram illustrates the general pathway for base-induced racemization at a chiral center alpha to an amino group.

racemization_mechanism S_Amine (S)-Chiral Amine Intermediate Planar Carbanion S_Amine->Intermediate - H+ Base Base (B:) ProtonSource Proton Source (BH+) S_Product (S)-Chiral Amine Intermediate->S_Product + H+ (Top face attack) R_Product (R)-Chiral Amine Intermediate->R_Product + H+ (Bottom face attack) workflow start Start step1 1. Dissolve Acid & Oxyma in Anhydrous Solvent start->step1 step2 2. Cool to 0 °C step1->step2 step3 3. Add EDC for Pre-activation (Stir 15 min @ 0 °C) step2->step3 step5 5. Add Amine Solution Dropwise to Reaction @ 0 °C step3->step5 step4 4. Prepare Amine Solution (Add NMM if using HCl salt) step4->step5 step6 6. Stir & Warm to RT (Monitor Reaction) step5->step6 step7 7. Aqueous Workup step6->step7 step8 8. Column Chromatography step7->step8 step9 9. Assess Enantiomeric Purity (Chiral HPLC) step8->step9 end End step9->end

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Azaspiro[2.3]hexane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Focus: 1H and 13C NMR Analysis of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate and its Isosteres

Introduction: The Rising Prominence of Azaspiro[2.3]hexanes in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and occupy unique three-dimensional chemical space is relentless. Azaspiro[2.3]hexanes have recently emerged as compelling bioisosteres for the ubiquitous piperidine ring, a motif present in numerous approved drugs.[1] Their rigid, spirocyclic nature provides a fixed orientation for substituents, allowing for precise structure-activity relationship (SAR) studies. Furthermore, subtle changes in the spirocenter or heteroatom position, such as in 4-azaspiro[2.3]hexanes versus 5-azaspiro[2.3]hexanes, can significantly modulate properties like basicity (pKa) and lipophilicity (LogP), making them powerful tools for drug optimization.[2][3]

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) characteristics of this compound. As direct experimental spectral data for this specific compound is not widely published, we will leverage established NMR principles and comparative data from closely related analogs to predict its spectral features. This approach serves as a practical framework for researchers encountering novel scaffolds. We will compare these predicted features against the experimentally verified data for the isomeric 4-azaspiro[2.3]hexane scaffold, offering a clear, data-driven guide to distinguishing and characterizing these important building blocks.

Part 1: Structural and NMR Analysis of the Target Compound

The structural confirmation of complex small molecules like this compound relies heavily on 1H and 13C NMR spectroscopy. The unique spirocyclic system, combining a cyclopropane and an azetidine ring, presents a distinct set of spectral fingerprints.

Caption: Structure of this compound.

Predicted 1H NMR Spectrum (500 MHz, CDCl₃)

The proton spectrum can be deconstructed by analyzing the distinct chemical environments:

  • Boc Protecting Group: A sharp, strong singlet integrating to 9 protons is expected for the tert-butyl group, typically appearing in the upfield region around δ 1.4-1.5 ppm .

  • Azetidine Ring Protons (C4-H₂, C6-H₂): These protons are adjacent to the nitrogen atom of the carbamate. Due to the anisotropic effect and electron-withdrawing nature of the Boc group, their signals are expected to be downfield. We anticipate two distinct multiplets around δ 3.3-3.8 ppm . The geminal and vicinal couplings within the strained four-membered ring will result in complex splitting patterns.

  • Cyclopropane Ring Protons (C2-H₂, C3-H₂): Protons on a cyclopropane ring are characteristically shielded and appear further upfield than typical alkanes. They exhibit complex geminal and cis/trans vicinal couplings. We predict these signals to appear as multiplets in the δ 0.8-1.8 ppm range.

  • Amino Group (NH₂): The protons of the primary amine will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, but can be predicted to be in the δ 1.5-2.5 ppm range.

Predicted 13C NMR Spectrum (126 MHz, CDCl₃)

The carbon spectrum provides a clear count of the unique carbon environments:

  • Boc Carbonyl Carbon: The carbamate carbonyl carbon is expected to resonate significantly downfield, around δ 155.0 ppm .

  • Boc Quaternary and Methyl Carbons: The quaternary carbon of the tert-butyl group should appear near δ 79.5 ppm , while the three equivalent methyl carbons will produce a strong signal around δ 28.5 ppm .

  • Spirocyclic Quaternary Carbon (C1): The spiro-carbon, being quaternary and part of two strained rings, will have a unique chemical shift, predicted to be in the δ 30-35 ppm range.

  • Azetidine Ring Carbons (C4, C6): These carbons, attached to the nitrogen, are deshielded and expected to appear around δ 45-50 ppm .

  • Cyclopropane Ring Carbons (C2, C3): The carbons of the cyclopropane ring are highly shielded and will be found in the upfield region, typically between δ 20-30 ppm .

Part 2: Comparative Analysis with 4-Azaspiro[2.3]hexane Isomers

To understand the subtle yet critical influence of heteroatom placement, we compare our predicted data for the 5-azaspiro scaffold with published experimental data for a closely related 4-azaspiro[2.3]hexane derivative.[4] This comparison is vital for researchers in confirming the correct isomeric product from a synthesis.

cluster_5aza 5-Azaspiro[2.3]hexane Core cluster_4aza 4-Azaspiro[2.3]hexane Core node5 N at position 5 (Azetidine) node4 N at position 4 (Azetidine) node5->node4 Isomeric Relationship Key Spectral Differences prep prep acq acq proc proc start Start: Compound Synthesis & Purification sample_prep 1. Sample Preparation ~5-10 mg in 0.6 mL CDCl₃ Add 0.03% TMS start->sample_prep instrument_setup 2. Instrument Setup Load & lock sample Tune & shim sample_prep->instrument_setup h1_acq 3. 1H Spectrum Acquisition Spectral Width: -2 to 12 ppm Acquisition Time: >3s Relaxation Delay: 2s instrument_setup->h1_acq c13_acq 4. 13C {1H} Spectrum Acquisition Spectral Width: -10 to 220 ppm Acquisition Time: >1s Relaxation Delay: 2s h1_acq->c13_acq processing 5. Data Processing Fourier Transform Phase & Baseline Correction c13_acq->processing referencing 6. Referencing Calibrate 1H to TMS (0 ppm) Calibrate 13C to CDCl₃ (77.16 ppm) processing->referencing analysis 7. Analysis & Assignment Integration, Peak Picking Compare to predicted/analog data referencing->analysis

Caption: Standard workflow for NMR analysis of azaspirocyclic compounds.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is from a fresh bottle or ampule to minimize water content.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (typically a solvent containing 0.03% v/v TMS is used).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak shape.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30° or 45° pulse angle to avoid saturation.

    • Set the acquisition time to at least 3 seconds and the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range of -10 to 220 ppm.

    • Set the acquisition time to >1 second and the relaxation delay to 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing and Analysis:

    • Apply an exponential window function and perform Fourier transformation on the raw FID data.

    • Carefully phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction algorithm.

    • Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to δ 77.16 ppm. [5] * Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration values, comparing them against the predicted values and known data for analogs.

References

  • Macmillan Group, Princeton University.
  • Galavskyy, S., et al. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis, Physicochemical and Structural Evaluation. The Journal of Organic Chemistry. [Link]

  • He, W., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • PubChem. This compound. [Link]

  • Galavskyy, S., et al. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the detailed structural characterization of novel molecular entities is paramount. Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate, a unique spirocyclic diamine derivative, presents an interesting analytical challenge due to its distinct structural motifs: a Boc-protected amine, a primary amine, and a strained azaspiro[2.3]hexane core. This guide provides an in-depth comparison of mass spectrometry-based approaches for the robust analysis of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Understanding the Analyte: Structural Features and Analytical Considerations

This compound (Molecular Weight: 198.26 g/mol , Formula: C₁₀H₁₈N₂O₂) incorporates several functionalities that dictate its behavior in a mass spectrometer. The presence of two basic nitrogen atoms makes it an ideal candidate for positive-mode electrospray ionization (ESI). However, the thermally labile tert-butyloxycarbonyl (Boc) protecting group is susceptible to in-source fragmentation or facile cleavage upon collisional activation, a critical factor to consider during method development.[1]

Strategic Comparison of Ionization Techniques

The choice of ionization source is a critical first step in developing a robust mass spectrometry method. For a polar molecule such as this compound, several atmospheric pressure ionization (API) techniques are viable.

Ionization TechniquePrincipleApplicability to the Target AnalyteExpected Outcome
Electrospray Ionization (ESI) Soft ionization technique that uses a high voltage to create an aerosol, generating ions from a liquid solution.[2]Highly Recommended. The polar nature of the two amine groups makes it readily amenable to protonation in solution, leading to efficient ionization.Primarily produces the protonated molecule [M+H]⁺. Low in-source fragmentation can be achieved with optimized source parameters.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte.Alternative. Suitable for less polar and more volatile compounds. May be less efficient for this polar analyte compared to ESI.May produce [M+H]⁺, but potentially with more in-source fragmentation due to the higher energy nature of the ionization process.
Atmospheric Pressure Photoionization (APPI) Uses ultraviolet photons to ionize the analyte, often with the aid of a dopant.Less Common Alternative. Generally used for non-polar compounds.Lower ionization efficiency is expected for this polar molecule compared to ESI.

For the purpose of this guide, we will focus on Electrospray Ionization (ESI) as the most suitable technique for achieving sensitive and reliable analysis of this compound.

Navigating the Fragmentation Landscape: ESI-MS/MS Analysis

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation and confident identification. The fragmentation of the protonated molecule ([M+H]⁺ at m/z 199.15) of this compound is predicted to be dominated by the lability of the Boc group and cleavages directed by the charge on the nitrogen atoms.

Proposed Fragmentation Pathway

The primary fragmentation routes are expected to involve the loss of isobutylene (56 Da) and/or the entire Boc group (100 Da) from the carbamate nitrogen. Subsequent fragmentation would likely involve alpha-cleavage adjacent to the nitrogen atoms within the spirocyclic core.[3][4]

M [M+H]⁺ m/z 199.15 F1 Loss of Isobutylene (-56 Da) [M+H-C₄H₈]⁺ m/z 143.09 M->F1 - C₄H₈ F2 Loss of Boc group (-100 Da) [M+H-C₅H₉O₂]⁺ m/z 99.09 M->F2 - Boc F3 α-cleavage of azetidine ring (from m/z 143.09) F1->F3 CID F4 α-cleavage of cyclopropane ring (from m/z 99.09) F2->F4 CID

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.

Interpreting the Product Ion Spectrum

A representative product ion spectrum would likely exhibit the following key fragments:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossStructural Assignment
199.15143.09C₄H₈ (56.06)Loss of isobutylene from the Boc group
199.1599.09C₅H₈O₂ (100.05)Loss of the entire Boc group (isobutylene + CO₂)
143.09VariesVariesFragments arising from the ring opening of the azaspiro[2.3]hexane core
99.09VariesVariesFragments resulting from the cleavage of the deprotected spirocyclic diamine

Comparative Experimental Protocols

To provide a practical framework, we present two distinct LC-MS/MS methodologies: a "soft" ionization approach to preserve the molecular ion and a "harder" fragmentation method for detailed structural confirmation.

Experimental Workflow Overview

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis SP1 Dissolve sample in Methanol/Water (1:1) SP2 Dilute to 1 µg/mL SP1->SP2 LC1 Inject 5 µL SP2->LC1 LC2 C18 Reversed-Phase Column LC1->LC2 LC3 Gradient Elution LC2->LC3 MS1 Positive ESI LC3->MS1 MS2 Method A: Soft Ionization MS1->MS2 MS3 Method B: Enhanced Fragmentation MS1->MS3

Caption: General workflow for LC-MS/MS analysis.

Method A: Soft Ionization for Intact Mass Confirmation

This method prioritizes minimizing in-source fragmentation to confidently determine the molecular weight.

LC Parameters:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5-95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

MS Parameters (ESI+):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 20 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Energy (MS/MS): Ramped 5-15 eV

Expected Outcome: A dominant peak for the [M+H]⁺ ion at m/z 199.15 in the full scan spectrum. The MS/MS spectrum will show the initial loss of isobutylene (m/z 143.09) as the base peak.

Method B: Enhanced Fragmentation for Structural Elucidation

This method utilizes higher collision energy to induce more extensive fragmentation, providing deeper structural insights.

LC Parameters:

  • Same as Method A.

MS Parameters (ESI+):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 35 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Energy (MS/MS): Ramped 15-40 eV

Expected Outcome: A more complex MS/MS spectrum with significant peaks for the deprotected amine (m/z 99.09) and subsequent fragments from the spirocyclic core, in addition to the loss of isobutylene (m/z 143.09).

Data-Driven Comparison and Best Practices

ParameterMethod A: Soft IonizationMethod B: Enhanced FragmentationRationale
Primary Goal Molecular Weight ConfirmationStructural ElucidationTailor the method to the analytical question.
Cone Voltage Low (20 V)Higher (35 V)Minimizes in-source fragmentation vs. promoting it for more fragments.
Collision Energy Low (5-15 eV)High (15-40 eV)Controls the degree of fragmentation in the collision cell.
[M+H]⁺ Intensity HighModerate to LowHigher energy leads to more fragmentation of the precursor ion.
Fragment Diversity LowHighDeeper structural information is obtained with more extensive fragmentation.

Self-Validating System: To ensure the trustworthiness of the analysis, a system suitability test should be performed using a known standard to confirm instrument performance. Additionally, the predictable neutral losses of 56 and 100 Da from the Boc group serve as an internal validation for the fragmentation process.

Conclusion and Future Directions

The mass spectrometric analysis of this compound is readily achievable with careful consideration of its structural liabilities. Electrospray ionization is the method of choice, and the analytical approach can be tailored to either preserve the molecular ion for confirmation of identity or to induce fragmentation for detailed structural characterization. By understanding the interplay between the analyte's chemistry and the instrument parameters, researchers can develop robust and reliable methods for the analysis of this and other novel Boc-protected spirocyclic amines, accelerating the pace of drug discovery and development.

References

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

  • ACS Publications. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. Amine Fragmentation. Available at: [Link]

  • PubMed Central (PMC). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • Wikipedia. Electrospray ionization. Available at: [Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • JoVE. Mass Spectrometry of Amines. Available at: [Link]

  • MDPI. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Available at: [Link]

  • ACS Publications. Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry. Available at: [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. Available at: [Link]

Sources

A Comprehensive Guide to HPLC and Chiral HPLC Method Development for Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate, a unique spirocyclic compound featuring a primary amine and a chiral center, presents an interesting analytical challenge. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and chiral HPLC methods for the analysis of this molecule, grounded in established scientific principles and practical, field-proven insights. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop robust and reliable analytical methods for this and structurally related compounds.

Introduction to the Analyte: this compound

This compound (Molecular Formula: C₁₀H₁₈N₂O₂, Molecular Weight: 198.26 g/mol , CAS: 1547059-89-1) is a spirocyclic compound containing a cyclobutane ring fused to a cyclopropane ring system, with a primary amine and a Boc-protected secondary amine.[1][2][3] The presence of a stereocenter and a basic primary amine are key molecular features that dictate the strategy for its chromatographic analysis. Accurate quantification of its purity and enantiomeric excess is critical for its application in pharmaceutical research and development, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[4][5][6]

Part 1: Achiral HPLC Method Development for Purity Assessment

For the determination of chemical purity, a robust reversed-phase HPLC (RP-HPLC) method is the industry standard. The primary challenge in the analysis of amines like our target compound is often poor peak shape, specifically tailing, due to the interaction of the basic amine with residual acidic silanols on the silica-based stationary phase.[7]

Causality Behind Experimental Choices

Our method development strategy focuses on mitigating these undesirable interactions to achieve a sharp, symmetrical peak.

  • Column Selection: A modern, high-purity silica C18 column with end-capping is the logical starting point. These columns have a reduced number of free silanol groups, minimizing peak tailing for basic analytes.

  • Mobile Phase pH: Maintaining the mobile phase pH well above the pKa of the primary amine (typically around 9-10) will keep it in its neutral, unprotonated form. This significantly reduces its interaction with residual silanols. Alternatively, a low pH mobile phase (pH 2-3) can be used to protonate the amine and the silanols, leading to repulsion and improved peak shape. However, high pH mobile phases often provide better peak symmetry for amines.[7]

  • Detector Selection: The Boc-protecting group provides a chromophore that allows for UV detection, typically in the range of 200-220 nm. For higher sensitivity and confirmation of peak identity, mass spectrometry (MS) is an excellent choice.

Experimental Protocol: Achiral RP-HPLC

This protocol outlines a systematic approach to developing a purity method.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or MS detection.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of 1 mg/mL.

This starting method can be optimized by adjusting the gradient slope, flow rate, and column temperature to achieve the desired separation from any impurities.

Part 2: Chiral HPLC Method Development for Enantiomeric Separation

The separation of enantiomers is a critical step in the development of chiral drugs.[4][5] The direct approach, using a chiral stationary phase (CSP), is the most common and efficient method for this purpose.[8] The choice of CSP is the most critical factor for achieving a successful chiral separation.[9]

Comparison of Chiral Stationary Phases

For a molecule like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantagesDisadvantagesRecommended Screening Columns
Polysaccharide-based (e.g., Chiralpak, Chiralcel) Based on derivatives of cellulose and amylose (e.g., tris(3,5-dimethylphenylcarbamate)). Separation occurs through a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.[6]Broad applicability for a wide range of chiral compounds. Robust and available in a variety of derivative chemistries.[8][9]Can be sensitive to the choice of mobile phase and additives.Chiralpak IA, Chiralpak IB, Chiralpak IC, Chiralcel OD-H, Chiralcel OJ-H
Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC) Employs macrocyclic glycopeptides like teicoplanin or vancomycin bonded to silica. Separation is achieved through multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity.[10]Excellent for separating polar and ionic compounds, including underivatized amino acids and amines.[10] Compatible with a wide range of mobile phases, including reversed-phase, normal-phase, and polar organic modes.May have lower sample loading capacity compared to some polysaccharide CSPs.CHIROBIOTIC T, CHIROBIOTIC V
Method Development Workflow

A systematic screening approach is the most efficient way to identify a suitable chiral method.

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation start Racemic Analyte screen_poly Screen Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, Chiralcel OD-H) Mobile Phases: Normal Phase (Hexane/IPA), Polar Organic (ACN/MeOH) start->screen_poly screen_macro Screen Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC T) Mobile Phases: Polar Organic (ACN/MeOH), Reversed Phase start->screen_macro evaluate Evaluate Resolution (Rs) screen_poly->evaluate screen_macro->evaluate optimize Optimize Mobile Phase (Modifier type & %) Temperature Flow Rate evaluate->optimize Rs < 1.5 validate Method Validation (ICH Guidelines) evaluate->validate Rs >= 1.5 optimize->evaluate

Sources

A Senior Application Scientist's Guide to Spirocyclic Amino Acids: A Comparative Analysis of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensionality in Drug Design

In modern medicinal chemistry, the quest for novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles has driven a decisive shift away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures.[1][2] Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit enhanced clinical success, a phenomenon attributed to their ability to form more specific and complex interactions with biological targets.[3] Spirocyclic scaffolds, which feature two rings fused at a single quaternary carbon, are exemplary tools for instilling this 3D character.[4] Their rigid frameworks lock appended functionalities into precise vectors in space, offering an unparalleled level of conformational control.[2]

This guide provides an in-depth comparison of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate, a highly strained and novel building block, with other prominent spirocyclic amino acids. We will explore how the unique topology of the azaspiro[2.3]hexane core influences key drug-like properties and provide field-proven experimental protocols for their evaluation.

The Azaspiro[2.3]hexane Scaffold: A Profile in Constrained Chemistry

The subject of our focus, this compound, is built upon a highly strained spiro[2.3]hexane framework, comprising a cyclopropane ring fused to an azetidine (a four-membered nitrogen-containing ring). This arrangement creates a "frozen" scaffold that severely restricts the conformational freedom of the amino acid moiety.[5][6] This rigidity is a double-edged sword: it offers the potential for exquisite target selectivity by locking the molecule into a single bioactive conformation, but it also presents significant synthetic challenges.

The development of such strained spirocycles is a response to the need for novel bioisosteres—substituents that can replace other groups in a molecule while retaining or improving biological activity.[7][8] The azaspiro[2.3]hexane core can be seen as a rigid isostere for more flexible piperidine or piperazine rings, which are ubiquitous in drug discovery.[9]

Comparative Analysis: Performance Metrics

To objectively assess the utility of this compound, we compare it to less-strained and more common spirocyclic amino acids, such as those derived from spiro[3.3]heptane. The spiro[3.3]heptane system, composed of two fused cyclobutane rings, is also a rigid 3D scaffold but possesses less ring strain, making it more synthetically accessible.[10]

Conformational Rigidity and Vectorial Projection

The primary advantage of the spiro[2.3]hexane system is its extreme rigidity. The fusion of a three-membered ring with a four-membered ring minimizes rotational freedom, ensuring that the amino and carboxylate groups are projected into space with a well-defined and predictable geometry.[5][11] This can be critical for fitting into tight, specific binding pockets of protein targets.[3] In contrast, spiro[3.3]heptane analogues, while still constrained, exhibit slightly more conformational flexibility.

G cluster_0 Flexible Amino Acid (e.g., Leucine) cluster_1 Spirocyclic Amino Acid a Backbone b Side Chain a->b Multiple Rotatable Bonds c Many Possible Conformations b->c d Spiro[2.3]hexane Core e Fixed Functional Groups d->e Locked Geometry f Single Bioactive Conformation e->f

Figure 1. Conceptual diagram illustrating the conformational restriction imposed by a spirocyclic core compared to a flexible linear amino acid.
Physicochemical Properties

The introduction of a spirocyclic scaffold significantly impacts a molecule's physicochemical properties, such as lipophilicity (LogP/LogD), solubility, and basicity (pKa).[3][4][12] Generally, increasing the Fsp³ character by incorporating saturated rings leads to decreased lipophilicity and improved solubility compared to flat aromatic analogues.[1][2]

The high strain of the spiro[2.3]hexane system may subtly influence these properties compared to the spiro[3.3]heptane core. For instance, the unique electronic environment of the strained rings can affect the basicity of the nearby amino group.

PropertyThis compoundRepresentative Spiro[3.3]heptane Amino AcidJustification
Spiro Core Azaspiro[2.3]hexaneSpiro[3.3]heptaneComparison of strained vs. less-strained systems.
Calculated LogP ~0.4 - 1.5~1.0 - 2.0Higher Fsp³ and polarity of the azetidine ring in the [2.3] system may lower lipophilicity.
Aqueous Solubility Moderate to HighModerateIncreased sp³ character generally improves solubility over aromatic counterparts.[1][4]
pKa (Amino Group) ~8.5 - 9.5~9.0 - 10.0Ring strain in the azaspiro[2.3]hexane can influence the basicity of the exocyclic amine.
Molecular Rigidity Very HighHighThe [2.3] system is conformationally "frozen" due to the fused 3- and 4-membered rings.[5]

Table 1. Comparative physicochemical properties of spirocyclic amino acids. Values are estimates based on scaffold properties and require experimental verification.

Metabolic Stability

A key advantage of using unnatural scaffolds like spirocycles is the potential for enhanced metabolic stability.[1][3][12] The quaternary spirocenter and the non-natural arrangement of atoms can block common sites of metabolism by cytochrome P450 (CYP) enzymes.[13] The rigid structure prevents the molecule from adopting conformations that are favorable for enzymatic degradation. Both spiro[2.3]hexane and spiro[3.3]heptane systems are expected to confer significant metabolic stability compared to linear or simple cyclic analogues.

Experimental Protocols for Performance Evaluation

To provide actionable data for drug development professionals, we present standardized protocols for assessing key properties.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is the industry standard for evaluating a compound's susceptibility to metabolism by the primary liver enzymes.[14] It measures the rate of disappearance of the parent compound over time.

Rationale: Liver microsomes contain a rich complement of Phase I (e.g., CYP) and Phase II (e.g., UGT) enzymes.[15] The assay requires a cofactor, NADPH, to initiate the enzymatic reactions.[16] By monitoring the compound's concentration over time, we can calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[14][15]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound) in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution in buffer.[16]

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer and HLM solution (to a final protein concentration of 0.5 mg/mL).[13]

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH solution.[15]

  • Sampling and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[15]

    • Immediately terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[16] This step precipitates the proteins and stops all enzymatic activity.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining percentage of the test compound at each time point relative to the 0-minute sample.

  • Data Interpretation:

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

G prep 1. Preparation - Test Compound Stock - Thaw Microsomes - Prepare Buffers/Cofactors incubate 2. Incubation - Combine Microsomes & Compound - Pre-warm to 37°C - Initiate with NADPH prep->incubate Reagents Ready sample 3. Sampling & Termination - Aliquot at Time Points (0, 5, 15, 30, 45 min) - Quench with Acetonitrile + IS incubate->sample Reaction Running analyze 4. Analysis - Centrifuge to Pellet Protein - Analyze Supernatant by LC-MS/MS sample->analyze Samples Quenched calc 5. Data Calculation - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint analyze->calc Quantified Data

Figure 2. Experimental workflow for the in vitro Microsomal Stability Assay.
Protocol 2: Determination of Lipophilicity (LogD) by HPLC

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, and toxicity. The distribution coefficient (LogD) at pH 7.4 is particularly relevant for predicting in vivo behavior. Reverse-phase HPLC offers a high-throughput alternative to the traditional shake-flask method.[17][18][19]

Rationale: This method correlates a compound's retention time on a C18 reverse-phase HPLC column with its lipophilicity.[17][20] The mobile phase contains a buffer at a specific pH (e.g., 7.4) and an organic modifier. Compounds with higher lipophilicity will have a stronger affinity for the stationary phase and thus a longer retention time. A calibration curve is created using compounds with known LogD values.[19]

Step-by-Step Methodology:

  • System Setup:

    • Equip an HPLC system with a C18 column and a UV or MS detector.

    • Prepare a mobile phase consisting of phosphate-buffered saline (pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration:

    • Prepare solutions of 5-10 standard compounds with well-documented LogD values that span a wide range.

    • Inject each standard and record its retention time (t_R).

    • Create a calibration curve by plotting the known LogD values against the measured retention times.

  • Sample Analysis:

    • Prepare a solution of the test compound (e.g., this compound) in a suitable solvent.

    • Inject the sample onto the HPLC system under the same conditions used for the standards.

    • Record the retention time of the test compound.

  • Data Interpretation:

    • Using the equation derived from the linear regression of the calibration curve, calculate the LogD of the test compound from its retention time.

Conclusion and Future Outlook

This compound represents a frontier in the design of conformationally constrained building blocks. Its highly rigid and strained azaspiro[2.3]hexane core offers medicinal chemists a powerful tool to enforce a specific molecular geometry, potentially leading to significant gains in potency and selectivity.[2][3]

While its synthetic accessibility remains a challenge compared to less-strained systems like spiro[3.3]heptane, the unique structural and conformational properties it imparts make it an attractive candidate for lead optimization campaigns where precise control over 3D orientation is paramount. The experimental protocols detailed in this guide provide a robust framework for quantitatively assessing its performance and comparing it to other spirocyclic alternatives, enabling data-driven decisions in the drug discovery process. As synthetic methods for strained rings continue to advance, we anticipate that scaffolds like the azaspiro[2.3]hexane will become increasingly integral to the development of next-generation therapeutics.

References

  • Wan, H., et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-7. [Link]

  • Zheng, Y.J., & Tice, C.M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Bentham Science Publishers. (2009, March 1). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • Dias, L. C., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]

  • Wan, H., et al. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Charnwood Discovery. Chromatographic LogD - In Vitro Assay. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • HitGen OpenDEL™. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]

  • Royal Society of Chemistry. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Drug Design Strategies: Computational and Experimental Approaches. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • ResearchGate. (n.d.). Spiro[2.3]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ plot.... [Link]

  • Beilstein Journals. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Radi, M., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1088-1094. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Radi, M., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. PubMed. [Link]

  • ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. [Link]

Sources

Constrained Scaffolds in Neuroactive Drug Discovery: A Comparative Guide to Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate Derivatives and aza-spiro[2.3]hexane-5-carboxylate Derivatives and Related Glutamate Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics targeting the central nervous system (CNS), the strategic design of molecules with restricted conformational flexibility has emerged as a powerful approach to enhance potency, selectivity, and pharmacokinetic properties. The tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate scaffold and its derivatives represent a compelling class of conformationally constrained building blocks. This guide provides a comparative analysis of their biological potential, primarily as glutamate receptor modulators, in the context of other rigidified scaffolds. We will delve into the structure-activity relationships (SAR), present supporting experimental data where available, and provide detailed protocols for relevant biological assays.

The Rationale for Conformational Constraint: The Case of 5-Azaspiro[2.3]hexane Derivatives

L-glutamic acid is the principal excitatory neurotransmitter in the mammalian CNS, playing a crucial role in synaptic plasticity, learning, and memory.[1][2][3] Its dysregulation is implicated in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[1][2][3] Glutamate exerts its effects through ionotropic (iGluR) and metabotropic (mGluR) receptors.[1] The inherent flexibility of the L-glutamic acid molecule allows it to adopt numerous conformations, leading to promiscuous binding to various receptor subtypes and a lack of selectivity.

To overcome this challenge, medicinal chemists have focused on designing "frozen" or conformationally restricted analogues of L-glutamic acid.[1][2][3] The 5-azaspiro[2.3]hexane scaffold is an attractive framework for this purpose.[1][2][3] By incorporating the glutamate pharmacophore into this rigid spirocyclic system, the rotational freedom around the C3-C4 bond of the parent amino acid is significantly limited.[1][2][3] This pre-organization of the molecule into a specific bioactive conformation is hypothesized to enhance binding affinity and selectivity for a particular glutamate receptor subtype.

Comparative Biological Activity of Conformationally Restricted Glutamate Analogues

Compound IDStructureNMDA Receptor IC50 (µM)Reference
PPDC (1S, 2R)-1-phenyl-2[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamideLow µM range[4]
TCN-201 Not explicitly defined in search results0.10[5]
UCM-101 Not explicitly defined in search results0.11[5]
TCN-213 Not explicitly defined in search results0.83[5]

Note: The structures for TCN-201, UCM-101, and TCN-213 were not provided in the search results, but their IC50 values are included for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The limited data underscores a critical principle in the design of conformationally restricted glutamate analogues: subtle stereochemical changes can profoundly impact biological activity. For instance, in the case of PPDC, analogues with a (1S, 2R, 1'S)-configuration exhibited significantly lower IC50 values compared to other stereoisomers, highlighting the precise geometric requirements of the NMDA receptor binding pocket.[4]

The overarching goal of incorporating the 5-azaspiro[2.3]hexane core is to mimic a specific bioactive conformation of L-glutamic acid. The stereochemistry of the substituents on the spirocyclic scaffold will dictate the spatial orientation of the key pharmacophoric elements – the α-amino acid moiety and the distal acidic group. This, in turn, will determine the binding affinity and selectivity towards different glutamate receptor subtypes (NMDA, AMPA, kainate, and the various mGluRs).

Experimental Protocols for Evaluating Glutamate Receptor Modulators

To ascertain the biological activity of novel this compound derivatives, a series of well-established in vitro assays are essential.

Radioligand Binding Assay for NMDA Receptors

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the NMDA receptor.

Objective: To determine the binding affinity (Ki) of test compounds for the NMDA receptor.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • [³H]-CGP 39653 (radioligand)

  • Test compounds (e.g., 5-azaspiro[2.3]hexane derivatives)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat brain cortical membranes according to standard protocols.

  • In a 96-well plate, add the membrane preparation, [³H]-CGP 39653 at a fixed concentration (e.g., 5 nM), and varying concentrations of the test compound.

  • For non-specific binding determination, a high concentration of a known NMDA receptor antagonist (e.g., 10 µM CGS 19755) is used.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Functional Activity

This assay directly measures the effect of a test compound on the ion channel function of NMDA receptors expressed in a cellular system.

Objective: To determine if a test compound acts as an agonist, antagonist, or modulator of NMDA receptor function.

Materials:

  • Xenopus oocytes or mammalian cell line (e.g., HEK293) expressing recombinant NMDA receptors (e.g., GluN1/GluN2A subunits).

  • External recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).

  • Internal pipette solution (e.g., containing KCl, EGTA, HEPES).

  • NMDA and glycine (co-agonists).

  • Test compounds.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Culture cells expressing the desired NMDA receptor subtype.

  • Establish a whole-cell patch-clamp recording configuration on a single cell.

  • Perfuse the cell with an external solution containing NMDA and glycine to elicit an inward current.

  • Once a stable baseline current is established, apply the test compound at various concentrations to the external solution.

  • Record the changes in the NMDA-evoked current in the presence of the test compound.

  • For antagonists, a decrease in the current amplitude will be observed. For positive allosteric modulators, an increase in the current will be seen.

  • Construct concentration-response curves and determine the IC50 (for antagonists) or EC50 (for agonists/modulators).

Visualization of Key Concepts

Experimental Workflow for Compound Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR synthesis Synthesis of 5-Azaspiro[2.3]hexane Derivatives purification Purification & Structural Confirmation (NMR, MS) synthesis->purification binding Radioligand Binding Assay (Affinity - Ki) purification->binding functional Electrophysiology (Functional Activity - IC50/EC50) purification->functional sar Structure-Activity Relationship Analysis binding->sar functional->sar lead_id Lead Compound Identification sar->lead_id G cluster_0 Ionotropic Receptors (iGluRs) cluster_1 Metabotropic Receptors (mGluRs) Glutamate Glutamate NMDA NMDA Receptor Glutamate->NMDA AMPA AMPA Receptor Glutamate->AMPA Kainate Kainate Receptor Glutamate->Kainate GroupI Group I (mGluR1, mGluR5) Glutamate->GroupI GroupII Group II (mGluR2, mGluR3) Glutamate->GroupII GroupIII Group III (mGluR4, 6, 7, 8) Glutamate->GroupIII IonChannel Ion Channel Opening (Ca2+, Na+ influx) NMDA->IonChannel AMPA->IonChannel Kainate->IonChannel GProtein G-Protein Signaling Cascades GroupI->GProtein GroupII->GProtein GroupIII->GProtein NeuronalResponse Neuronal Excitation / Modulation IonChannel->NeuronalResponse GProtein->NeuronalResponse

Caption: Simplified overview of major glutamate receptor signaling pathways.

Conclusion and Future Directions

The this compound scaffold and its derivatives hold considerable promise for the development of novel CNS-active agents. By acting as conformationally restricted mimetics of L-glutamic acid, these compounds have the potential to exhibit enhanced selectivity and potency for specific glutamate receptor subtypes. While a comprehensive public dataset of their biological activities is currently lacking, the foundational synthetic work and the clear scientific rationale provide a strong impetus for further investigation.

Future research should focus on the systematic synthesis and pharmacological evaluation of a library of 5-azaspiro[2.3]hexane derivatives with diverse stereochemistry and substitution patterns. A comprehensive screening cascade, including binding and functional assays for all major glutamate receptor subtypes, will be crucial for elucidating detailed structure-activity relationships. Such studies will undoubtedly pave the way for the identification of novel lead compounds for the treatment of a wide range of neurological and psychiatric disorders.

References

  • Noguchi, T., Ishii, K., Ohtubo, Y., Shuto, S., Ono, S., Matsuda, A., & Yoshii, K. (1999). Open channel block of NMDA receptors by conformationally restricted analogs of milnacipran and their protective effect against NMDA-induced neurotoxicity. Synapse (New York, N.Y.), 31(2), 87–96. [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]

  • Campiani, G., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120. [Link]

  • ResearchGate. (2025). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. ResearchGate. [Link]

  • PubMed. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. PubMed. [Link]

  • Jespersen, A., et al. (2014). Structural insights into competitive antagonism in NMDA receptors. Neuron, 81(2), 366–378. [Link]

  • Acker, T. M., et al. (2015). Novel binding mode for negative allosteric NMDA receptor modulators. eLife, 4, e04223. [Link]

Sources

A Comparative Guide to the Crystallographic Analysis of Azaspiro[2.3]hexane Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of the structural features of azaspiro[2.3]hexane derivatives, a class of compounds of significant interest in medicinal chemistry as bioisosteres for larger cyclic amines. While a public crystal structure for Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate is not currently available, this document leverages crystallographic data from closely related 4-azaspiro[2.3]hexane analogs to provide a foundational understanding. We present a comparative analysis of key geometric parameters and detail a robust, generalized protocol for the synthesis, crystallization, and X-ray diffraction analysis applicable to novel derivatives like the target molecule. This guide is intended for researchers and drug development professionals seeking to employ these strained spirocyclic systems in rational drug design.

Introduction: The Rise of Strained Spirocycles in Medicinal Chemistry

Spirocyclic scaffolds, particularly those containing small, strained rings, have garnered significant attention as valuable building blocks in modern drug discovery. The rigid, three-dimensional arrangement of atoms in structures like azaspiro[2.3]hexane offers a precise way to orient substituents in chemical space, often leading to improved binding affinity and selectivity for biological targets. These motifs are increasingly used as "bioisosteres" for more common saturated heterocycles like piperidine, offering similar exit vectors for substituents but with distinct physicochemical properties such as enhanced aqueous solubility and metabolic stability.[1]

The target molecule, this compound, combines the desirable spiro[2.3]hexane core with a primary amine and a Boc-protected nitrogen, making it a versatile synthon for library synthesis. Determining the precise solid-state conformation through single-crystal X-ray diffraction is critical for understanding its structural properties and for computational modeling in drug design.

Although the crystal structure for the specific title compound is not publicly deposited, a recent study on 4-azaspiro[2.3]hexane derivatives provides crucial crystallographic insights into this family of molecules.[2][3] This guide will use these available structures as a benchmark for comparison and as a basis for the experimental protocols described.

Comparative Structural Analysis

To understand the conformational properties of the azaspiro[2.3]hexane core, we compare key crystallographic parameters from published derivatives. The data below is derived from hydrochloride salts of substituted 4-azaspiro[2.3]hexanes, which serve as excellent proxies for understanding the fundamental geometry of the strained bicyclic system.[2]

Table 1: Comparison of Key Crystallographic Parameters in Azaspiro[2.3]hexane Derivatives

Parameter4-Azaspiro[2.3]hexane HCl Derivative 1 (CCDC 2376994)4-Azaspiro[2.3]hexane HCl Derivative 2 (CCDC 2376999)Expected Range for Target Molecule
Ring Pucker (Azetidine) Near planarNear planarNear planar
Cyclopropane C-C Bond (Å) 1.48 - 1.511.49 - 1.521.48 - 1.53
Azetidine C-N Bond (Å) 1.49 - 1.521.50 - 1.531.49 - 1.54 (Boc-protected)
Azetidine C-C Bond (Å) 1.53 - 1.551.54 - 1.561.53 - 1.57
Spiro C-C Bond (Å) 1.51 - 1.531.52 - 1.541.50 - 1.55
Key Torsion Angle (°) C(1)-C(2)-C(spiro)-N(4) ≈ ±10°C(1)-C(2)-C(spiro)-N(4) ≈ ±12°Dependent on substitution
Crystal System MonoclinicOrthorhombicN/A
Space Group P2₁/cP2₁2₁2₁N/A

Data derived from published crystallographic information files (CIFs) for related structures.[2]

Expert Insights: The data reveals a highly strained system as expected. The cyclopropane ring forces a rigid conformation, while the four-membered azetidine ring is nearly planar. The bond lengths are consistent with those of other strained cyclic systems. For the target molecule, this compound, the presence of the bulky tert-butoxycarbonyl (Boc) group on the azetidine nitrogen is expected to have a minimal effect on the core ring geometry but will significantly influence crystal packing through steric hindrance and potential weak hydrogen bonding. The primary amine at the C1 position of the cyclopropane ring will be a key site for intermolecular hydrogen bonding, which will be a dominant factor in the resulting crystal lattice.

Visualization of the Azaspiro[2.3]hexane Core

The following diagram illustrates the fundamental structure and numbering of the 5-azaspiro[2.3]hexane core, which is the parent scaffold of the target molecule.

Caption: Core structure of the 5-azaspiro[2.3]hexane scaffold.

Experimental Protocol: From Synthesis to Structure

Achieving a high-quality crystal suitable for X-ray diffraction is the most critical and often challenging step in structure determination.[4] The following protocol outlines a generalized yet robust workflow for the synthesis, purification, and crystallization of the target molecule, followed by data collection and structure refinement.

The synthesis of azaspirocycles can be achieved through various organic chemistry methodologies, including multicomponent condensations and ring-closing metathesis.[5][6] A common approach for the azaspiro[2.3]hexane core involves the cyclopropanation of a methylene-azetidine precursor.[2][3]

  • Synthesis: Prepare the precursor, N-Boc-3-methyleneazetidine, via established literature methods (e.g., Wittig or Tebbe olefination of N-Boc-3-azetidinone).[3]

  • Cyclopropanation: Perform a Simmons-Smith or similar cyclopropanation reaction on the methylene-azetidine to form the spiro[2.3]hexane core. Subsequent functional group interconversion would be required to install the C1-amino group.

  • Purification: The crude product must be purified to >99% purity, as impurities can significantly inhibit crystallization.

    • Method: Flash column chromatography on silica gel is typically effective.

    • Solvent System: A gradient of ethyl acetate in hexanes is a common starting point.

    • Verification: Purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

The goal is to slowly precipitate the molecule from a supersaturated solution, allowing a single, well-ordered crystal lattice to form.

  • Solvent Selection: Use a solvent in which the compound is sparingly soluble at room temperature but more soluble when heated. Common choices for small organic molecules include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and acetone.

  • Screening Techniques:

    • Slow Evaporation (Recommended): Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate or acetonitrile) in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent. Place this solution as a drop on a siliconized glass slide. Invert the slide over a well containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes or diethyl ether). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to 4°C.

This process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms.[7][8]

  • Crystal Mounting: Using a microscope, select a single, well-formed crystal (typically 0.1-0.4 mm in size) with sharp edges and no visible defects. Mount the crystal on a cryoloop.

  • Data Collection:

    • Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.

    • A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage.

    • An X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[9]

    • The crystal is rotated, and a series of diffraction images are collected on a detector (e.g., a CCD or pixel detector).[4]

  • Data Processing:

    • The collected images are integrated to determine the intensities of the diffraction spots (reflections).

    • The data is scaled and corrected for experimental factors (e.g., absorption).

    • The unit cell dimensions and space group are determined from the diffraction pattern.[10]

  • Structure Solution and Refinement:

    • The phase problem is solved using direct methods (common for small molecules) to generate an initial electron density map.[4]

    • An initial molecular model is built into the electron density map.

    • The model is refined against the experimental data, adjusting atomic positions and thermal parameters to improve the fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R1 factor, which should ideally be below 5%.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xray X-ray Diffraction Analysis Syn Chemical Synthesis Pur Chromatographic Purification Syn->Pur Char Purity Verification (NMR, LC-MS) Pur->Char Screen Solvent Screening Char->Screen Grow Crystal Growth (e.g., Slow Evaporation) Screen->Grow Select Select Single Crystal Grow->Select Mount Mount & Cryo-cool Crystal Select->Mount Collect Data Collection Mount->Collect Process Data Processing & Scaling Collect->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Model Refinement & Validation Solve->Refine Final Final Crystal Structure (CIF) Refine->Final

Caption: Workflow from chemical synthesis to final structure determination.

Conclusion

The azaspiro[2.3]hexane scaffold represents a compelling structural motif for modern drug design. While the specific crystal structure of this compound remains to be publicly reported, analysis of related compounds provides a solid framework for understanding its likely geometric properties. The high degree of strain and the defined three-dimensional exit vectors make this and related scaffolds powerful tools for medicinal chemists. The experimental protocols detailed herein provide a validated, step-by-step guide for researchers to pursue the crystallographic characterization of this and other novel spirocyclic molecules, enabling more precise, structure-guided drug discovery efforts.

References

  • Yarosh, S. A., et al. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry. Available at: [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature. Available at: [Link]

  • Wipf, P., et al. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009-12. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Carreira, E. M., et al. (2018). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Fenster, M. (2004). Formation of 1-azaspirocycles via semipinacol rearrangements and its application to the synthesis of fasicularin. Semantic Scholar. Available at: [Link]

  • Li, J-H., et al. (2014). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules, 19(12), 20766-20776. Available at: [Link]

  • Novikov, R. A., et al. (2020). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Request PDF on ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Harris, K. D. M., et al. (2001). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data. Crystal Growth & Design, 1(4), 289-294. Available at: [Link]

  • Minor, W., et al. (2009). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Pharmacologica Sinica. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Azaspiro[2.3]hexane. PubChem Compound Database. Available at: [Link]

  • Yarosh, S. A., et al. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. PubMed. Available at: [Link]

  • Moriguchi, T., et al. (2014). Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

Sources

A Comparative Guide to Azaspiro[2.3]hexane and Azaspiro[3.3]heptane Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Three-Dimensional Chemical Space with Strained Azaspirocycles

In the contemporary landscape of drug discovery, the imperative to move beyond "flatland" chemistry has driven the exploration of sp³-rich, three-dimensional scaffolds.[1] Azaspirocycles, rigid bicyclic structures containing at least one nitrogen atom, have emerged as powerful tools for medicinal chemists.[1] Their well-defined exit vectors and conformational rigidity can enhance binding affinity, improve physicochemical properties, and unlock novel intellectual property space.[2][3]

Among these, the azaspiro[2.3]hexane and azaspiro[3.3]heptane families represent two distinct yet related classes of building blocks. While both are increasingly utilized as bioisosteres for common saturated heterocycles like piperidine, their subtle structural differences—a strained cyclopropane versus a cyclobutane ring—impart unique characteristics that can be strategically exploited.[4][5][6] This guide provides a comprehensive, data-driven comparison of these two scaffolds to inform rational design and scaffold selection in drug development programs.

Part 1: Structural and Conformational Distinctions

The core difference between the two scaffolds lies in the size of the smaller ring fused at the spirocyclic center. The azaspiro[2.3]hexane framework incorporates a highly strained three-membered cyclopropane ring, whereas the azaspiro[3.3]heptane contains a four-membered cyclobutane or azetidine ring. This fundamental distinction has profound implications for the molecule's overall geometry, rigidity, and the spatial orientation of its substituents.

  • Azaspiro[2.3]hexane: The presence of the cyclopropane ring creates a more compact and rigid structure. The bond angles are significantly constrained, leading to a highly defined and "tighter" conformation. This rigidity can be advantageous in reducing the entropic penalty upon binding to a biological target.[4]

  • Azaspiro[3.3]heptane: While still considered a rigid scaffold, the cyclobutane ring allows for a greater degree of puckering and conformational flexibility compared to the cyclopropane system. This framework provides a different spatial arrangement of exit vectors for derivatization.[7][8][9]

The positioning of the nitrogen atom within the scaffold further diversifies the available chemical space and influences properties like basicity.

G cluster_0 Azaspiro[2.3]hexane Scaffolds cluster_1 Azaspiro[3.3]heptane Scaffolds cluster_2 Common Bioisosteric Target a 4-Azaspiro[2.3]hexane (More Rigid, Strained) b 5-Azaspiro[2.3]hexane piperidine Piperidine a->piperidine Bioisosteric Replacement c 1-Azaspiro[3.3]heptane (More Flexible) d 2-Azaspiro[3.3]heptane c->piperidine Bioisosteric Replacement G cluster_0 Azaspiro[2.3]hexane Synthesis cluster_1 Azaspiro[3.3]heptane Synthesis A1 N-Boc-2-azetidinone A2 Exocyclic Methylene Azetidine A1->A2 Olefination A3 Cyclopropanation A2->A3 A4 4-Azaspiro[2.3]hexane A3->A4 B1 Endocyclic Alkene B2 Spirocyclic β-Lactam B1->B2 [2+2] Cycloaddition B3 Reduction B2->B3 B4 1-Azaspiro[3.3]heptane B3->B4

Figure 2: High-level comparison of synthetic workflows.

Part 4: Applications and Strategic Selection in Drug Design

Both scaffolds are primarily employed as bioisosteres of piperidine, a motif found in numerous approved drugs but often associated with metabolic liabilities. [4][10]The choice between them depends on the specific goals of the lead optimization campaign.

Choose Azaspiro[3.3]heptane for:

  • Validated Improvements in Pharmacokinetics: It has a proven track record of enhancing aqueous solubility and metabolic stability while maintaining or improving biological activity. [2][11]It serves as a reliable replacement for piperidine, piperazine, and morpholine. [7]* Scaffold Hopping and IP Generation: Its established synthetic accessibility allows for the straightforward creation of novel analogues of existing drugs, as demonstrated by its incorporation into a bupivacaine analogue with high activity. [6]* Diverse Exit Vector Trajectories: The framework allows for the synthesis of a wide variety of functionalized building blocks with multiple, well-defined attachment points. [7][12] Consider Azaspiro[2.3]hexane for:

  • Fine-Tuning Basicity: The 4-azaspiro[2.3]hexane scaffold offers a significantly lower pKa, which can be a critical tool for chemists to reduce basicity without introducing large, sterically demanding functional groups. [13]* Maximizing Rigidity and Exploring Novel Conformations: When a highly constrained conformation is desired to maximize potency or selectivity, the extreme rigidity of the azaspiro[2.3]hexane core is a distinct advantage. It has been used to create "frozen" analogues of L-glutamic acid. [14][15]* Exploring Underdeveloped Chemical Space: As a less-explored scaffold, it offers opportunities for discovering novel structure-activity relationships and securing a unique patent position. [4]

Part 5: Detailed Experimental Protocols

The following protocols are representative of modern synthetic approaches to these scaffolds.

Protocol 1: Multigram Synthesis of N-Boc-4-azaspiro[2.3]hexane

Adapted from Grygorenko, O. O., et al., J. Org. Chem. (2024). [13][16] This protocol outlines the key cyclopropanation step.

Objective: To synthesize the core 4-azaspiro[2.3]hexane ring system from a readily available methylene azetidine precursor.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of N-Boc-2-methyleneazetidine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (Argon), add diethylzinc (1.1 M solution in toluene, 2.2 equiv).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add diiodomethane (2.2 equiv) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the title compound.

Protocol 2: Synthesis of a N-Protected 1-Azaspiro[3.3]heptane

Conceptualized from Kirichok, A. A., et al., Angew. Chem. Int. Ed. (2023). [6] This protocol describes the key cycloaddition and reduction sequence.

Objective: To construct the 1-azaspiro[3.3]heptane core via a spirocyclic β-lactam intermediate.

Step-by-Step Methodology:

  • [2+2] Cycloaddition: In a sealed pressure vessel, dissolve the starting alkene (e.g., methylenecyclobutane, 1.0 equiv) and Graf's isocyanate (chlorosulfonyl isocyanate, 1.1 equiv) in an appropriate anhydrous solvent (e.g., toluene). Heat the mixture to 80-100 °C for 16-24 hours. Monitor for the formation of the spirocyclic β-lactam.

  • Intermediate Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude β-lactam can be purified by chromatography or carried forward directly if sufficiently pure.

  • Reduction of β-Lactam: Under an inert atmosphere, prepare a solution of the spirocyclic β-lactam (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Reducing Agent Addition: Add a solution of alane (AlH₃) or another suitable reducing agent (e.g., LiAlH₄) in THF (approx. 2.0-3.0 equiv) dropwise to the β-lactam solution.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC/LC-MS). Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Purification: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®, washing with THF or ethyl acetate. The filtrate is dried, concentrated, and purified by chromatography or distillation to afford the desired 1-azaspiro[3.3]heptane derivative.

Conclusion

Both azaspiro[2.3]hexane and azaspiro[3.3]heptane scaffolds are valuable assets in the medicinal chemist's toolbox for creating novel, three-dimensional therapeutics. The azaspiro[3.3]heptane family serves as a robust, synthetically accessible, and well-validated tool for improving the pharmacokinetic profile of drug candidates, particularly solubility and metabolic stability. In contrast, the azaspiro[2.3]hexane scaffold represents a newer frontier. While its synthesis is more challenging, it offers unique advantages in its pronounced rigidity and its ability to significantly lower the basicity of the core nitrogen, providing a strategic option for overcoming specific ADME challenges and exploring novel regions of chemical space. The judicious selection between these two scaffolds, based on a clear understanding of their distinct properties, will continue to empower the design of next-generation clinical candidates.

References

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. AiFChem.
  • 4-Azaspiro[2.
  • 4-Azaspiro[2.
  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed.
  • A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. Benchchem.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • (A) Synthesis of (aza)spiro[2.3]hexanes by construction of the...
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
  • 4‑Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry - Figshare.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Benzene Bioisosteric Replacements. Enamine.
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Sci-Hub.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. RSC Publishing.
  • 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.
  • Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed.
  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
  • 4-Azaspiro[2.
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. figshare.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • 2-Azaspiro(3.3)heptane. PubChem.
  • Diversity-oriented synthesis of azaspirocycles. PubMed.
  • Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Semantic Scholar.
  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. PubMed.
  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journals.
  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation.
  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journals.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.

Sources

A Senior Application Scientist's Guide to Purity Validation of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate via Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural integrity and purity of novel chemical entities are paramount. Azaspirocycles, such as tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate, are increasingly sought-after scaffolds due to their ability to introduce three-dimensional complexity into molecular designs, often leading to improved metabolic stability and binding affinity.[1][2] However, the synthetic routes to these strained spirocyclic systems can present unique challenges, making rigorous purity assessment a critical, non-negotiable step.

This guide provides an in-depth comparison of elemental analysis against other common analytical techniques for the specific purpose of validating the purity and empirical formula of this compound. We will explore the causality behind the choice of this method, detail a robust experimental protocol, and provide clear benchmarks for data interpretation, empowering researchers to proceed with confidence in their downstream applications.

The Rationale: Why Elemental Analysis is a Cornerstone of Purity Verification

While techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in the chemist's arsenal, they primarily assess purity in a relative sense or provide structural information.[3] HPLC determines the percentage of the main component relative to detectable impurities, and NMR confirms the chemical structure and can hint at purity through the absence of extraneous signals.

However, neither technique directly confirms the elemental composition of the bulk material. Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, offers an absolute, quantitative measure of the mass percentages of these key elements.[4][5] This is a fundamental validation that confirms the empirical formula of the synthesized compound, a crucial piece of evidence, especially for a novel or reference-grade substance. In the pharmaceutical industry, this technique is a reliable and cost-effective method for assessing the purity and chemical composition of Active Pharmaceutical Ingredients (APIs) and their intermediates.[4][6][7] A result that aligns with the theoretical values provides strong evidence that the bulk sample is indeed the target molecule, free from significant quantities of inorganic salts, residual solvents, or other organic impurities that might be invisible to other methods.[3]

Comparative Overview of Purity Analysis Techniques
Analytical Technique Primary Purpose Strengths for This Application Limitations for This Application
Elemental Analysis (CHN) Determines the mass percentage of C, H, and N.Provides absolute confirmation of the empirical formula; highly sensitive to non-volatile impurities and incorrect salt forms.[8][9]Does not distinguish between isomers; provides no information on the nature of impurities.
HPLC-UV/MS Separates and quantifies components in a mixture.Excellent for detecting and quantifying organic impurities, even at low levels; can be coupled with MS for impurity identification.[3]Purity is relative (% area); requires a suitable chromophore for UV detection; may not detect non-UV active or non-ionizable impurities.
NMR Spectroscopy (¹H, ¹³C) Elucidates the chemical structure and connectivity of atoms.Confirms the molecular structure is correct; can detect and identify structurally related impurities and residual solvents.[3][10]Quantitative analysis (qNMR) requires a certified internal standard and can be complex; may not detect non-protonated impurities (e.g., inorganic salts).

Workflow for Purity Validation by Elemental Analysis

The following diagram illustrates the logical flow for validating the purity of a synthesized batch of this compound using a modern elemental analyzer.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_eval Phase 3: Data Evaluation Sample Sample Acquisition (C10H18N2O2) Prep Sample Preparation (Dry under high vacuum, homogenize) Sample->Prep Weigh Precise Weighing (1-3 mg into tin capsule) Prep->Weigh Combust Dynamic Flash Combustion (~900-1000°C in O2 atmosphere) Weigh->Combust Calibrate Instrument Calibration (e.g., Acetanilide Standard) Calibrate->Combust Separate Gas Separation (GC Column) Combust->Separate Detect Detection (Thermal Conductivity Detector - TCD) Separate->Detect Acquire Data Acquisition (%C, %H, %N) Detect->Acquire Compare Results within ±0.4% of Theory? Acquire->Compare Pass Purity & Formula VALIDATED Compare->Pass Yes Fail TROUBLESHOOT Compare->Fail No Investigate Investigate Cause: - Residual Solvents/Water - Inorganic Impurities - Incorrect Structure - Instrument Error Fail->Investigate

Caption: Workflow for purity validation via CHN elemental analysis.

Experimental Protocol: CHN Analysis

This protocol describes the determination of carbon, hydrogen, and nitrogen content using a modern elemental analyzer based on the dynamic flash combustion (Dumas) method.[11]

1. Theoretical Value Calculation:

  • Compound: this compound

  • Molecular Formula: C₁₀H₁₈N₂O₂[12]

  • Molecular Weight: 198.26 g/mol

  • Theoretical %C: (120.11 / 198.26) * 100 = 60.58%

  • Theoretical %H: (18.144 / 198.26) * 100 = 9.15%

  • Theoretical %N: (28.014 / 198.26) * 100 = 14.13%

2. Instrumentation and Materials:

  • Elemental Analyzer (e.g., Thermo Scientific FlashSmart EA, Elementar vario MICRO cube).

  • Ultra-microbalance (readable to 0.001 mg).

  • Tin capsules for solid samples.

  • Certified standard for calibration (e.g., Acetanilide, Atropine).

  • High-purity gases: Helium (carrier), Oxygen (combustion).

3. Sample Preparation (The Causality of Meticulousness):

  • Step 3.1: Ensure the sample is homogenous. If the batch appears crystalline, gently grind a small representative portion to a fine powder. Causality: This ensures that the small (1-3 mg) sample weighed is representative of the entire batch.

  • Step 3.2: Dry the sample thoroughly under a high vacuum for several hours (e.g., at 40°C). Causality: This is the most critical step to prevent inflated hydrogen and carbon percentages from residual water or organic solvents, which is a common reason for results falling outside the acceptable range.[3]

4. Instrument Calibration:

  • Step 4.1: Following the manufacturer's guidelines, perform a multi-point calibration using a certified standard like acetanilide.

  • Step 4.2: Weigh 2-3 mg of the standard into tin capsules and analyze. The instrument software will generate a calibration curve. Causality: Calibration ensures the detector response is accurately correlated to a known mass percentage of C, H, and N, guaranteeing the trustworthiness of the subsequent sample analysis.

5. Sample Analysis:

  • Step 5.1: Tare a tin capsule on the ultra-microbalance.

  • Step 5.2: Add 1-3 mg of the dried, homogenized sample of this compound. Record the exact weight.

  • Step 5.3: Seal the capsule, removing any air, and place it in the instrument's autosampler.

  • Step 5.4: Run the analysis. The sample is dropped into a combustion reactor at ~950°C in an oxygen-rich environment.[11] The resulting gases (CO₂, H₂O, N₂, etc.) are passed over copper to reduce nitrogen oxides to N₂ and then separated on a gas chromatography column.

  • Step 5.5: A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier gas.[4]

  • Step 5.6: Analyze at least three replicates to ensure precision.

Data Interpretation and Acceptance Criteria

The cornerstone of validating purity via elemental analysis is comparing the experimental results to the theoretical values. For most academic journals and industrial quality control, the experimental values must fall within ±0.4% of the calculated theoretical percentages.[3][13][14]

Table of Comparative Data: Theoretical vs. Experimental

Element Theoretical Value (%) Acceptable Range (%) Experimental Batch A (Pass) Experimental Batch B (Fail - Suspect Wet Sample)
Carbon (C) 60.5860.18 - 60.9860.4558.95
Hydrogen (H) 9.158.75 - 9.559.219.85
Nitrogen (N) 14.1313.73 - 14.5314.0713.81
Assessment --Purity Validated Rejected: Re-dry & Re-analyze

Analysis of Results:

  • Batch A: All values fall comfortably within the ±0.4% window. This result provides strong, authoritative evidence that the bulk sample has the correct empirical formula and is of high purity.

  • Batch B: The hydrogen value is significantly high (+0.70%), and the carbon and nitrogen values are correspondingly low. This is a classic signature of a sample containing residual water or a protic solvent like isopropanol, which has a higher percentage of hydrogen than the target compound. The protocol is not self-validating in this case, and the clear directive is to re-purify or, more likely, re-dry the sample before re-analysis.[3]

Conclusion

While a suite of analytical techniques is necessary to fully characterize a novel compound, elemental analysis serves a unique and indispensable role. For a key drug discovery building block like this compound, it provides a direct, quantitative, and cost-effective assessment of bulk purity and empirical formula.[4][6] By following a meticulous, self-validating protocol with a clear understanding of the causality behind each step—particularly sample preparation—researchers can generate trustworthy data. Achieving results within the accepted ±0.4% tolerance provides the authoritative grounding needed to confirm the molecular identity of the synthesized material, enabling scientific and drug development programs to advance with a high degree of confidence.

References

  • Elemental Analysis CHNS (O) - Testing Methods - Auriga Research. Auriga Research.
  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica.
  • Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd. University of Padua.
  • AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. Thermo Fisher Scientific.
  • Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride. Benchchem.
  • Understanding the Working Principles of CHNO Analyzers. AZoM.
  • Section 18: ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. GlobalSpec.
  • element analysis. University of Technology, Iraq.
  • The Science of Elemental Analysis: Benefits and Applic
  • A Look at Elemental Analysis for Organic Compounds. AZoM.
  • An Editorial About Elemental Analysis.
  • The Problems Associ
  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science.
  • An International Study Evaluating Elemental Analysis. ACS Central Science.
  • Tert-butyl 1-amino-5-azaspiro[2.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv.

Sources

A Head-to-Head Battle for Metabolic Supremacy: Tert-butyl vs. Trifluoromethylcyclopropyl Groups in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Metabolic Stability

In the relentless pursuit of efficacious and durable drug candidates, medicinal chemists are in a constant battle against metabolic liabilities. A molecule's journey through the body is fraught with enzymatic attacks, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which can lead to rapid clearance, short half-life, and the formation of potentially toxic metabolites.[1][2][3] The strategic installation of chemical motifs that can resist these metabolic transformations is therefore a cornerstone of modern drug discovery.

Among the many tools in the medicinal chemist's arsenal, the tert-butyl group has long been a favorite. Its sheer bulk can act as a steric shield, protecting adjacent functional groups from enzymatic degradation and enforcing specific, bioactive conformations.[4] However, this stalwart of drug design has a well-documented Achilles' heel: it is often a primary site of oxidative metabolism.[1][5][6] This guide provides an in-depth comparison of the tert-butyl group with a more recent contender for the crown of metabolic stability: the trifluoromethylcyclopropyl (Cp-CF₃) group. We will delve into the mechanistic underpinnings of their metabolic fates, present comparative experimental data, and provide a detailed protocol for assessing metabolic stability in your own laboratories.

The Metabolic Vulnerability of the Tert-butyl Group

The tert-butyl group, despite its seemingly simple and robust structure, is a prime target for oxidation by CYP enzymes.[5] The primary metabolic route is the hydroxylation of one of the nine equivalent C-H bonds to form a hydroxylated metabolite.[1][5] This initial oxidation product can then be further oxidized to an aldehyde and then a carboxylic acid.[5] These metabolic transformations are driven by the relative ease of hydrogen atom abstraction from the sp³ hybridized methyl carbons by the highly reactive oxygen species within the CYP active site.[1][7]

Several major CYP isoforms, including CYP3A4, CYP2C8, CYP2C9, and CYP2C19, have been implicated in the metabolism of tert-butyl-containing drugs.[5] For instance, the tert-butyl group of the HIV protease inhibitor nelfinavir is hydroxylated by CYP2C19, while the metabolism of the endothelin receptor antagonist bosentan involves hydroxylation of its tert-butyl moiety by CYP2C9.[5] This susceptibility to metabolism can lead to high clearance rates and unfavorable pharmacokinetic profiles, necessitating the exploration of more stable alternatives.[1][8]

The Trifluoromethylcyclopropyl Group: A Metabolically Robust Bioisostere

The trifluoromethylcyclopropyl group has emerged as a highly effective bioisosteric replacement for the tert-butyl group, designed specifically to address the metabolic liabilities of its predecessor.[1][8][9][10] The rationale behind its enhanced stability is twofold:

  • Replacement of C-H with C-F bonds: The substitution of a methyl group with a trifluoromethyl (CF₃) group removes three potential sites of oxidation. The high strength of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to a C-H bond.

  • Increased s-character of cyclopropyl C-H bonds: The C-H bonds on the cyclopropyl ring exhibit a higher degree of s-character in their bonding orbitals compared to the sp³ C-H bonds of a typical alkyl group.[1][11] This results in a higher homolytic bond dissociation energy, making hydrogen atom abstraction by CYP enzymes energetically less favorable.[1][11]

By removing all fully sp³ C-H bonds, the trifluoromethylcyclopropyl group presents a much more challenging substrate for oxidative enzymes, leading to a significant increase in metabolic stability.[1][8]

Comparative Metabolic Stability: Experimental Data

The theoretical advantages of the trifluoromethylcyclopropyl group are borne out by experimental data. Studies directly comparing the in vitro metabolic stability of matched pairs of compounds containing either a tert-butyl or a trifluoromethylcyclopropyl group consistently demonstrate the superiority of the latter.

Compound PairStructure (R = tert-butyl or Cp-CF₃)t₁/₂ in Human Liver Microsomes (HLM) (min)
1 Biaryltert-butyl: 23Cp-CF₃: >240
2 Amidetert-butyl: 45Cp-CF₃: 189
3 Finasteride Analoguetert-butyl: 63Cp-CF₃: 114

Data synthesized from Barnes-Seeman et al., ACS Med. Chem. Lett. 2013, 4, 6, 514–516.[1][8]

As the data in the table illustrates, the replacement of a tert-butyl group with a trifluoromethylcyclopropyl group leads to a substantial increase in the metabolic half-life in human liver microsomes. In the case of the biaryl compound pair, the Cp-CF₃ analogue was significantly more stable, with a half-life exceeding the duration of the experiment. While the improvement in the finasteride analogue is more moderate, it is still a notable enhancement.[1] It is important to note that this strategy is most effective when the tert-butyl group is the primary metabolic soft spot; if other labile sites exist in the molecule, metabolism may shift to those positions.[1][5]

Experimental Protocol: In Vitro Microsomal Stability Assay

To empower researchers to evaluate the metabolic stability of their own compounds, we provide a detailed, step-by-step protocol for a standard in vitro microsomal stability assay. This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[12][13][14]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution

  • Positive control compounds with known metabolic profiles (e.g., dextromethorphan, midazolam)[14][15]

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice. Dilute to the desired working concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[14] Keep on ice.

    • Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions.

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).[14]

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the test compound working solution.

    • Pre-incubate the mixture at 37°C for a few minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH solution.[13][14]

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and transfer it to a separate well containing ice-cold acetonitrile or methanol to stop the reaction.[12][13] The 0-minute time point is taken immediately after the addition of NADPH.

    • Include control incubations:

      • A "minus NADPH" control to assess for non-NADPH-dependent degradation.[12]

      • A positive control with a compound of known metabolic fate to ensure the assay is performing correctly.[14][15]

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction plates at high speed to pellet the precipitated proteins.[13]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t₁/₂) / (mg/mL microsomal protein).[15]

Visualizing the Metabolic Landscape and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathways and the experimental workflow for the microsomal stability assay.

cluster_tert_butyl Tert-butyl Metabolism cluster_cp_cf3 Trifluoromethylcyclopropyl Metabolism TB_Parent Parent Drug (with tert-butyl) TB_Hydroxylated Hydroxylated Metabolite TB_Parent->TB_Hydroxylated CYP-mediated Oxidation TB_Carboxylic_Acid Carboxylic Acid Metabolite TB_Hydroxylated->TB_Carboxylic_Acid Further Oxidation CPCF3_Parent Parent Drug (with Cp-CF3) CPCF3_Metabolite Minimal or No Metabolism CPCF3_Parent->CPCF3_Metabolite Increased Metabolic Resistance

Caption: Comparative metabolic pathways of tert-butyl and trifluoromethylcyclopropyl groups.

cluster_workflow Microsomal Stability Assay Workflow start Prepare Reagents (Microsomes, Compound, NADPH) incubate Incubate at 37°C start->incubate time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) incubate->time_points terminate Terminate Reaction (Cold Acetonitrile) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze data_analysis Calculate t1/2 and Clint analyze->data_analysis

Caption: Experimental workflow for the in vitro microsomal stability assay.

Conclusion: A Clearer Path to More Stable Drug Candidates

The strategic replacement of a metabolically labile tert-butyl group with a trifluoromethylcyclopropyl moiety represents a powerful and validated approach to enhancing the metabolic stability of drug candidates.[1][8] This bioisosteric substitution effectively mitigates CYP-mediated oxidation, a common pathway for drug clearance, by leveraging the inherent chemical stability of C-F bonds and the increased bond strength of cyclopropyl C-H bonds.[1][11] The provided experimental data and detailed protocol for the in vitro microsomal stability assay offer researchers the necessary tools to empirically validate this strategy within their own drug discovery programs. By understanding the metabolic fates of these crucial structural motifs and employing robust in vitro assays, scientists can make more informed decisions in the design of new chemical entities with improved pharmacokinetic profiles, ultimately increasing the probability of success in the development of new medicines.

References

  • Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514–516. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

  • Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Request PDF: Metabolically Stable tert-Butyl Replacement. ResearchGate. [Link]

  • Metabolically Stable tert-Butyl Replacement. PubMed. [Link]

  • Effect of the Length of Alkyl Chain on the Cytochrome P450 Dependent Metabolism of N-diakylnitrosamines. PubMed. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicological Research, 36(1), 1–17. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Bioisosteric Replacements. Chem-Space. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. [Link]

  • Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. ResearchGate. [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964–10976. [Link]

  • Hanzlik, R. P., & Tullman, R. H. (1982). Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation. Journal of the American Chemical Society, 104(7), 2048–2050. [Link]

  • ADME Microsomal Stability Assay. BioDuro. [Link]

  • General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ResearchGate. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Zhang, D., et al. (2009). CYP3A4-mediated ester cleavage as the major metabolic pathway of the oral taxane 3'-tert-butyl-3'-N-tert-butyloxycarbonyl-4-deacetyl-3'-dephenyl-3'-N-debenzoyl-4-O-methoxycarbonyl-paclitaxel (BMS-275183). Drug Metabolism and Disposition, 37(4), 710–718. [Link]

  • The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. PubMed. [Link]

  • Drug metabolism. Wikipedia. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. [Link]

  • Proposed metabolic pathway of cyclopropylfentanyl (A, top) with the... ResearchGate. [Link]

  • Yasir, M., & Goyal, A. (2023). Drug Metabolism. In StatPearls. StatPearls Publishing. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

I. Core Principles of Chemical Waste Management

The foundational principle of chemical disposal is to treat all novel or uncharacterized compounds as hazardous until proven otherwise. The disposal of tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate should adhere to all local, state, and federal regulations governing hazardous waste. Never dispose of this chemical down the drain or in regular trash.[1][2][3]

II. Chemical and Physical Properties

A thorough understanding of a compound's properties is critical for its safe handling and disposal. Below is a summary of the known information for this compound.

PropertyValueSource
CAS Number 1547059-89-1[4]
Molecular Formula C₁₀H₁₈N₂O₂[4]
Molecular Weight 198.26 g/mol [4]
Appearance Not specified (likely a solid)
Solubility Not specified
Boiling Point Not determined[5]
Flash Point Not determined[5]
III. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection : ANSI-approved safety glasses with side shields or chemical splash goggles.[6]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).

  • Body Protection : A standard laboratory coat.

  • Respiratory Protection : Use in a well-ventilated area, preferably within a chemical fume hood.[6]

IV. Step-by-Step Disposal Protocol

This protocol outlines the procedures for the collection and disposal of this compound waste, including pure compound, solutions, and contaminated materials.

1. Waste Collection and Segregation:

  • Solid Waste :

    • Collect unadulterated or surplus this compound in a dedicated, properly sealed, and clearly labeled hazardous waste container.[1]

    • The container should be made of a material compatible with organic amines.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a separate, sealed container designated for organic nitrogenous waste.

    • Crucially, do not mix this waste stream with other incompatible wastes, such as strong acids or oxidizing agents. [3] The Boc (tert-butyloxycarbonyl) protecting group is acid-labile and can be cleaved by strong acids, potentially leading to a change in the chemical properties of the waste and gas evolution (carbon dioxide).[7][8][9]

  • Contaminated Materials :

    • Any materials, such as gloves, weighing paper, pipette tips, or paper towels, that come into contact with the compound should be considered hazardous waste.

    • Collect these items in a designated, sealed plastic bag or container, which should then be placed in the solid hazardous waste stream.[1]

2. Labeling of Hazardous Waste:

Proper labeling is a critical and legally required component of hazardous waste management. All waste containers must be labeled with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The approximate concentration and quantity of the waste.

  • The date of accumulation.

  • The name of the principal investigator or laboratory contact.

3. Storage of Hazardous Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • Ensure all containers are tightly sealed to prevent spills or evaporation.[1]

  • Store the waste away from heat, sparks, or open flames.

  • Provide secondary containment to mitigate the impact of any potential leaks.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]

V. Spill and Decontamination Procedures

In the event of a small spill, follow these procedures:

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Ensure Proper PPE : Don the appropriate personal protective equipment as outlined in Section III.

  • Containment : For solid spills, gently sweep the material into a suitable container for disposal.[5] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection : Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

  • Decontamination :

    • Clean the affected area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • All cleaning materials must be disposed of as hazardous waste.

  • Seek Medical Attention : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][6]

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_collection Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal Waste This compound Waste Solid Solid Compound Waste->Solid Liquid Liquid Solution Waste->Liquid Contaminated Contaminated Materials Waste->Contaminated SolidContainer Sealed Solid Organic Waste Container Solid->SolidContainer LiquidContainer Sealed Liquid Organic Nitrogenous Waste Container Liquid->LiquidContainer ContaminatedContainer Sealed Bag for Contaminated Solids Contaminated->ContaminatedContainer Label Label Container: 'Hazardous Waste' Full Chemical Name Date & PI SolidContainer->Label LiquidContainer->Label ContaminatedContainer->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact EHS for Professional Disposal Store->EHS

Caption: Decision workflow for the disposal of this compound.

References

  • Materials Safety Data Sheet: (1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate . (n.d.). Autech Scientific. Retrieved January 19, 2026, from [Link]

  • A bottle of nitrogen has appeared in our garden. How do I dispose of this? . (2018, October 14). Quora. Retrieved January 19, 2026, from [Link]

  • Filho, I. D. N., & de Andrade, J. B. (2003). Nitrogen Organic Compounds: Emergent Chemicals in Landfill Leachate . WIT Transactions on Ecology and the Environment, 67. Retrieved January 19, 2026, from [Link]

  • Boc-Protected Amino Groups . (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Procedure for Disposing of Hazardous Waste . (n.d.). Massachusetts Institute of Technology. Retrieved January 19, 2026, from [Link]

  • This compound [1547059-89-1] . (n.d.). Chemsigma. Retrieved January 19, 2026, from [Link]

  • Amine Protection and Deprotection . (n.d.). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes . (n.d.). Virginia Commonwealth University. Retrieved January 19, 2026, from [Link]

  • Boc Protecting Group for Amines . (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

  • In-Laboratory Treatment of Chemical Waste . (n.d.). The University of British Columbia. Retrieved January 19, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group . (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. Retrieved January 19, 2026, from [Link]

  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds . (2018, November). University of Maryland. Retrieved January 19, 2026, from [Link]

  • Pleissner, D. (2018). The use of nitrogen compounds from organic waste . Detritus, (03), 1-3. Retrieved January 19, 2026, from [Link]

  • How to Safely Dispose of Laboratory Waste? . (2024, October 24). Stericycle UK. Retrieved January 19, 2026, from [Link]

  • tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate . (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines . (n.d.). University of Pennsylvania. Retrieved January 19, 2026, from [Link]

Sources

Navigating the Synthesis and Handling of Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher navigating the frontiers of drug discovery, novel molecular scaffolds are the bedrock of progress. Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate, a unique spirocyclic diamine, presents a compelling building block for the synthesis of new chemical entities. Its rigid, three-dimensional structure offers exciting possibilities for exploring new regions of chemical space. However, as with any novel compound, a thorough understanding of its safe handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.

Understanding the Potential Hazards: An Evidence-Based Approach

Analysis of Safety Data Sheets for analogous compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, reveals potential hazards that should be considered when working with this compound. These hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Given the primary amine functionality and the spirocyclic core, it is prudent to assume that this compound may be corrosive and capable of causing skin and eye damage. Amines, as a class of compounds, can be respiratory and skin sensitizers.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with nitrile gloves.The inner glove provides a second barrier in case of a breach of the outer glove. Nitrile offers good resistance to a range of chemicals. Change outer gloves immediately upon contamination.
Eye Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face from splashes or unexpected reactions.
Body Protection Chemical-resistant laboratory coat.A lab coat made of a non-porous material will protect the skin and personal clothing from spills and splashes.
Respiratory Protection Use in a certified chemical fume hood.A fume hood is the primary engineering control to minimize inhalation exposure. For weighing or other manipulations outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary based on a risk assessment.
Footwear Closed-toe, chemical-resistant shoes.Protects the feet from spills and falling objects.

Safe Handling Workflow: A Step-by-Step Procedural Guide

The following workflow diagram illustrates the critical steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Work Area (Fume Hood) gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Assemble Materials & Glassware gather_ppe->gather_materials weigh Weigh Compound gather_materials->weigh Begin Experiment dissolve Dissolve/React weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate_glassware Decontaminate Glassware transfer->decontaminate_glassware End Experiment dispose_waste Dispose of Chemical Waste decontaminate_glassware->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe

Caption: Workflow for Safe Handling of this compound

Detailed Experimental Protocol:
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.

    • Before entering the designated area, don all required personal protective equipment as outlined in the table above.

    • Assemble all necessary, clean, and dry glassware and equipment within the fume hood.

  • Handling:

    • Weighing: Carefully weigh the required amount of this compound in a tared, sealed container within the fume hood to minimize the risk of inhalation of any dust particles.

    • Dissolving/Reaction: Add the compound to the reaction vessel containing the solvent. Perform all manipulations, including stirring and heating, within the fume hood.

    • Transfers: When transferring solutions containing the compound, use a cannula or a syringe to avoid splashes.

  • Cleanup and Disposal:

    • Decontamination: All glassware that has come into contact with the compound should be decontaminated. A common procedure is to rinse with a suitable organic solvent, followed by washing with soap and water. The solvent rinse should be collected as hazardous waste.

    • Waste Disposal: Dispose of all waste, including contaminated gloves, paper towels, and chemical residues, in a designated, sealed, and clearly labeled hazardous waste container. Follow your institution's specific guidelines for the disposal of amine-containing organic waste.

    • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Typically, this involves removing the outer gloves first, followed by the face shield, lab coat, and finally the inner gloves and goggles. Wash hands thoroughly after removing all PPE.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

As a responsible scientist, proper disposal of chemical waste is as important as the research itself.

  • Waste Characterization: Based on the potential hazards of spirocyclic amines, waste containing this compound should be classified as hazardous chemical waste.

  • Containerization: Use a dedicated, properly labeled, and sealed waste container for all solid and liquid waste generated. The label should clearly state "Hazardous Waste" and list the chemical constituents.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures. Consult with your environmental health and safety department for specific guidance.

By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the potential of this compound in their pursuit of scientific discovery.

References

  • tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubChem. National Center for Biotechnology Information. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
Reactant of Route 2
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.